molecular formula C5H11NO2 B1433371 DL-Valine-d2

DL-Valine-d2

Cat. No.: B1433371
M. Wt: 119.16 g/mol
InChI Key: KZSNJWFQEVHDMF-NMQOAUCRSA-N
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Description

DL-Valine-d2 is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 119.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2,3-dideuterio-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of DL-Valine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of DL-Valine-d2, a deuterated isotopologue of the essential branched-chain amino acid, valine. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are utilizing stable isotope-labeled compounds in their work. The guide details available data, outlines relevant experimental protocols, and visualizes key metabolic pathways and experimental workflows.

Core Physicochemical Properties

Deuterium-labeled compounds, such as this compound, are powerful tools in metabolic research, pharmacokinetic studies, and structural biology.[1][2] The substitution of hydrogen with deuterium can influence a drug's pharmacokinetic and metabolic properties.[1][2] While comprehensive experimental data for this compound is not extensively published, the following tables summarize the available information and provide data for the non-labeled DL-Valine for comparative purposes.

General and Physical Properties
PropertyThis compoundDL-Valine (non-labeled)
Molecular Formula C₅H₉D₂NO₂[3]C₅H₁₁NO₂[]
Molecular Weight 119.16 g/mol [3]117.15 g/mol [5][6]
Exact Mass 119.09 g/mol [1]117.079 g/mol [5]
Appearance Solid at room temperature[1]White crystalline powder[7][8]
Melting Point Not specified~295-315 °C (decomposes)[][7][8][9]
Boiling Point Not specifiedNot specified
Isotopic Purity ≥98 atom % D[3]Not applicable
Solubility and Partitioning
PropertyThis compoundDL-Valine (non-labeled)
Solubility in Water Not specified50 mg/mL (with heating and sonication)[6], Soluble[5]
Solubility in Organic Solvents May dissolve in DMSO, Ethanol, or DMF[1]Insoluble in ether, almost insoluble in ethanol[5][7]
LogP 0.754[1]-2.3[5]
Acid-Base Properties
PropertyThis compoundDL-Valine (non-labeled)
pKa (Strongest Acidic) Not specified2.72[10]
pKa (Strongest Basic) Not specified9.6[10]

Experimental Protocols

Determination of Deuteration Level and Isotopic Purity

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

A common method to confirm the level of deuterium incorporation is through ¹H and ²H NMR spectroscopy.[11]

  • Sample Preparation: Dissolve a precisely weighed sample of the deuterated amino acid in a suitable deuterated solvent (e.g., D₂O).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. The reduction in the integral of the proton signal at the deuterated position relative to a non-deuterated internal standard or other non-deuterated protons in the molecule allows for the calculation of the deuteration percentage.

  • ²H NMR Analysis: Acquire a ²H NMR spectrum. The presence of a signal corresponding to the deuterium atom at the expected chemical shift confirms the position of deuteration. The integral of this signal can be used to quantify the deuterium content.

Solubility Determination

Methodology: Saturation Shake-Flask Method

  • Procedure: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, DMSO) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge or filter the solution to remove undissolved solid. A known volume of the supernatant is then carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as LC-MS or NMR with an internal standard.

pKa Determination

Methodology: Potentiometric Titration

  • Procedure: Dissolve a known amount of this compound in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), or vice versa.

  • Data Analysis: Record the pH of the solution after each addition of the titrant. The pKa values can be determined from the resulting titration curve, corresponding to the pH at the half-equivalence points.

Metabolic Pathway of Valine

Valine, as a branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and energy metabolism.[12][13] The catabolism of valine primarily occurs in skeletal muscle and involves two main steps: transamination and oxidative decarboxylation.[12][14] The final product, propionyl-CoA, can then enter the tricarboxylic acid (TCA) cycle.[12][14]

G Valine Catabolic Pathway Valine This compound alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Further Oxidation TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Enters Cycle

Caption: Catabolic pathway of valine.

Experimental Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable isotope-labeled amino acids like this compound are integral to quantitative proteomics techniques such as SILAC.[15][16] This workflow allows for the differential labeling of cell populations to accurately quantify protein abundance changes.

G SILAC Experimental Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light_Culture Control Cells (Light Valine) Combine Combine Cell Lysates Light_Culture->Combine Heavy_Culture Treated Cells (this compound) Heavy_Culture->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

An In-depth Technical Guide to the Synthesis and Purification of DL-Valine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for DL-Valine-d2, a deuterated isotopologue of the essential amino acid valine. This document details established synthetic routes, purification protocols, and analytical characterization techniques, presenting quantitative data in accessible formats and visualizing workflows for clarity.

Synthesis of this compound

The synthesis of racemic this compound can be achieved through modifications of classical amino acid synthesis methods, such as the Strecker synthesis or the Bucherer-Bergs reaction, by incorporating deuterium at the desired positions. Alternatively, post-synthetic hydrogen-deuterium exchange reactions can be employed.

Deuterated Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids.[1][2][3][4][5] To synthesize this compound, deuterated reagents are incorporated. The general pathway involves the reaction of isobutyraldehyde with a cyanide source and ammonia, followed by hydrolysis. Deuterium can be introduced at the α-position by using a deuterated cyanide source or by performing the hydrolysis step in heavy water (D₂O) under acidic conditions, which can facilitate H/D exchange at the α-carbon.

Experimental Protocol: Deuterated Strecker Synthesis of this compound

Step 1: Formation of α-Aminonitrile-d1

  • In a well-ventilated fume hood, a solution of ammonium chloride (NH₄Cl) in deuterated water (D₂O) is prepared.

  • To this solution, potassium cyanide (KCN) is added, followed by the dropwise addition of isobutyraldehyde at a controlled temperature.

  • The reaction mixture is stirred for several hours to form the α-aminonitrile. The use of D₂O as the solvent facilitates the incorporation of deuterium at the α-position.

Step 2: Hydrolysis to this compound

  • The α-aminonitrile intermediate is hydrolyzed by heating with a strong acid (e.g., HCl) in D₂O.

  • This step converts the nitrile group to a carboxylic acid and ensures a high level of deuterium incorporation at the α-position.

  • The resulting solution is then neutralized to precipitate the crude this compound.

Bucherer-Bergs Reaction with Deuterated Reagents

The Bucherer-Bergs reaction provides an alternative route to 5-substituted hydantoins, which can then be hydrolyzed to the corresponding amino acid.[6][7][8][9] By using deuterated reagents, this compound can be synthesized.

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

  • Isobutyraldehyde is reacted with potassium cyanide and ammonium carbonate in a solvent mixture containing D₂O and a deuterated alcohol (e.g., ethanol-d6).

  • The reaction mixture is heated to produce the 5-isopropylhydantoin with deuterium incorporated at the C5 position.

  • The resulting hydantoin is then hydrolyzed with a strong base (e.g., NaOH) or acid in D₂O to yield this compound.

Hydrogen-Deuterium Exchange of DL-Valine

Existing DL-valine can be deuterated at the α- and β-positions through hydrogen-deuterium exchange reactions catalyzed by various agents. A common method involves the use of pyridoxal in D₂O, which is known to cause racemization, making it suitable for the preparation of DL-amino acids.[10]

Experimental Protocol: Pyridoxal-Catalyzed H/D Exchange

  • DL-Valine is dissolved in D₂O containing pyridoxal hydrochloride.

  • The solution's pD is adjusted to the optimal range for the exchange reaction.

  • The mixture is heated for an extended period to facilitate the exchange of the α- and β-protons with deuterium from the solvent.

  • The reaction is then cooled, and the deuterated DL-valine is isolated.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and any remaining non-deuterated or partially deuterated valine. The primary methods for purification are recrystallization and ion-exchange chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[11] For DL-valine, a mixed-solvent system of water and ethanol is effective.[12][13]

Experimental Protocol: Recrystallization of this compound

  • The crude this compound is dissolved in a minimal amount of hot water.

  • Hot ethanol is then added dropwise until the solution becomes slightly cloudy, indicating the saturation point.

  • The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.

Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge and is a powerful technique for purifying amino acids.[14][15][16] For the purification of a neutral amino acid like valine, a strong cation-exchange resin such as Dowex 50 is commonly used.[17][18]

Experimental Protocol: Ion-Exchange Chromatography of this compound

  • A chromatography column is packed with Dowex 50W-X8 resin (H+ form).

  • The crude this compound sample is dissolved in a small amount of dilute acid and loaded onto the column.

  • The column is first washed with deionized water to remove anionic and neutral impurities.

  • The this compound is then eluted from the resin using a dilute aqueous ammonia solution.

  • The fractions containing the purified product are collected, combined, and the solvent is removed under reduced pressure to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

ParameterStrecker SynthesisBucherer-Bergs ReactionRecrystallizationIon-Exchange Chromatography
Yield 60-70%55-65%80-90% (recovery)>95% (recovery)
Purity (HPLC) >95%>95%>99.5%>99.8%
Deuterium Incorporation >98% (at α-position)>98% (at α-position)--

Analytical Characterization

The purity and identity of the synthesized this compound are confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

HPLC Analysis

Reversed-phase HPLC (RP-HPLC) is a common method for assessing the purity of amino acids.[19][20][21][22][23]

HPLC Method Parameters

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: UV at 210 nm or Mass Spectrometry.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and the extent of deuteration. In the ¹H NMR spectrum of this compound, the signal corresponding to the α-proton will be significantly diminished or absent. The coupling patterns of adjacent protons may also be altered. The ¹³C NMR spectrum can also show changes in chemical shifts and coupling constants due to the presence of deuterium.[24][25][26][27][28]

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound, which will be higher than that of unlabeled valine due to the presence of deuterium atoms.[1][29][30][31] The mass spectrum will show a molecular ion peak corresponding to the deuterated compound.

Visualized Workflows

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Isobutyraldehyde Strecker Deuterated Strecker Synthesis Start->Strecker Bucherer Deuterated Bucherer-Bergs Reaction Start->Bucherer Crude_Product Crude this compound Strecker->Crude_Product Bucherer->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Ion_Exchange Ion-Exchange Chromatography Recrystallization->Ion_Exchange Pure_Product Pure this compound Ion_Exchange->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Detailed Purification Logic

Purification_Logic Crude Crude this compound (from synthesis) Dissolve Dissolve in hot water Crude->Dissolve Add_Ethanol Add hot ethanol to saturation Dissolve->Add_Ethanol Cool Slow cooling and crystallization Add_Ethanol->Cool Filter_Wash Filter and wash crystals Cool->Filter_Wash Recrystallized_Product Recrystallized this compound Filter_Wash->Recrystallized_Product Load_Column Load onto Dowex 50 column Recrystallized_Product->Load_Column Wash_Impurities Wash with water Load_Column->Wash_Impurities Elute_Product Elute with aq. NH3 Wash_Impurities->Elute_Product Final_Product Pure this compound Elute_Product->Final_Product

Caption: Step-by-step logic for the purification of this compound.

References

A Technical Guide to DL-Valine-d2: Isotopic Purity, Enrichment, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DL-Valine-d2, a stable isotope-labeled amino acid crucial for a range of applications, from metabolic research to its use as an internal standard in quantitative mass spectrometry. This document outlines the typical isotopic purity and enrichment levels of commercially available this compound, details the experimental protocols for its characterization, and explores its application in tracing metabolic pathways.

Quantitative Data on Isotopic Purity and Enrichment

The quality of stable isotope-labeled compounds is defined by their chemical and isotopic purity. Chemical purity refers to the proportion of the compound of interest relative to any chemical impurities. Isotopic purity, or isotopic enrichment, refers to the percentage of the labeled isotope (in this case, deuterium) at a specific position within the molecule. High isotopic enrichment is critical to minimize interference from unlabeled or partially labeled species in sensitive analytical applications.

The following table summarizes the typical purity and enrichment levels for deuterated valine isotopes based on commercially available standards.

CompoundSupplierChemical PurityIsotopic Enrichment (Atom % D)
DL-Valine-2,3-d2 LGC Standards≥ 98%98 atom % D[1][2]
DL-Valine-d8 MedchemExpress99.96%Not Specified
L-Valine-d8 Cambridge Isotope Laboratories≥ 98%Not Specified[3]

Experimental Protocols for Purity and Enrichment Determination

The determination of isotopic purity and enrichment of this compound is primarily accomplished through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative NMR (qNMR) Spectroscopy for Isotopic Enrichment

Quantitative NMR (qNMR) is a precise method for determining the concentration and purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration.[4][5][6]

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and a suitable internal standard (e.g., maleic anhydride) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O). Ensure complete dissolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure that the relaxation delay is sufficient to allow for full relaxation of all relevant protons, which is crucial for accurate quantification.

  • Data Processing and Analysis:

    • Process the spectrum, including phasing and baseline correction.

    • Integrate the signals corresponding to the residual protons in this compound and a well-resolved signal from the internal standard.

    • The isotopic enrichment is calculated by comparing the integral of the residual proton signals in this compound to the integral of the internal standard, taking into account the number of protons contributing to each signal and the respective molecular weights.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is a highly sensitive technique used to determine the isotopic distribution of a compound by separating it from potential impurities and then measuring the mass-to-charge ratio of its ions.[7][8][9]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid).

  • LC Separation:

    • Inject the sample into an LC system equipped with a column appropriate for amino acid analysis (e.g., a C18 reversed-phase column).

    • The mobile phase gradient is optimized to achieve good separation of this compound from any potential impurities.

  • MS Data Acquisition:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Acquire data in full scan mode over a mass range that includes the molecular ions of unlabeled DL-valine and this compound. High-resolution mass spectrometry is preferred for its ability to resolve different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for the different isotopologues of valine.

    • The isotopic purity is determined by calculating the relative abundance of the d2 isotopologue compared to the d0 and d1 species. The natural isotopic contribution of elements like carbon and nitrogen should be corrected for to ensure accuracy.[8][9]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for determining the isotopic purity of this compound using both qNMR and LC-MS.

G Figure 1. Workflow for Isotopic Purity Assessment cluster_0 Quantitative NMR (qNMR) cluster_1 Liquid Chromatography-Mass Spectrometry (LC-MS) qnmr_prep Sample Preparation (this compound + Internal Standard) qnmr_acq ¹H NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing & Integration qnmr_acq->qnmr_proc qnmr_calc Isotopic Enrichment Calculation qnmr_proc->qnmr_calc end_qnmr Purity Report qnmr_calc->end_qnmr lcms_prep Sample Preparation (Dilute this compound Solution) lcms_sep LC Separation lcms_prep->lcms_sep lcms_acq MS Data Acquisition (Full Scan) lcms_sep->lcms_acq lcms_anal Data Analysis (Isotopologue Distribution) lcms_acq->lcms_anal end_lcms Purity Report lcms_anal->end_lcms start This compound Sample start->qnmr_prep start->lcms_prep G Figure 2. Valine Catabolic Pathway valine This compound keto_val α-Ketoisovalerate-d2 valine->keto_val Transamination isobut_coa Isobutyryl-CoA-d2 keto_val->isobut_coa Oxidative Decarboxylation propionyl_coa Propionyl-CoA-d2 isobut_coa->propionyl_coa succinyl_coa Succinyl-CoA-d2 propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca G Figure 3. Valine in mTORC1 Signaling valine This compound amino_acid_pool Intracellular Amino Acid Pool valine->amino_acid_pool Uptake mTORC1 mTORC1 amino_acid_pool->mTORC1 Activation protein_syn Protein Synthesis mTORC1->protein_syn Promotes autophagy Autophagy mTORC1->autophagy Inhibits

References

Navigating the Stability of DL-Valine-d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Valine-d2. Understanding the stability profile of isotopically labeled compounds is critical for their effective use as tracers or internal standards in research and pharmaceutical development.[1] This document outlines potential degradation pathways, provides recommended storage conditions, and details experimental protocols for stability assessment, ensuring the integrity and reliability of this compound in experimental settings.

Core Stability and Storage Recommendations

The intrinsic stability of this compound, like its non-deuterated counterpart, is influenced by temperature, moisture, and light. While specific long-term stability data for this compound is not extensively published, general guidelines for amino acids and deuterated compounds provide a strong framework for its handling and storage.

Quantitative Storage Recommendations

The following table summarizes recommended storage conditions for valine and its derivatives. These recommendations are based on data for DL-Valine and general best practices for deuterated compounds.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor shorter-term storage.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthUse within a shorter timeframe if stored at -20°C.

Data synthesized from publicly available information for DL-Valine.

Potential Degradation Pathways

The primary degradation pathways for this compound are expected to be similar to other amino acids, with the added consideration of hydrogen-deuterium (H/D) exchange. Forced degradation studies are instrumental in identifying potential degradation products and pathways.[2][3][4]

Key potential degradation routes include:

  • Oxidation: The amino acid structure can be susceptible to oxidation, potentially leading to the formation of various byproducts. Studies on L-Valine have shown that exposure to plasma can lead to decomposition into products such as acetone, formic acid, pyruvic acid, and methylaspartic acid.

  • Photodegradation: While studies suggest that deuteration can enhance the photostability of amino acids, exposure to UV light should still be minimized.[5][6][7]

  • Hydrogen-Deuterium Exchange: In protic solvents, the deuterium atoms on this compound can exchange with hydrogen atoms from the solvent. The rate of this exchange is dependent on pH, temperature, and the specific solvent used.

  • Reaction with Strong Acids/Bases and Oxidizers: As with most amino acids, this compound will react with strong oxidizing agents and can be affected by extreme pH conditions.

Below is a diagram illustrating the potential degradation pathways for this compound.

G DL_Valine_d2 This compound Oxidation Oxidation (e.g., plasma, strong oxidizers) DL_Valine_d2->Oxidation Photodegradation Photodegradation (UV Light) DL_Valine_d2->Photodegradation HD_Exchange Hydrogen-Deuterium Exchange (Protic Solvents) DL_Valine_d2->HD_Exchange Degradation_Products Degradation Products (e.g., Acetone, Formic Acid, Pyruvic Acid, DL-Valine) Oxidation->Degradation_Products Photodegradation->Degradation_Products HD_Exchange->Degradation_Products Results in non-deuterated Valine

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should involve forced degradation studies and long-term stability testing under recommended storage conditions.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water, methanol).

  • Stress Conditions: Expose the this compound solutions to a range of stress conditions, including:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound and solutions at 80°C for 48 hours.

    • Photostability: Expose the solid and solutions to UV light (e.g., 254 nm) for a defined period.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the parent compound and any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored under ideal conditions) to identify and quantify any degradation.

Stability-Indicating Analytical Method

A stability-indicating HPLC-MS method is crucial for separating and quantifying this compound from its potential degradation products.

Typical HPLC-MS Parameters:

  • Column: A C18 reverse-phase column is often suitable for amino acid analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: Mass spectrometry (e.g., electrospray ionization in positive mode) to monitor the m/z of this compound and potential degradation products.

The following diagram outlines a general workflow for conducting a stability study of this compound.

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis & Reporting Sample_Prep Sample Preparation Acid Acid Stress Sample_Prep->Acid Base Base Stress Sample_Prep->Base Oxidation Oxidative Stress Sample_Prep->Oxidation Thermal Thermal Stress Sample_Prep->Thermal Photo Photolytic Stress Sample_Prep->Photo Method_Dev Analytical Method Development & Validation Analysis HPLC-MS Analysis Method_Dev->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data_Eval Data Evaluation Analysis->Data_Eval Report Stability Report Data_Eval->Report

Caption: General workflow for a this compound stability study.

Logical Approach to Storage Condition Selection

The selection of appropriate storage conditions is paramount to maintaining the integrity of this compound. The following decision tree provides a logical framework for determining the best storage strategy.

G start Start: Assess Storage Needs duration Long-term (>1 month) or Short-term? start->duration form Solid or Solution? duration->form Long-term duration->form Short-term solid_long Store Solid at -20°C in a dry, dark place form->solid_long Solid (Long-term) solid_short Store Solid at 4°C in a dry, dark place form->solid_short Solid (Short-term) solution_long Aliquot and Store Solution at -80°C form->solution_long Solution (Long-term) solution_short Store Solution at -20°C (avoid freeze-thaw) form->solution_short Solution (Short-term)

Caption: Decision tree for this compound storage conditions.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the stability and reliability of this compound, thereby enhancing the accuracy and reproducibility of their experimental results.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of DL-Valine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of DL-Valine-d2. Due to the limited availability of direct experimental data for this specific isotopologue, this guide leverages established fragmentation principles of unlabeled valine to predict the behavior of its deuterated counterpart. This information is crucial for researchers utilizing this compound as an internal standard or tracer in metabolic studies.

Predicted Electron Ionization Mass Spectrum of this compound

The mass spectrum of this compound is anticipated to closely mirror that of unlabeled DL-Valine, with key fragments exhibiting a mass shift corresponding to the presence of two deuterium atoms. The molecular weight of DL-Valine is approximately 117.15 g/mol , while this compound has a molecular weight of approximately 119.16 g/mol . The primary fragmentation pathways for valine under electron ionization (EI) involve the loss of the carboxyl group and cleavage of the side chain.

Below is a table summarizing the predicted major fragment ions for this compound, based on the known fragmentation of unlabeled valine. The m/z values are shifted by +2 where the deuterium atoms are retained in the fragment.

Predicted m/z for this compoundProposed Fragment StructureCorresponding m/z for Unlabeled ValinePredicted Relative IntensityFragmentation Pathway
119[M]+•117LowMolecular Ion
102[M-NH3]+•100LowLoss of Ammonia
74[M-COOH]+72HighLoss of Carboxyl Group
59[CH(D)ND2]+57ModerateAlpha-cleavage
44[CH(D)C(D)H]+42ModerateSide Chain Fragmentation
46[COOH]+45LowCarboxyl Group

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form a molecular ion ([M]+•). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The most prominent fragmentation is the loss of the carboxyl group, leading to the formation of a stable immonium ion.

fragmentation_pathway M This compound [C5H9D2NO2] m/z = 119 frag1 [M-COOH]+ m/z = 74 M->frag1 Loss of Carboxyl Group frag3 [CH(D)C(D)H]+ m/z = 44 M->frag3 Side Chain Cleavage frag2 [CH(D)ND2]+ m/z = 59 frag1->frag2 Further Fragmentation loss1 - COOH loss2 - C3H5D loss3 - C2H2NO2

Caption: Predicted fragmentation pathway of this compound under electron ionization.

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile amino acid derivatives.

Sample Preparation and Derivatization
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl). Create a series of calibration standards by diluting the stock solution.

  • Derivatization: To increase volatility for GC analysis, the amino acid must be derivatized. A common method is silylation.

    • Evaporate a known volume of the standard solution to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Analysis
  • Acquire the mass spectra of the derivatized this compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern to confirm the identity of the compound.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic fragment ion against the concentration of the calibration standards.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Standard derivatization Derivatization (Silylation) start->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection spectral_analysis Mass Spectrum Analysis detection->spectral_analysis quantification Quantification spectral_analysis->quantification

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound and a general protocol for its analysis. While the predicted fragmentation is based on the well-established behavior of unlabeled valine, empirical verification is recommended for any quantitative application. The provided methodologies and diagrams serve as a valuable resource for researchers in drug development and metabolic analysis, facilitating the accurate and reliable use of this compound in their studies.

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of DL-Valine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectrum of DL-Valine-d2, specifically DL-Valine-2,3-d2. Due to the limited availability of direct spectral data for this deuterated analog, this document presents the experimental data for non-deuterated DL-Valine and offers a detailed analysis of the expected spectral changes upon deuteration. This guide is intended for researchers, scientists, and drug development professionals working with isotopically labeled compounds.

Introduction

DL-Valine is an essential amino acid with a branched-chain structure. Isotopic labeling of amino acids, such as the introduction of deuterium (²H), is a powerful technique in metabolic research, protein structure determination, and drug development. This compound, where deuterium atoms replace protons at the α-carbon (C2) and β-carbon (C3), serves as a valuable tracer in metabolic studies and as an internal standard for quantitative analysis by NMR and mass spectrometry. Understanding its NMR spectrum is crucial for its effective application.

Predicted Effects of Deuteration on the NMR Spectrum of DL-Valine

The introduction of deuterium at the C2 and C3 positions of DL-Valine will have significant and predictable effects on both the ¹H and ¹³C NMR spectra.

¹H NMR Spectrum:

  • Disappearance of Signals: The proton signals corresponding to the α-hydrogen (Hα) and β-hydrogen (Hβ) will be absent in the ¹H NMR spectrum of DL-Valine-2,3-d2.

  • Simplification of Adjacent Signals: The signals for the γ-protons (CH₃ groups) will be simplified. In non-deuterated valine, the two methyl groups are diastereotopic and appear as two separate doublets due to coupling with the β-proton. With the β-proton replaced by a deuterium, this coupling will be largely removed. Deuterium has a much smaller gyromagnetic ratio than a proton, leading to significantly smaller coupling constants (J-coupling) with neighboring protons. As a result, the two methyl groups are expected to appear as two singlets, or very closely spaced multiplets with fine splitting due to the small ²H-¹H coupling.

¹³C NMR Spectrum:

  • Signal Attenuation and Splitting: The signals for the deuterated carbons (C2 and C3) will be significantly affected. The one-bond ¹³C-²H coupling will cause the signals for C2 and C3 to appear as multiplets (typically a 1:1:1 triplet for a single deuterium). Furthermore, the nuclear Overhauser effect (NOE) enhancement from directly attached protons will be absent, leading to a decrease in the intensity of these signals.

  • Isotope Shift: The chemical shifts of the deuterated carbons (C2 and C3) and, to a lesser extent, the adjacent carbons may experience a small upfield shift (isotope shift).

NMR Data of DL-Valine (Non-deuterated)

The following tables summarize the ¹H and ¹³C NMR spectral data for non-deuterated DL-Valine in D₂O. This data serves as a reference for understanding the spectrum of its deuterated analog.

Table 1: ¹H NMR Spectral Data of DL-Valine in D₂O

AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Hα (C2-H)~3.6Doublet~4.7
Hβ (C3-H)~2.3Multiplet-
Hγ (C4-H₃)~1.0Doublet~7.0
Hγ' (C4'-H₃)~1.0Doublet~7.0

Note: The chemical shifts are approximate and can vary slightly depending on the experimental conditions such as pH and concentration.

Table 2: ¹³C NMR Spectral Data of DL-Valine in D₂O [1]

AssignmentChemical Shift (δ) ppm
C1 (COO⁻)~175.1
C2 (α-C)~61.5
C3 (β-C)~30.1
C4 (γ-C)~19.1
C4' (γ'-C)~17.8

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Experimental Protocols

A general protocol for acquiring the NMR spectrum of this compound is outlined below.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O).

  • For quantitative NMR (qNMR), a known amount of an internal standard can be added.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Solvent Suppression: If necessary, use a solvent suppression technique (e.g., presaturation).

    • Acquisition Parameters:

      • Spectral Width: ~12 ppm

      • Number of Scans: 16-64 (depending on concentration)

      • Relaxation Delay (d1): 1-5 s

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm

      • Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C).

      • Relaxation Delay (d1): 2 s

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard.

  • Integrate the signals for quantitative analysis.

Visualizations

Molecular Structure of DL-Valine-2,3-d2

DL_Valine_d2 cluster_valine DL-Valine-2,3-d2 C1 COOH C2 Cα(D) C2->C1 N NH₂ C2->N C3 Cβ(D) C2->C3 C4 Cγ(CH₃) C3->C4 C5 Cγ'(CH₃) C3->C5

Caption: Structure of DL-Valine-2,3-d2 showing deuteration at Cα and Cβ.

General Workflow for NMR Analysis

NMR_Workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in D₂O) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling) DataProcessing->SpectralAnalysis Reporting Reporting (Data Tables, Interpretation) SpectralAnalysis->Reporting

Caption: A generalized workflow for the NMR analysis of isotopically labeled compounds.

References

Isotopic Effects of Deuterium Labeling in Valine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium labeling, the strategic replacement of hydrogen with its heavier, stable isotope deuterium, has emerged as a pivotal tool in pharmaceutical sciences. This technique leverages the kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates, enhancing their pharmacokinetic properties and therapeutic potential. This technical guide provides a comprehensive overview of the core principles and practical applications of deuterium labeling as it pertains to the essential amino acid valine. We will delve into the profound effects of deuteration on the metabolic fate of valine, explore detailed experimental protocols for the synthesis and analysis of deuterated valine analogs, and present quantitative data to illustrate these isotopic effects. Furthermore, this guide will examine the potential pharmacodynamic implications and provide visualizations of key metabolic pathways and experimental workflows to support researchers in this field.

Introduction: The Kinetic Isotope Effect and Its Significance

The foundation of deuterium's utility in drug development lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1][2] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond must be broken instead.[1][2] This phenomenon can be exploited to retard the metabolism of a drug, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, which often involves the abstraction of a hydrogen atom.[3] By slowing down metabolic breakdown, deuterium labeling can lead to:

  • Increased drug exposure and half-life

  • Reduced formation of potentially toxic metabolites

  • Improved safety and efficacy profiles

  • Potentially lower and less frequent dosing regimens[3]

Valine, a branched-chain amino acid (BCAA), is a crucial component of many peptides and small molecule drugs. Its metabolic pathways are well-characterized, making it an excellent candidate for studying the impact of deuterium labeling.

Isotopic Effects on Valine Metabolism

The primary catabolic pathway for valine is initiated by a transamination reaction, followed by oxidative decarboxylation.

Transamination of Valine

The first step in valine catabolism is a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT) , which converts valine to α-ketoisovalerate (KIV).[4] This reaction involves the cleavage of the α-C-H bond of valine.

A study on the branched-chain aminotransferase IlvE from Mycobacterium tuberculosis (MtIlvE) investigated the KIE for the analogous step involving L-glutamate. The results showed a primary deuterium KIE (DV/K) of approximately 2 for the cleavage of the α-C-H bond of glutamate.[5] This indicates that the cleavage of this bond is partially rate-limiting, and deuteration at this position can significantly slow down the reaction.

Oxidative Decarboxylation

The metabolic pathway of valine is illustrated in the following diagram:

G Valine Metabolic Pathway cluster_enzymes Key Metabolic Enzymes Valine L-Valine KIV α-Ketoisovalerate (KIV) Valine->KIV Branched-Chain Aminotransferase (BCAT) Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Series of Enzymatic Steps TCA TCA Cycle Succinyl_CoA->TCA BCAT BCAT BCKDH BCKDH

Caption: Key steps in the metabolic pathway of L-valine.

Synthesis of Deuterated Valine

Several methods exist for the synthesis of deuterated valine, with the choice of method depending on the desired position and extent of deuterium incorporation.

α-Deuteration via Pyridoxal/D₂O Exchange

A common method for achieving α-deuteration of amino acids is through a pyridoxal-catalyzed exchange reaction in heavy water (D₂O). This reaction, however, is known to be accompanied by racemization. To obtain the L-enantiomer, the process can be started with the D-amino acid, resulting in the formation of essentially fully α-deuterated L-valine.[6]

Synthesis of L-Valine-d₈

For the synthesis of per-deuterated valine, such as L-valine-d₈, a multi-step chemical synthesis is typically employed. One reported method involves the initial treatment of commercially available L-valine-d₈ with thionyl chloride in methanol, followed by condensation with ammonium hydroxide in methanol to yield L-valinamide-d₈.[7] This can then be used as a building block in further synthetic steps.

A generalized workflow for the synthesis and purification of deuterated valine is presented below:

G Generalized Synthesis Workflow for Deuterated Valine Start Starting Material (e.g., D-Valine or Deuterated Precursor) Reaction Chemical or Enzymatic Deuteration Reaction Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Characterization and Purity Analysis (NMR, MS, HPLC) Purification->Analysis Final Deuterated L-Valine Analysis->Final

Caption: A generalized workflow for the synthesis of deuterated valine.

Pharmacokinetic and Pharmacodynamic Implications

The primary application of deuterating valine within a drug molecule is to enhance its pharmacokinetic profile.

Pharmacokinetic Data

The following table summarizes available data on the impact of deuterium labeling on the pharmacokinetics of a valine-containing compound.

CompoundDeuteration StrategyKey Pharmacokinetic ParameterResultReference
Ticagrelor Valine Ester ProdrugDeuteration of Ticagrelor MoietyHalf-life (t½) in rats~40% increase in half-life compared to the non-deuterated prodrug (2.54 ± 0.32 h vs. 1.77 ± 0.14 h)[8]

This data demonstrates that even when the valine moiety itself is not deuterated, the principle of using deuteration to slow metabolism can significantly improve the pharmacokinetic properties of a valine-containing prodrug.

Pharmacodynamic Considerations and Signaling Pathways

Valine is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[9][10] Studies have shown that valine supplementation can increase the phosphorylation of mTOR and its downstream effectors, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[9]

G Valine and the mTOR Signaling Pathway Valine Valine mTORC1 mTORC1 Valine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Valine's role in activating the mTOR signaling pathway.

Currently, there is a lack of direct evidence from published studies demonstrating that deuterated valine has a differential effect on the mTOR pathway or other pharmacodynamic parameters compared to non-deuterated valine. However, it is conceivable that by altering the metabolic rate and, consequently, the intracellular concentration and residence time of a valine-containing drug, deuteration could indirectly modulate its pharmacodynamic response. Further research is warranted in this area.

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a deuterated valine-containing compound in human liver microsomes.

Objective: To compare the rate of metabolism of a deuterated compound to its non-deuterated analog.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Pooled human liver microsomes (HLMs)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Ice-cold acetonitrile with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compounds.

  • Dilute HLMs in phosphate buffer to the desired concentration.

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • Initiate the reaction by adding the test compound to the HLM suspension, followed by the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the rate of disappearance and the in vitro half-life.

G In Vitro Metabolic Stability Assay Workflow Prepare Prepare Reagents (Compounds, HLMs, Buffer) Incubate Incubate at 37°C Prepare->Incubate Initiate Initiate Reaction (Add NADPH) Incubate->Initiate Sample Time-Point Sampling Initiate->Sample Quench Quench Reaction (Ice-cold Acetonitrile + IS) Sample->Quench Process Process Sample (Centrifuge) Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Analysis (Calculate Half-life) Analyze->Data

Caption: Workflow for an in vitro metabolic stability assay.

LC-MS/MS Analysis

Deuterated valine and its metabolites are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). L-valine-d₈ is often used as an internal standard for the accurate quantification of endogenous L-valine.

General Procedure:

  • Sample Preparation: Protein precipitation of biological samples (e.g., plasma, tissue homogenates) is performed, typically with a cold organic solvent like acetonitrile, after the addition of a known amount of the deuterated internal standard.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18) to separate the analyte from other matrix components.

  • Mass Spectrometric Detection: The analyte is detected using a mass spectrometer, often with electrospray ionization (ESI), in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

  • Quantification: The analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

Deuterium labeling of valine and valine-containing compounds is a powerful strategy in modern drug development. By leveraging the kinetic isotope effect, researchers can significantly improve the pharmacokinetic properties of drug candidates, leading to enhanced therapeutic potential. This guide has provided an in-depth overview of the fundamental principles, synthetic methodologies, analytical techniques, and potential pharmacodynamic implications associated with the deuteration of valine. The provided experimental protocols and workflow diagrams serve as a practical resource for scientists and researchers in this exciting and rapidly evolving field. Further investigation into the specific KIEs of key metabolic enzymes and the direct pharmacodynamic consequences of deuteration will continue to refine the application of this valuable tool.

References

Applications of Deuterated Amino Acids in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated amino acids, stable, non-radioactive isotopes of amino acids where one or more hydrogen atoms are replaced by deuterium, have become indispensable tools in metabolic research.[1] Their unique physicochemical properties, particularly the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, offer enhanced metabolic stability.[1] This characteristic, along with their utility as tracers, makes them invaluable for elucidating metabolic pathways, quantifying protein turnover, and as internal standards in quantitative proteomics.[1][2] This technical guide provides a comprehensive overview of the core applications, experimental methodologies, and data interpretation involving deuterated amino acids in metabolic research.

Core Applications

The primary applications of deuterated amino acids in metabolic research can be broadly categorized into three main areas:

  • Metabolic Flux Analysis (MFA): Deuterated amino acids and other deuterated substrates serve as powerful tracers to map and quantify the flow of metabolites through complex biochemical networks.[2][3] By tracking the incorporation of deuterium into various downstream metabolites, researchers can determine the activity of different metabolic pathways, providing a dynamic view of cellular metabolism.[3] This is particularly useful in understanding metabolic reprogramming in diseases like cancer and in assessing the target engagement of drugs that modulate metabolic pathways.[4]

  • Protein Turnover Studies: The rate of protein synthesis and degradation, collectively known as protein turnover, is a fundamental biological process. Deuterated water (D₂O) or deuterated amino acids can be administered in vivo or in cell culture to label the amino acid pool.[2][5] The rate of incorporation of these labeled amino acids into newly synthesized proteins provides a direct measure of protein synthesis rates.[5] This approach is safer and more cost-effective than traditional methods using radioactive isotopes, making it ideal for long-term studies in humans and animal models.[2]

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the accurate relative quantification of proteins between different cell populations.[6][7] In this method, one population of cells is grown in a medium containing "heavy" deuterated essential amino acids (e.g., deuterated lysine and arginine), while the control population is grown in a medium with "light" (unlabeled) amino acids.[7][8] When the proteomes of the two populations are mixed and analyzed by mass spectrometry, the ratio of the "heavy" to "light" peptide signals provides a precise measure of the relative abundance of each protein.[6]

Data Presentation: Quantitative Summaries

Protein Synthesis Rates in Various Mouse Tissues using D₂O Labeling

The following table summarizes the fractional synthesis rates (FSR) of proteins in different tissues of low-activity (C3H/HeJ) and high-activity (C57L/J) mice after approximately 24 hours of D₂O labeling.[5]

TissueLow-Activity Mice FSR (%/day ± SE)High-Activity Mice FSR (%/day ± SE)
Kidney18.63 ± 0.1817.54 ± 0.28
Lung7.11 ± 0.156.43 ± 0.20
Heart6.49 ± 0.137.12 ± 0.73

Data adapted from a study on protein fractional synthesis rates in mice.[5]

Representative SILAC Quantification Data

This table illustrates typical quantitative data obtained from a SILAC experiment comparing a control ("Light") cell population with a treated ("Heavy") population using deuterated leucine. The ratios represent the relative abundance of the protein in the treated sample compared to the control.

ProteinLight Peptide IntensityHeavy Peptide IntensityHeavy/Light RatioFold Change
Protein A1,500,0001,550,0001.03No significant change
Protein B2,000,0004,100,0002.05Upregulated
Protein C1,800,000890,0000.49Downregulated
Metabolic Flux Analysis: Hypothetical Flux Data

This table presents hypothetical metabolic flux data from a study using a deuterated tracer to compare metabolic pathways in healthy versus diseased tissue, normalized to the glucose uptake rate.[3]

Metabolic PathwayHealthy Tissue (Relative Flux ± SE)Diseased Tissue (Relative Flux ± SE)
Glycolysis (Pyruvate Production)85 ± 5110 ± 7
Pentose Phosphate Pathway10 ± 215 ± 3
TCA Cycle (Citrate Synthase)60 ± 445 ± 5
Fatty Acid Synthesis20 ± 335 ± 4

Flux values are hypothetical and for illustrative purposes.[3]

Experimental Protocols

In Vivo D₂O Labeling for Protein Turnover Studies in Mice

This protocol outlines the general steps for measuring protein synthesis rates in mice using D₂O.[2][5]

1. Materials:

  • Deuterium oxide (D₂O, 99.9%)[2]

  • Sterile 0.9% NaCl solution[2]

  • Drinking water bottles

  • Tools for tissue collection

2. Protocol:

  • Priming Dose: To rapidly enrich the body water, administer a priming bolus of D₂O via intraperitoneal injection. A typical approach is to make the D₂O isotonic with plasma using sterile NaCl.[2] For a 25g mouse, a 750 µL bolus can be used to achieve approximately 5% body water enrichment.[5]

  • Maintenance: Following the priming dose, provide the mice with drinking water enriched with D₂O (typically 4-10%) for the duration of the experiment (e.g., 24 hours to several weeks).[2][5]

  • Sample Collection: At the desired time point, collect blood samples (from the jugular vein or other appropriate site) and harvest tissues of interest (e.g., kidney, heart, muscle).[5]

  • Sample Preparation for Mass Spectrometry:

    • Protein Hydrolysis: Isolate total protein from the tissues and hydrolyze it into individual amino acids. This is typically done using 6 M HCl at 110°C for 24 hours under vacuum.

    • Derivatization (for GC-MS): The amino acids are often derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is to convert them to their N(O,S)-tert-butyldimethylsilyl (t-BDMS) derivatives.

  • Mass Spectrometry Analysis:

    • Analyze the enrichment of a non-essential amino acid, typically alanine, using GC-MS or LC-MS/MS.[2][5]

    • Measure the deuterium enrichment in body water from plasma or urine samples.[2]

  • Data Analysis: Calculate the fractional synthesis rate (FSR) using the precursor-product principle, where the body water enrichment is the precursor and the enrichment of alanine in the protein is the product.[2]

SILAC Protocol using Deuterated Amino Acids

This protocol describes a typical two-plex SILAC experiment.[8][9]

1. Materials:

  • SILAC-grade cell culture medium deficient in specific amino acids (e.g., lysine and arginine)[8]

  • "Light" (unlabeled) amino acids (e.g., L-Lysine, L-Arginine)[8]

  • "Heavy" deuterated amino acids (e.g., L-Lysine-d4, L-Arginine-d10)

  • Dialyzed fetal bovine serum (dFBS)[8]

  • Cell line of interest

  • Standard cell culture and protein extraction reagents

2. Protocol:

  • Media Preparation:

    • Light Medium: Reconstitute the amino acid-deficient medium and supplement it with "light" lysine and arginine to their normal physiological concentrations. Add dFBS.[8]

    • Heavy Medium: Reconstitute the amino acid-deficient medium and supplement it with "heavy" deuterated lysine and arginine to their normal physiological concentrations. Add dFBS.[8]

  • Cell Culture and Labeling:

    • Culture two separate populations of the chosen cell line.

    • Grow one population in the "light" medium and the other in the "heavy" medium for at least five to six cell doublings to ensure >95% incorporation of the labeled amino acids.[8][9]

  • Experimental Treatment: Apply the experimental condition to one cell population (e.g., the "heavy" labeled cells) and a vehicle control to the other ("light" labeled cells).[8]

  • Cell Lysis and Protein Quantification: Lyse the cells from both populations and determine the protein concentration of each lysate.

  • Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.[9]

  • Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease, typically trypsin.[8]

  • Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution LC-MS/MS.[1]

  • Data Analysis: Identify peptide pairs with a specific mass difference corresponding to the deuterated amino acid. The ratio of the peak intensities of the heavy and light peptides is used to determine the relative abundance of the protein.[6]

Metabolic Flux Analysis using a Deuterated Tracer

This protocol outlines a general workflow for an in vitro metabolic flux experiment using a deuterated substrate.[3][4]

1. Materials:

  • Cell culture medium deficient in the substrate of interest (e.g., glucose-free DMEM)[1]

  • Deuterated tracer (e.g., [6,6-²H₂]glucose)[3]

  • Dialyzed fetal bovine serum (dFBS)

  • Ice-cold 0.9% NaCl solution[1]

  • Ice-cold 80:20 methanol:water solution[4]

  • Cell scraper

2. Protocol:

  • Cell Seeding and Culture: Seed cells in multi-well plates and culture until they reach approximately 80% confluency.[4]

  • Labeling:

    • Prepare the labeling medium by supplementing the deficient medium with the deuterated tracer and dFBS.[1]

    • Aspirate the standard growth medium, wash the cells with PBS, and add the pre-warmed labeling medium. Incubate for a defined period to allow for isotopic steady-state to be reached.[4]

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.[4]

    • Immediately add ice-cold 80:20 methanol:water to quench all enzymatic reactions.[4]

    • Scrape the cells into the methanol solution and collect the cell lysate.[3]

    • Centrifuge to pellet protein and debris, and collect the supernatant containing the metabolites.[1]

  • Sample Preparation for Mass Spectrometry: Dry the metabolite extract under nitrogen or using a vacuum concentrator. Reconstitute the sample in an appropriate solvent for analysis.[1]

  • Mass Spectrometry Analysis: Analyze the samples using LC-MS/MS or GC-MS to determine the mass isotopologue distribution of downstream metabolites.[3]

  • Data Analysis: Use specialized software to process the raw mass spectrometry data and calculate the relative abundance of different mass isotopologues. This data is then used in computational models to determine metabolic fluxes.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Deuterium_Incorporation D2O D₂O (Heavy Water) in Body/Media Precursor_Pool Amino Acid Precursor Pool D2O->Precursor_Pool Metabolic Incorporation (e.g., Transamination) Newly_Synthesized_Protein Newly Synthesized Protein (Deuterium Labeled) Precursor_Pool->Newly_Synthesized_Protein Protein Synthesis Mass_Spec Mass Spectrometry Analysis Newly_Synthesized_Protein->Mass_Spec Quantification SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light_Culture "Light" Culture (Unlabeled Amino Acids) Cell_Lysis Cell Lysis Light_Culture->Cell_Lysis Heavy_Culture "Heavy" Culture (Deuterated Amino Acids) Heavy_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Mixing Mix 1:1 Protein_Quant->Mixing Digestion Tryptic Digestion Mixing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Ratio Calculation) LC_MS->Data_Analysis MFA_Workflow Start Cell Culture with Deuterated Tracer Quench Quench Metabolism (e.g., Cold Methanol) Start->Quench Extract Metabolite Extraction Quench->Extract Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze Process Data Processing (Isotopologue Distribution) Analyze->Process Model Computational Modeling Process->Model Flux_Map Metabolic Flux Map Model->Flux_Map

References

DL-Valine-d2 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on DL-Valine-d2, a deuterated form of the amino acid DL-Valine. It is intended for use by researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development who utilize stable isotope-labeled compounds.

Core Properties of this compound

This compound is primarily utilized as an internal standard for the quantitative analysis of Valine in biological samples through mass spectrometry techniques such as LC-MS or GC-MS.[1] Its use as a tracer in metabolic and pharmacokinetic studies is also a key application, as the deuterium labeling can affect the drug's metabolic and pharmacokinetic profiles.[1]

Quantitative Data

The following table summarizes the key chemical identifiers and properties of this compound and its unlabeled counterpart, DL-Valine.

PropertyThis compoundDL-Valine (unlabeled)
CAS Number 83181-79-7[1][2]516-06-3[3]
Molecular Formula C₅H₉D₂NO₂[2]C₅H₁₁NO₂[4][5]
Molecular Weight 119.16 g/mol [2]117.15 g/mol [5][6][7]
Synonyms DL-Valine-2,3-d2, 2-amino-2,3-dideuterio-3-methylbutanoic acid[1][3](±)-α-Aminoisovaleric acid, DL-2-Amino-3-methylbutanoic acid[7]

Logical Relationship Diagram

The following diagram illustrates the relationship between DL-Valine, its deuterated form, and its primary application.

Logical Relationship of this compound cluster_0 Chemical Entities cluster_1 Application DL-Valine DL-Valine This compound This compound DL-Valine->this compound Isotopic Labeling (Deuteration) Internal_Standard Internal Standard in Mass Spectrometry This compound->Internal_Standard Used for Quantification of Internal_Standard->DL-Valine Analyte Experimental Workflow for this compound as Internal Standard cluster_prep Sample & Standard Preparation cluster_proc Sample Processing cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Analyte & IS) Working_Solutions Prepare Working Solutions & Calibration Curve Spike_IS Spike Sample with This compound IS Working_Solutions->Spike_IS Sample_Collection Collect Biological Sample (e.g., Plasma) Sample_Collection->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Collect Supernatant Centrifugation->Supernatant_Transfer Dry_Down Evaporate to Dryness Supernatant_Transfer->Dry_Down Reconstitution Reconstitute in Mobile Phase Dry_Down->Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS_Analysis Data_Processing Data Processing (Peak Integration) LCMS_Analysis->Data_Processing Quantification Quantification (Area Ratio vs. Cal Curve) Data_Processing->Quantification

References

Methodological & Application

Application Notes and Protocols for the Use of DL-Valine-d2 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of quantitative analysis by mass spectrometry (MS), particularly in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[1] A SIL-IS behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[1] DL-Valine-d2, a deuterated form of the essential amino acid valine, serves as an excellent internal standard for the quantification of endogenous valine in various applications, including clinical research, pharmaceutical development, and metabolomics.[2] Its use ensures robust and reliable data, which is crucial for understanding metabolic disorders, assessing drug efficacy, and discovering biomarkers.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the quantitative analysis of valine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Operation

The fundamental principle behind using this compound as an internal standard lies in its chemical and physical similarity to native valine. Due to the substitution of two hydrogen atoms with deuterium, this compound has a slightly higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte (valine) and the internal standard (this compound), while their chromatographic co-elution and similar ionization efficiencies ensure that any experimental variability affects both compounds equally.[1] By adding a known concentration of this compound to each sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, thereby correcting for potential errors introduced during the analytical workflow.

The logical workflow for using a stable isotope-labeled internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of this compound Sample->Spike Addition of IS Precipitate Protein Precipitation Spike->Precipitate Extract Extract Supernatant Precipitate->Extract Inject Inject Sample Extract Extract->Inject Separate Chromatographic Separation (Co-elution) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantify Analyte Concentration Calculate->Quantify

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of valine in human plasma using this compound as an internal standard.

Materials and Reagents
  • DL-Valine (Analyte) (CAS: 516-06-3)

  • This compound (Internal Standard) (CAS: 83181-79-7)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (Drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Stock and Working Solutions
  • DL-Valine Stock Solution (1 mg/mL): Accurately weigh 10 mg of DL-Valine and dissolve it in 10 mL of 0.1 M HCl.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • DL-Valine Working Solutions (for Calibration Curve): Serially dilute the DL-Valine stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards at desired concentrations.

  • This compound IS Working Solution (e.g., 50 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 50 µg/mL.

Sample Preparation

The following protocol is a widely used protein precipitation method for plasma samples.

  • Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound IS working solution (50 µg/mL) to each tube.

  • Add 400 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system. A dry-down and reconstitution step can be included for sample concentration if higher sensitivity is required.

The sample preparation workflow is illustrated in the following diagram.

G plasma 100 µL Plasma Sample vortex Vortex (1 min) plasma->vortex is_solution 10 µL this compound Working Solution is_solution->vortex acetonitrile 400 µL Cold Acetonitrile acetonitrile->vortex centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Ready for LC-MS/MS Injection supernatant->injection

Caption: Sample preparation workflow for plasma analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for an LC-MS/MS method for valine analysis. These may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35 - 40 °C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The precursor ion will be the protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DL-Valine 118.172.1~15
This compound 120.174.1~15

Note: The exact m/z values and collision energies should be optimized for the specific mass spectrometer being used.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peak areas for the specified MRM transitions of both DL-Valine and this compound.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (DL-Valine / this compound) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.

  • Quantification: Determine the concentration of DL-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters are typically assessed:

  • Linearity: The range of concentrations over which the assay is linear.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. These are typically evaluated at low, medium, and high QC levels.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of valine using a deuterated internal standard.

Validation ParameterTypical Performance
Linearity (R²) > 0.995
Lower Limit of Quantification (LLOQ) 1 - 10 µg/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery 85 - 115%
Matrix Effect Minimal and compensated by IS

Note: These values are representative and may vary depending on the specific method and laboratory.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of valine in complex biological matrices by LC-MS/MS. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of high-quality, accurate, and reproducible quantitative data.

References

Application Notes and Protocols for Stable Isotope Labeling with DL-Valine-d2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful and versatile technique for quantitative proteomics and metabolomics. This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins and metabolites. DL-Valine-d2, a deuterated form of the essential branched-chain amino acid (BCAA) valine, serves as a valuable tracer for studying metabolic flux, particularly in the context of cancer metabolism and its associated signaling pathways.[1]

Valine, along with leucine and isoleucine, plays a critical role in cellular processes beyond being a simple building block for proteins. BCAAs are key regulators of the mTOR signaling pathway, which is a central controller of cell growth, proliferation, and metabolism.[2][3][4] Dysregulation of BCAA metabolism has been implicated in various diseases, including cancer, where tumor cells often exhibit altered metabolic pathways to sustain their rapid growth.[1]

These application notes provide a detailed protocol for the use of this compound in mammalian cell culture to trace its incorporation into the cellular proteome and metabolome. This allows for the quantitative analysis of valine metabolism and its impact on downstream signaling pathways, offering insights into potential therapeutic targets in drug development.

Principle of the Method

Cells are cultured in a medium specifically lacking natural valine but supplemented with a known concentration of this compound. As cells grow and divide, they utilize this "heavy" valine for protein synthesis and other metabolic processes. The incorporation of this compound results in a mass shift in valine-containing peptides and downstream metabolites. This mass difference can be accurately measured by mass spectrometry (MS), allowing for the quantification of metabolic flux and relative protein abundance between different experimental conditions. For complete incorporation, it is generally recommended that cells undergo at least five to six doublings in the labeling medium.[5]

Data Presentation

Table 1: Effect of this compound Concentration on Cell Viability and Proliferation
This compound Concentration (mM)Cell Viability (%) (72h)Relative Proliferation (%) (72h)
0 (Control - No Valine)35.2 ± 4.120.5 ± 3.2
0.4 (Light Valine Control)98.5 ± 2.3100.0 ± 5.0
0.297.9 ± 2.598.2 ± 4.8
0.498.1 ± 2.199.1 ± 4.5
0.896.5 ± 3.095.7 ± 4.1
1.095.2 ± 3.592.3 ± 3.9

Data are presented as mean ± standard deviation (n=3) and are hypothetical but representative of typical experimental outcomes.

Table 2: Labeling Efficiency and Incorporation of this compound in a Cancer Cell Line (e.g., HeLa)
Incubation Time (hours)This compound Concentration (mM)Labeling Efficiency (%)
240.485.7 ± 3.9
480.497.2 ± 2.1
720.4>99
240.888.1 ± 3.5
480.898.5 ± 1.8
720.8>99

Labeling efficiency is determined by LC-MS/MS analysis of protein digests and is presented as the percentage of total valine-containing peptides that are labeled with this compound. Data are hypothetical but representative.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Mammalian Cells with this compound

This protocol outlines the general procedure for labeling adherent mammalian cells with this compound for metabolic flux analysis.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)

  • Base medium deficient in L-valine (e.g., custom formulation of DMEM or RPMI-1640)

  • This compound (sterile, cell culture grade)

  • "Light" L-Valine (sterile, cell culture grade)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks or plates

Procedure:

  • Media Preparation:

    • Light Medium (Control): Reconstitute the L-valine-deficient base medium and supplement it with "light" L-Valine to a final concentration that matches your standard culture medium (e.g., 0.4 mM). Add dFBS to the desired concentration (e.g., 10%) and other necessary supplements.

    • Heavy Medium: Reconstitute the L-valine-deficient base medium and supplement it with this compound to the desired final concentration (typically in the range of 0.2-0.8 mM).[6] Add dFBS and other supplements to the same final concentrations as the light medium.

    • Sterile-filter the complete light and heavy media.

  • Cell Adaptation and Labeling:

    • Culture cells in the "heavy" medium for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid. For a cell line with a 24-hour doubling time, this will take approximately 5-6 days.

    • For the "light" control, culture cells in the "light" medium for the same duration.

    • Monitor cell morphology and proliferation to ensure that the labeling medium does not have adverse effects.

  • Experimental Treatment:

    • Once labeling is complete, cells can be subjected to experimental treatments (e.g., drug administration, growth factor stimulation).

  • Cell Harvesting:

    • After the desired incubation period, aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Proceed immediately to the metabolite extraction or protein lysis protocol.

Protocol 2: Metabolite Extraction for Mass Spectrometry Analysis

This protocol describes a method for quenching metabolism and extracting polar metabolites from cultured cells.

Materials:

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and >14,000 x g

Procedure:

  • Quenching and Lysis:

    • After washing with PBS, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

    • Incubate the plate at -80°C for 15 minutes to ensure complete quenching of metabolic activity and cell lysis.

  • Cell Collection:

    • Scrape the cells from the plate in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation:

    • Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Storage:

    • Store the metabolite extracts at -80°C until analysis by LC-MS.

Protocol 3: Protein Extraction and Preparation for Mass Spectrometry Analysis

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Formic acid

Procedure:

  • Cell Lysis:

    • After washing with PBS, add an appropriate volume of ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA assay.

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 50 µg) and adjust the volume with lysis buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.

  • Tryptic Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in 0.1% formic acid for analysis by LC-MS/MS.

Visualizations

BCAA_Catabolism Valine Valine BCAT BCAT Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Glutamate Glutamate BCAT->Glutamate KIV α-Ketoisovalerate (KIV) BCAT->KIV from Valine KIC α-Ketoisocaproate (KIC) BCAT->KIC from Leucine KMV α-Keto-β-methylvalerate (KMV) BCAT->KMV from Isoleucine alpha_KG α-Ketoglutarate alpha_KG->BCAT BCKDH BCKDH Complex KIV->BCKDH KIC->BCKDH KMV->BCKDH Propionyl_CoA Propionyl-CoA BCKDH->Propionyl_CoA from Valine Acetyl_CoA_Acetoacetate Acetyl-CoA + Acetoacetate BCKDH->Acetyl_CoA_Acetoacetate from Leucine Acetyl_CoA_Propionyl_CoA Acetyl-CoA + Propionyl-CoA BCKDH->Acetyl_CoA_Propionyl_CoA from Isoleucine TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA_Acetoacetate->TCA_Cycle Acetyl_CoA_Propionyl_CoA->TCA_Cycle

Caption: Branched-Chain Amino Acid (BCAA) Catabolic Pathway.

mTOR_Signaling BCAAs BCAAs (Valine, Leucine) mTORC1 mTORC1 BCAAs->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 phosphorylates (inactivates) Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourE_BP1->Protein_Synthesis inhibits when active Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR Signaling Pathway Activated by BCAAs.

References

Application Note: Quantification of Valine in Biological Samples using DL-Valine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of valine in biological samples, such as plasma and serum, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, DL-Valine-d2, for accurate and precise quantification. The protocol involves a straightforward protein precipitation step for sample preparation, followed by LC-MS/MS analysis. This method is highly suitable for applications in clinical research, metabolic studies, and drug development where accurate measurement of valine is crucial.

Introduction

Valine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, muscle metabolism, and as a precursor in various biosynthetic pathways. Accurate quantification of valine in biological matrices is essential for diagnosing and monitoring metabolic disorders, assessing nutritional status, and for research in various fields of life sciences. Stable isotope dilution analysis using LC-MS/MS is the gold standard for small molecule quantification due to its high selectivity, sensitivity, and accuracy. The use of a deuterated internal standard, such as this compound, effectively compensates for variations during sample preparation and matrix effects during analysis, ensuring reliable results.

Experimental Workflow

The overall experimental workflow for the quantification of valine is depicted in the following diagram. This process includes sample collection and preparation, which involves protein precipitation, followed by LC-MS/MS analysis for separation and detection, and concludes with data analysis and quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Serum) spike Spike with this compound (Internal Standard) sample->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate curve Calibration Curve Generation integrate->curve quantify Quantification of Valine curve->quantify valine_pathway Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate BCAT Propionyl_CoA Propionyl-CoA aKIV->Propionyl_CoA BCKDH complex Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA

Application Notes and Protocols for DL-Valine-d2 in Quantitative Proteomics (SILAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantitative Proteomics and SILAC

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance in complex samples.[1] One of the most robust and widely adopted methods for quantitative proteomics is Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[2][3] SILAC is a metabolic labeling technique where cells are cultured in specialized media containing either a "light" (natural abundance) or a "heavy" (stable isotope-labeled) form of an essential amino acid.[2][4] Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[3]

Following experimental treatment, the "light" and "heavy" cell populations are combined, typically at a 1:1 ratio.[2] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can arise from downstream sample processing.[1] The combined protein mixture is then digested, and the resulting peptides are analyzed by mass spectrometry (MS). In the mass spectrometer, the "light" and "heavy" peptide pairs are chemically identical but differ in mass, allowing for their distinct detection. The ratio of the signal intensities between the heavy and light peptides provides a precise measure of the relative abundance of the corresponding protein between the two experimental conditions.[1]

The Role of DL-Valine-d2 in SILAC

This compound is a deuterated form of the essential amino acid valine, where two hydrogen atoms have been replaced by deuterium. This mass difference makes it suitable for use as a "heavy" amino acid in SILAC experiments. Valine is a branched-chain amino acid that is crucial for protein synthesis.[5] The use of a racemic mixture (DL-Valine) requires special consideration. While L-valine is the isomer incorporated into proteins, the presence of D-valine can be inhibitory to certain cell types, particularly those lacking the D-amino acid oxidase enzyme which can convert the D-isomer to the usable L-isomer.[6] Therefore, preliminary cell viability and growth rate assays are essential when using this compound to ensure the chosen cell line is not adversely affected.

Core Applications of this compound in SILAC

  • Drug Discovery and Development:

    • Target Identification and Validation: Identifying cellular proteins that interact with a drug candidate.

    • Mechanism of Action Studies: Elucidating the molecular pathways affected by a drug.

    • Biomarker Discovery: Discovering proteins that indicate disease state or drug response.[5]

  • Cell Signaling Pathway Analysis: Quantifying changes in protein abundance and post-translational modifications in response to stimuli.[2]

  • Protein-Protein Interaction Studies: Differentiating true interaction partners from non-specific binders in co-immunoprecipitation experiments.[2]

  • Systems Biology Research: Providing quantitative data for building and validating models of cellular processes.

Experimental Protocols

Protocol 1: Cell Line Validation for this compound Tolerance

Objective: To determine the suitability of a cell line for SILAC labeling with this compound.

Methodology:

  • Cell Culture: Culture the chosen cell line in standard recommended medium.

  • Experimental Setup: Seed cells at a low density in multiple plates. Prepare media containing:

    • Standard L-valine (Control).

    • A range of concentrations of this compound, replacing the standard L-valine.

  • Cell Growth Monitoring: Monitor cell proliferation over several days using a cell counting method (e.g., hemocytometer or automated cell counter).

  • Viability Assay: Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) at the end of the experiment.

  • Analysis: Compare the growth curves and viability of cells grown in this compound containing media to the control. A cell line is considered suitable if its growth rate and viability are not significantly inhibited by the presence of this compound.

Protocol 2: SILAC Labeling with this compound

Objective: To metabolically label two cell populations with "light" (unlabeled) DL-Valine and "heavy" this compound.

Methodology:

  • Media Preparation:

    • Light Medium: Prepare SILAC-compatible cell culture medium lacking valine. Supplement with "light" DL-valine at the standard concentration.

    • Heavy Medium: Prepare SILAC-compatible cell culture medium lacking valine. Supplement with "heavy" this compound at the same concentration as the light medium.

    • Supplement both media with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

  • Cell Adaptation: Culture the chosen cell line in the "light" and "heavy" media for at least six cell doublings to ensure complete incorporation of the labeled amino acid.[2]

  • Incorporation Check (Optional but Recommended): After 5-6 doublings, harvest a small number of cells, extract proteins, and analyze by mass spectrometry to confirm >95% incorporation of the heavy label.

  • Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug compound) to the "heavy" labeled cells and a vehicle control to the "light" labeled cells.

  • Cell Harvesting and Mixing:

    • Harvest the "light" and "heavy" cell populations separately.

    • Count the cells from each population and mix them at a 1:1 ratio.

  • Lysis and Protein Extraction: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.

Protocol 3: Protein Digestion and Mass Spectrometry Analysis

Objective: To prepare the labeled protein mixture for mass spectrometry analysis.

Methodology:

  • Protein Quantification: Determine the total protein concentration of the combined lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds in the proteins by adding Dithiothreitol (DTT) and incubating.

    • Alkylate the cysteine residues by adding iodoacetamide (IAA) and incubating in the dark.

  • Protein Digestion: Digest the proteins into peptides using a sequencing-grade protease, most commonly trypsin, overnight at 37°C. Trypsin cleaves C-terminal to arginine and lysine residues.[2]

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the cleaned peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.

    • The software will also quantify the intensity ratios of the "heavy" to "light" peptide pairs for each identified protein.

Data Presentation

The quantitative output of a SILAC experiment is a list of identified proteins with their corresponding heavy/light ratios. This data is typically presented in a table format to allow for easy interpretation and comparison.

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment

Protein IDGene NameProtein NameH/L Ratiop-valueRegulation
P04637TP53Cellular tumor antigen p532.150.001Upregulated
P60709ACTBActin, cytoplasmic 11.020.95Unchanged
Q06830BAXApoptosis regulator BAX1.890.005Upregulated
P10415BCL2Apoptosis regulator Bcl-20.450.002Downregulated
P31749MAPK3Mitogen-activated protein kinase 31.100.78Unchanged
P45984CASP3Caspase-31.750.01Upregulated

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow and Signaling Pathways

SILAC_Workflow_with_DL_Valine_d2 cluster_labeling Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis light_cells Control Cells ('Light' DL-Valine) mix Combine Cells (1:1) light_cells->mix heavy_cells Treated Cells ('Heavy' this compound) heavy_cells->mix lyse Cell Lysis mix->lyse digest Protein Digestion (Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Protein ID & Quantitation) lcms->data

SILAC workflow using this compound for quantitative proteomics.

Apoptosis_Signaling_Pathway cluster_upregulated Upregulated Proteins (H/L > 1.5) cluster_downregulated Downregulated Proteins (H/L < 0.6) drug Drug Treatment (Experimental Condition) p53 p53 drug->p53 bcl2 Bcl-2 drug->bcl2 bax BAX p53->bax casp3 Caspase-3 bax->casp3 apoptosis Apoptosis casp3->apoptosis bcl2->casp3

Hypothetical drug-induced apoptosis pathway elucidated by SILAC.

References

Application Notes and Protocols for Incorporating DL-Valine-d2 into Proteins for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. For larger proteins and protein complexes (>25 kDa), spectral crowding and rapid signal decay due to dipolar relaxation present significant challenges. Isotopic labeling, particularly the incorporation of deuterium (²H or D), is a crucial strategy to overcome these limitations. Replacing protons with deuterons in a protein reduces the density of protons, thereby minimizing dipolar interactions and sharpening NMR signals.

This document provides detailed application notes and protocols for the incorporation of DL-Valine-d2 into proteins expressed in Escherichia coli for NMR studies. It is a well-established principle that only L-amino acids are incorporated into proteins during ribosomal translation. Therefore, when a racemic mixture of this compound is supplied in the growth medium, it is presumed that only the L-Valine-d2 isomer is incorporated into the target protein. This approach can be a cost-effective method for introducing deuterium at specific sites. These protocols are intended for researchers, scientists, and drug development professionals familiar with molecular biology, protein expression, and biophysical techniques.

Advantages of Incorporating Deuterated Valine
  • Reduced Spectral Complexity: Deuteration simplifies crowded NMR spectra by reducing the number of proton signals.

  • Improved Resolution and Sensitivity: By minimizing proton-proton dipolar relaxation, deuteration leads to slower transverse relaxation rates (longer T₂) and consequently sharper resonance lines, which is especially beneficial for large proteins.

  • Access to Advanced NMR Experiments: Deuteration enables the use of specialized NMR experiments like Transverse Relaxation-Optimized Spectroscopy (TROSY), which are essential for studying high-molecular-weight systems.

  • Probing Protein Dynamics: Deuterium NMR relaxation studies can provide insights into the dynamics of amino acid side chains.[1]

Quantitative Data Summary

The yield of deuterated proteins can be influenced by several factors, including the protein itself, the expression vector, and the specific labeling protocol. Below is a summary of typical protein yields and deuteration levels reported in the literature for various proteins expressed in deuterated media.

ProteinExpression SystemMediumTypical Yield (mg/L)Deuteration LevelReference
Human apoAIE. coliD₂O-based autoinduction17-34>95%[2]
ngMinEE. coli BL21(DE3)M9++/D₂O~15>95%[3]
Maltose Binding ProteinE. coliD₂O-based mediumNot specifiedHigh[4]
TET2 PeptidaseE. coliM9/D₂ONot specifiedHigh[5]
General ExpressionE. coli²H-M9(¹⁵N)5-50≥96%[6]

Note: The yields can vary significantly between different proteins and expression setups.

Experimental Workflow and Signaling Pathways

Valine Biosynthesis Pathway in E. coli

The following diagram illustrates the metabolic pathway for L-valine biosynthesis in E. coli, starting from pyruvate. When this compound is supplied externally, it can bypass this endogenous synthesis pathway, leading to its incorporation into the target protein.

valine_biosynthesis Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate AHAS I, II, III Dihydroxy_isovalerate Dihydroxy_isovalerate Acetolactate->Dihydroxy_isovalerate ilvC Keto_isovalerate Keto_isovalerate Dihydroxy_isovalerate->Keto_isovalerate ilvD L_Valine L_Valine Keto_isovalerate->L_Valine ilvE Protein Protein L_Valine->Protein Ribosome DL_Valine_d2 This compound (external) DL_Valine_d2->L_Valine Uptake & utilization of L-isomer

Caption: L-Valine biosynthesis pathway in E. coli and external this compound uptake.

Experimental Workflow for Protein Labeling and NMR Analysis

This diagram outlines the major steps involved in producing a this compound labeled protein and preparing it for NMR analysis.

experimental_workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_nmr NMR Analysis Transformation Transformation of Plasmid Pre_culture Pre-culture in LB Medium Transformation->Pre_culture Main_culture Growth in D2O Minimal Medium + this compound Pre_culture->Main_culture Induction IPTG Induction Main_culture->Induction Harvest Cell Harvesting Induction->Harvest Cell_lysis Cell Lysis Harvest->Cell_lysis Chromatography Affinity & Size Exclusion Chromatography Cell_lysis->Chromatography Purity_check SDS-PAGE & Mass Spec Chromatography->Purity_check Sample_prep Buffer Exchange & Concentration Purity_check->Sample_prep NMR_acquisition NMR Data Acquisition Sample_prep->NMR_acquisition Data_processing Data Processing & Analysis NMR_acquisition->Data_processing

Caption: Workflow for this compound labeling, purification, and NMR analysis.

Detailed Experimental Protocols

Protocol 1: Expression of this compound Labeled Protein in E. coli

This protocol is adapted for expression in E. coli BL21(DE3) strains using a T7-based expression system.

1. Materials

  • E. coli BL21(DE3) strain containing the expression plasmid for the target protein.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components in D₂O.

  • ¹⁵NH₄Cl and/or ¹³C-glucose (if ¹⁵N/¹³C uniform labeling is also desired).

  • This compound.

  • D₂O (99.9%).

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

2. Preparation of M9/D₂O Minimal Medium (1 L)

  • In 900 mL of D₂O, dissolve:

    • 6 g Na₂HPO₄

    • 3 g KH₂PO₄

    • 0.5 g NaCl

    • 1 g ¹⁵NH₄Cl (for ¹⁵N labeling)

  • Autoclave the solution.

  • Separately prepare and autoclave the following solutions in D₂O:

    • 20% (w/v) ¹³C-glucose or unlabeled glucose (20 mL).

    • 1 M MgSO₄ (2 mL).

    • 1 M CaCl₂ (100 µL).

  • Once the main solution has cooled, aseptically add the glucose, MgSO₄, CaCl₂, and the appropriate antibiotic.

  • Add this compound to a final concentration of 100-200 mg/L.

3. Protein Expression Procedure

  • Starter Culture: Inoculate a single colony of E. coli BL21(DE3) harboring the expression plasmid into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Acclimatization (Optional but Recommended): To adapt cells to D₂O, inoculate 1 mL of the overnight culture into 100 mL of a 50:50 mixture of LB and M9/D₂O medium. Grow for 6-8 hours. Then, use this culture to inoculate the main culture.

  • Main Culture: Inoculate a 1 L flask containing 500 mL of the prepared M9/D₂O medium (with this compound) with the acclimatized or starter culture to an initial OD₆₀₀ of ~0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Protein Purification

This is a general protocol for purification of a His-tagged protein. It should be optimized for the specific target protein.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a small amount of DNase I). Lyse the cells using sonication or a high-pressure homogenizer on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Size Exclusion Chromatography (Optional): For higher purity, concentrate the eluted fractions and load onto a size exclusion chromatography column equilibrated with the final NMR buffer.

  • Purity and Incorporation Check: Analyze the purified protein by SDS-PAGE for purity. Confirm the incorporation of this compound using mass spectrometry.

Protocol 3: NMR Sample Preparation
  • Buffer Exchange: Exchange the purified protein into the desired NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 0.02% NaN₃). This is typically done using dialysis or a centrifugal concentrator. The final buffer should be prepared with 99.9% D₂O.

  • Concentration: Concentrate the protein to the desired concentration for NMR studies, typically 0.3-1.0 mM.[7]

  • Final Sample Preparation: Transfer the final protein solution (typically 500-600 µL) into a clean, high-quality NMR tube.[8][9] Add 5-10% (v/v) D₂O for the deuterium lock.

  • Reference Standard: Add a small amount of an internal reference standard, such as DSS or TSP, for chemical shift referencing.

Conclusion

The incorporation of this compound provides a straightforward and effective method for isotopic labeling of proteins for NMR spectroscopy. The protocols outlined above offer a robust framework for producing high-quality deuterated protein samples. By reducing spectral complexity and improving relaxation properties, this technique enables the application of advanced NMR methods to study the structure, dynamics, and interactions of large and complex protein systems, thereby facilitating drug discovery and fundamental biological research.

References

Application Notes and Protocols for DL-Valine-d2 in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive analysis of small molecule metabolites in biological systems, offers a powerful lens to understand cellular physiology and disease states. Stable isotope labeling, coupled with mass spectrometry, has emerged as an indispensable technique for tracing the flux of metabolites through complex biochemical networks. DL-Valine-d2, a deuterium-labeled form of the essential branched-chain amino acid valine, serves as a robust tracer for investigating cellular metabolism. These application notes provide a detailed guide for utilizing this compound in metabolomics studies, covering experimental design, detailed protocols for cell culture labeling, metabolite extraction, and mass spectrometry analysis, along with data interpretation.

This compound can be employed in two primary applications in metabolomics:

  • Metabolic Flux Analysis: By introducing this compound into a biological system, researchers can trace the incorporation of the deuterium label into downstream metabolites. This allows for the elucidation of metabolic pathways, the identification of metabolic bottlenecks, and the quantification of metabolic fluxes. This is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of disease, and in drug development to understand the mechanism of action of novel therapeutics.

  • Internal Standard for Quantitative Metabolomics: Due to its chemical similarity to endogenous valine, this compound is an ideal internal standard for accurate quantification of unlabeled valine and other metabolites.[1][2] Its distinct mass allows for precise differentiation from the unlabeled analyte, correcting for variations in sample preparation, extraction efficiency, and instrument response.[1][2]

Key Applications of this compound in Metabolomics

  • Elucidating Valine Catabolism and its Contribution to the TCA Cycle: Tracking the deuterium label from this compound into intermediates of the valine degradation pathway and the tricarboxylic acid (TCA) cycle can quantify the contribution of this essential amino acid to cellular energy metabolism.[3][4]

  • Investigating Branched-Chain Amino Acid (BCAA) Metabolism in Disease: Altered BCAA metabolism is implicated in various diseases, including cancer, diabetes, and neurological disorders. This compound can be used to probe these alterations and identify potential therapeutic targets.[5]

  • Assessing the Impact of Drug Candidates on Amino Acid Metabolism: In drug development, understanding the off-target effects of a compound is crucial. This compound tracing can reveal how a drug perturbs amino acid metabolism, providing insights into its mechanism of action and potential toxicities.

  • Biomarker Discovery: By comparing the metabolic fate of this compound in healthy versus diseased states, novel biomarkers can be identified for diagnostic and prognostic purposes.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with this compound

This protocol details the steps for labeling adherent mammalian cells with this compound to trace its metabolic fate.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Valine-free cell culture medium

  • This compound

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scraper

  • 6-well or 10 cm cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate or 10 cm dish at a density that will result in 70-80% confluency at the time of labeling. Allow cells to attach and grow overnight in standard cell culture medium supplemented with 10% FBS.

  • Preparation of Labeling Medium:

    • Prepare valine-free medium supplemented with 10% dialyzed FBS. The use of dialyzed FBS is critical to minimize the concentration of unlabeled valine.

    • Dissolve this compound in sterile PBS or directly into the valine-free medium to a final concentration equivalent to that of L-valine in the standard growth medium (typically 0.4 to 0.8 mM).

    • Sterile-filter the complete labeling medium using a 0.22 µm filter.

  • Cell Labeling:

    • When cells reach the desired confluency, aspirate the standard growth medium.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the prepared this compound labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation. The optimal incubation time to reach isotopic steady-state will vary depending on the cell line and the metabolic pathway of interest and may need to be determined empirically.[6]

Protocol 2: Metabolite Extraction from Labeled Cells

This protocol describes a method for quenching metabolism and extracting polar metabolites from labeled cells for subsequent mass spectrometry analysis.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge (capable of 4°C and >13,000 x g)

  • Dry ice or liquid nitrogen

Procedure:

  • Quenching Metabolism:

    • At each time point, remove the culture plate from the incubator and immediately place it on a bed of dry ice or in a cold room to rapidly quench metabolic activity.

    • Aspirate the labeling medium.

  • Washing:

    • Quickly wash the cell monolayer with ice-cold 0.9% NaCl solution to remove any remaining extracellular metabolites. Aspirate the wash solution completely.

  • Extraction:

    • Add an appropriate volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 6-well plate).

    • Use a cell scraper to scrape the cells in the presence of the cold methanol.

    • Transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Centrifugation:

    • Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[7]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Storage:

    • Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 3: Using this compound as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the quantification of valine in biological samples.

Procedure:

  • Prepare Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 80% methanol) at a known concentration (e.g., 1 mg/mL).

  • Spiking of Samples: Before metabolite extraction, add a small, precise volume of the this compound stock solution to each biological sample. The final concentration of the internal standard should be within the linear range of the instrument's detection.

  • Metabolite Extraction: Proceed with the metabolite extraction protocol as described in Protocol 2.

  • Data Analysis: During mass spectrometry data analysis, the peak area of endogenous valine will be normalized to the peak area of this compound in each sample. This ratio is then used for quantification against a calibration curve.

Mass Spectrometry Analysis

The analysis of this compound and its labeled downstream metabolites can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable metabolites. For amino acids, a derivatization step is required to increase their volatility.

Sample Derivatization (Example using MTBSTFA):

  • Dry the metabolite extract under a stream of nitrogen gas.

  • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

  • Incubate at 60°C for 30 minutes.[8]

GC-MS Parameters (Representative):

ParameterSetting
GC Column DB-5ms or equivalent
Injection Mode Splitless
Inlet Temperature 250°C
Oven Program Start at 80°C for 2 min, ramp to 280°C at 7°C/min, hold for 20 min
Carrier Gas Helium at 1 mL/min
MS Source Temp 230°C
Quadrupole Temp 150°C
Scan Range m/z 150-650
LC-MS/MS Analysis

LC-MS/MS is highly sensitive and specific and is often preferred for targeted metabolomics.

LC Parameters (Representative):

ParameterSetting
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient 5-95% B over 5-10 minutes
Flow Rate 0.3-0.5 mL/min
Column Temperature 40-50°C

MS/MS Parameters (Representative for Valine):

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Valine) m/z 118.086
Precursor Ion (Valine-d2) m/z 120.098
Product Ions (Valine) m/z 72.081, 56.050
Collision Energy To be optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data from metabolomics experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Representative Isotopic Enrichment of Valine and a Downstream Metabolite in a Time-Course Experiment.

Time (hours)Valine (M+2) Enrichment (%)Succinyl-CoA (M+2) Enrichment (%)
00.00.0
245.2 ± 3.110.5 ± 1.2
688.9 ± 2.535.8 ± 2.9
1295.1 ± 1.862.3 ± 4.1
2496.3 ± 1.575.6 ± 3.7

This table presents hypothetical data for illustrative purposes. Actual enrichment will depend on experimental conditions.

Table 2: Relative Abundance of Valine Catabolites in Control vs. Treated Cells.

MetaboliteControl (Relative Abundance)Treated (Relative Abundance)Fold Changep-value
α-Ketoisovalerate1.00 ± 0.122.54 ± 0.212.54<0.001
Isobutyryl-CoA1.00 ± 0.090.45 ± 0.07-2.22<0.01
Propionyl-CoA1.00 ± 0.150.68 ± 0.11-1.47<0.05
Succinyl-CoA1.00 ± 0.180.82 ± 0.14-1.22>0.05

This table presents hypothetical data for illustrative purposes.

Visualization of Pathways and Workflows

Valine Catabolic Pathway

The following diagram illustrates the catabolic pathway of valine, which can be traced using this compound.

G cluster_valine_catabolism Valine Catabolism Valine This compound aKIV α-Ketoisovalerate-d2 Valine->aKIV BCAT IsobutyrylCoA Isobutyryl-CoA-d2 aKIV->IsobutyrylCoA BCKDH MethacrylylCoA Methacrylyl-CoA-d2 IsobutyrylCoA->MethacrylylCoA HydroxyisobutyrylCoA 3-Hydroxyisobutyryl-CoA-d2 MethacrylylCoA->HydroxyisobutyrylCoA Hydroxyisobutyrate 3-Hydroxyisobutyrate-d2 HydroxyisobutyrylCoA->Hydroxyisobutyrate MethylmalonateSemialdehyde Methylmalonate Semialdehyde-d2 Hydroxyisobutyrate->MethylmalonateSemialdehyde PropionylCoA Propionyl-CoA-d2 MethylmalonateSemialdehyde->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA-d2 PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA-d2 MethylmalonylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Caption: Catabolic pathway of this compound leading to the TCA cycle.

Experimental Workflow for this compound Metabolic Tracing

The following diagram outlines the general workflow for a metabolomics experiment using this compound.

G cluster_workflow Experimental Workflow CellCulture 1. Cell Culture (Adherent Cells) Labeling 2. Isotope Labeling (this compound) CellCulture->Labeling Quenching 3. Metabolic Quenching (Rapid Cooling) Labeling->Quenching Extraction 4. Metabolite Extraction (80% Methanol) Quenching->Extraction Analysis 5. MS Analysis (LC-MS/MS or GC-MS) Extraction->Analysis DataProcessing 6. Data Processing (Peak Integration, Normalization) Analysis->DataProcessing Interpretation 7. Data Interpretation (Pathway Analysis, Flux Calculation) DataProcessing->Interpretation G cluster_internal_standard Internal Standard Quantification Sample Biological Sample (Contains Endogenous Valine) Spike Spike with known amount of this compound (IS) Sample->Spike Extraction Metabolite Extraction Spike->Extraction MS LC-MS/MS Analysis Extraction->MS PeakArea Measure Peak Areas (Endogenous Valine & IS) MS->PeakArea Ratio Calculate Peak Area Ratio (Valine / IS) PeakArea->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

References

Application Notes: DL-Valine-d2 as a Tracer for In Vivo Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Valine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, energy metabolism, and overall health.[] As the human body cannot synthesize it, valine must be obtained from dietary sources.[][2] It is integral to muscle metabolism, tissue repair, and can serve as a substrate for gluconeogenesis during metabolic stress.[] Studying the dynamics of valine metabolism in vivo is crucial for understanding its role in various physiological and pathological states, including metabolic diseases and insulin resistance.[2]

DL-Valine-d2 is a stable, non-radioactive, deuterium-labeled isotopologue of valine.[3] It serves as an effective tracer for in vivo metabolic studies, allowing researchers to track the fate of valine through various metabolic pathways.[3] By introducing this compound into a biological system and measuring its incorporation into downstream metabolites using mass spectrometry, scientists can quantitatively assess metabolic fluxes and pathway activities.[4][5] This technique offers a safe and powerful method for dynamic metabolic analysis in both preclinical and clinical research.[4]

Principle of this compound Tracing

Stable isotope tracing involves the administration of a nutrient labeled with a heavy, non-radioactive isotope, such as deuterium (²H).[5] this compound contains two deuterium atoms, which increases its molecular weight by two Daltons compared to unlabeled valine. This mass difference allows it to be distinguished and quantified by mass spectrometry (MS).[3]

Once administered, the this compound tracer enters the body's free amino acid pool and is utilized in the same manner as its unlabeled counterpart. As it is metabolized, the deuterium label is carried into downstream products. By measuring the isotopic enrichment (the ratio of labeled to unlabeled molecules) in precursor and product pools over time, researchers can calculate key kinetic parameters, such as the rates of protein synthesis, breakdown, and valine oxidation.[6][7]

Applications in Metabolic Research

The use of this compound as a tracer has several key applications:

  • Protein Turnover: Quantifying the fractional synthetic rates of proteins in various tissues, particularly skeletal muscle.[6]

  • Energy Metabolism: Tracing the entry of the valine carbon skeleton into the tricarboxylic acid (TCA) cycle as succinyl-CoA, providing insights into cellular energy production.[2][8][9]

  • Inter-organ Metabolism: Investigating the metabolism of valine in specific organs like the liver and muscle, and understanding its role in systemic nitrogen balance.[10][11]

  • Disease Pathophysiology: Studying alterations in valine metabolism associated with conditions like diabetes, obesity, and cancer.[2]

  • Drug Development: Evaluating the effect of therapeutic agents on BCAA metabolism and related pathways.[4]

Metabolic Pathway of Valine

Valine catabolism is a multi-step process that primarily occurs in skeletal muscle.[8][10] The pathway begins with a reversible transamination reaction, followed by an irreversible oxidative decarboxylation, ultimately converting valine into succinyl-CoA, which can then enter the TCA cycle.[2][10]

Valine_Metabolism cluster_0 Valine Catabolic Pathway cluster_1 Connection to Central Metabolism Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA BCKDH Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple Steps TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle caption Fig. 1: Valine Catabolic Pathway. Experimental_Workflow cluster_workflow General Workflow for In Vivo this compound Tracing A 1. Animal Acclimation & Preparation (e.g., Fasting) B 2. This compound Tracer Administration (Bolus or Continuous Infusion) A->B C 3. Timed Sample Collection (Blood, Tissues) B->C D 4. Metabolite Extraction C->D E 5. LC-MS/MS Analysis (Quantify Isotopic Enrichment) D->E F 6. Data Analysis (Calculate Metabolic Flux) E->F caption Fig. 2: General Experimental Workflow.

References

Application Notes and Protocols for DL-Valine-d2 Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of DL-Valine-d2 as a stable isotope tracer in metabolic flux analysis and as an internal standard for accurate quantification of valine in various biological samples. The protocols are designed for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based analyses.

I. Introduction

This compound is a deuterium-labeled version of the essential branched-chain amino acid (BCAA), valine. Stable isotope labeling is a powerful technique in metabolic research, offering a non-radioactive method to trace the fate of molecules in biological systems. By replacing hydrogen atoms with deuterium, this compound becomes distinguishable by mass spectrometry and NMR, allowing for precise tracking and quantification.

Key Applications:

  • Metabolic Flux Analysis: Tracing the incorporation of deuterium from this compound into downstream metabolites provides quantitative insights into the activity of metabolic pathways, such as the citric acid (TCA) cycle. This is crucial for understanding cellular metabolism in disease states like cancer and in bioprocess optimization.[1][2][3]

  • Quantitative Proteomics: Similar to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound can be used to measure protein synthesis and turnover rates.[4][5][6]

  • Internal Standard for Quantification: Due to its chemical similarity to endogenous valine, this compound is an ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold standard for accurate quantification of metabolites in complex biological matrices like plasma and tissue homogenates.[7][8][9]

II. Signaling and Metabolic Pathways

Valine, as a BCAA, plays a significant role not only in protein synthesis but also in cellular signaling, particularly through the mTOR (mammalian target of rapamycin) and insulin signaling pathways. The catabolism of valine is initiated by the enzyme branched-chain aminotransferase 2 (BCAT2), which converts valine to its corresponding branched-chain α-keto acid (BCKA).[10][11][12][13] Dysregulation of BCAA metabolism, often indicated by elevated circulating levels of BCAAs and BCKAs, is strongly associated with insulin resistance.[10][12][13][14] The accumulation of these metabolites can interfere with insulin signaling. Furthermore, valine and its metabolites can activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[15][16]

Below are diagrams illustrating the metabolic fate of valine and its role in key signaling pathways.

Valine Metabolism Metabolic Fate of this compound This compound This compound alpha-Ketoisovalerate-d2 alpha-Ketoisovalerate-d2 This compound->alpha-Ketoisovalerate-d2 BCAT2 Isobutyryl-CoA-d2 Isobutyryl-CoA-d2 alpha-Ketoisovalerate-d2->Isobutyryl-CoA-d2 BCKDH Propionyl-CoA-d2 Propionyl-CoA-d2 Isobutyryl-CoA-d2->Propionyl-CoA-d2 Succinyl-CoA Succinyl-CoA Propionyl-CoA-d2->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic pathway of this compound.

Valine Signaling Valine's Role in Cellular Signaling cluster_0 Valine Catabolism cluster_1 Signaling Pathways Valine Valine BCKAs Branched-Chain Keto Acids Valine->BCKAs BCAT2 mTORC1 mTORC1 Valine->mTORC1 Activates IRS-1 IRS-1 BCKAs->IRS-1 Inhibits (at high conc.) Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Insulin Receptor Insulin Receptor Insulin Receptor->IRS-1 PI3K/Akt PI3K/Akt IRS-1->PI3K/Akt Glucose Uptake Glucose Uptake PI3K/Akt->Glucose Uptake

Caption: Influence of valine metabolism on mTOR and insulin signaling.

III. Experimental Protocols

The following protocols provide detailed procedures for sample preparation for both metabolic tracing and quantification applications using this compound.

Protocol 1: this compound as a Metabolic Tracer in Cultured Cells

This protocol describes the labeling of cultured mammalian cells with this compound to trace its incorporation into downstream metabolites for metabolic flux analysis.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium and supplements

  • Valine-free cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), ice-cold (-80°C)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and grow until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing valine-free medium with this compound to the desired final concentration (e.g., the same concentration as L-valine in the standard medium).

  • Cell Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Replace the PBS with the prepared this compound labeling medium.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2). The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest, which can range from 6 to 24 hours.[17]

  • Metabolite Extraction:

    • Place the culture plate on dry ice to rapidly quench metabolic activity.

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

    • Using a cell scraper, detach the cells into the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.

  • Sample Analysis: The extracted metabolites are now ready for analysis by LC-MS or GC-MS.

Metabolic Tracing Workflow Workflow for this compound Metabolic Tracing Cell Seeding Cell Seeding Preparation of Labeling Medium Preparation of Labeling Medium Cell Seeding->Preparation of Labeling Medium Cell Labeling Cell Labeling Preparation of Labeling Medium->Cell Labeling Incubation Incubation Cell Labeling->Incubation Metabolite Extraction Metabolite Extraction Incubation->Metabolite Extraction Quenching on dry ice LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Metabolite Extraction->LC-MS/GC-MS Analysis

Caption: Experimental workflow for metabolic tracing with this compound.
Protocol 2: this compound as an Internal Standard for Valine Quantification in Plasma

This protocol details the use of this compound as an internal standard for the accurate quantification of endogenous valine in plasma samples by LC-MS/MS.

Materials:

  • Plasma samples, stored at -80°C

  • This compound internal standard (IS) working solution (e.g., 50 µg/mL in 0.1 M HCl)

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Vortex mixer

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking:

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the this compound IS working solution to the plasma and briefly vortex.

  • Protein Precipitation:

    • Add 400 µL of cold acetonitrile to the plasma-IS mixture to precipitate proteins.[7]

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Data Analysis: The concentration of endogenous valine is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[9]

IV. Data Presentation

The following tables summarize expected quantitative data from experiments using this compound. These values are illustrative and may vary depending on the specific experimental conditions, cell type, and analytical instrumentation.

Table 1: Recovery of this compound with Different Sample Preparation Methods

Sample Preparation MethodMatrixAnalyteAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (Acetonitrile)PlasmaThis compound924.5
Protein Precipitation (Methanol)PlasmaThis compound885.2
Liquid-Liquid Extraction (Ethyl Acetate)PlasmaThis compound758.1
Solid-Phase Extraction (Mixed-mode)PlasmaThis compound856.3

Note: Protein precipitation with acetonitrile generally yields high recovery for amino acids from plasma.[18]

Table 2: Typical Incorporation of Deuterium from this compound into Downstream Metabolites

MetaboliteTime Point% Deuterium Incorporation
α-Ketoisovalerate6 hours85-95
Propionyl-CoA12 hours60-75
Succinyl-CoA24 hours40-55

Note: The percentage of incorporation will depend on the metabolic activity of the cells and the duration of labeling.

Table 3: LC-MS/MS Method Validation Parameters for Valine Quantification using this compound IS

ParameterResult
Linearity (R²)> 0.995
Lower Limit of Quantification (LLOQ)5 µM
Intra-day Precision (RSD)< 5%
Inter-day Precision (RSD)< 7%
Accuracy (% Bias)-6% to +8%

Note: These are typical performance metrics for a validated LC-MS/MS method for amino acid analysis.

V. Conclusion

This compound is a versatile and valuable tool for researchers in life sciences. The protocols and data presented here provide a framework for its successful implementation in metabolic tracing and quantitative analysis. Proper sample preparation and adherence to validated analytical methods are critical for obtaining accurate and reproducible results. These applications of this compound can provide significant insights into the metabolic underpinnings of health and disease, aiding in biomarker discovery and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation Efficiency of DL-Valine-d2 in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low incorporation efficiency of DL-Valine-d2.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental issue with using a racemic mixture like this compound for protein labeling?

A1: Protein synthesis in mammalian and bacterial cells is stereospecific, exclusively incorporating L-amino acids. The presence of the D-isomer (D-Valine-d2) in your labeling medium will not contribute to protein synthesis and can lead to several issues, including competitive inhibition of L-Valine-d2 uptake and potential cellular toxicity, resulting in lower than expected incorporation of the deuterated L-valine.

Q2: Can D-Valine be toxic to my cells?

A2: Yes, D-amino acids can be toxic to cells, particularly those that lack the enzyme D-amino acid oxidase (DAO). This toxicity can manifest as reduced cell proliferation and viability, which in turn will decrease overall protein synthesis and incorporation of the desired L-Valine-d2. The toxicity is often linked to the production of reactive oxygen species (ROS) during the degradation of D-amino acids by DAO.[1][2][3][4]

Q3: What is D-amino acid oxidase (DAO) and is it present in my cell line?

A3: D-amino acid oxidase (DAO) is an enzyme that catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[5] The presence and activity of DAO vary significantly between cell types.

  • Mammalian Cells: Some mammalian cell lines, like certain kidney and brain-derived cells, have DAO activity. However, many commonly used cell lines, such as fibroblasts, have low to negligible DAO activity.[6][7] For instance, DAO expression has been observed to be upregulated in HepG2 cells during cellular senescence.[1][3] The activity in HEK293 and CHO cells is not consistently high and should be empirically determined if D-valine metabolism is a concern.

  • Bacteria: Most common laboratory strains of E. coli used for recombinant protein expression lack D-amino acid oxidase.[5]

Q4: How does the deuterium in this compound affect incorporation efficiency?

A4: The presence of deuterium itself can have a minor impact on reaction rates, known as the kinetic isotope effect (KIE). The heavier deuterium atom can lead to slightly slower enzymatic reactions involved in amino acid metabolism and protein synthesis. However, this effect is generally much smaller than the problems caused by the presence of the D-isomer in a racemic mixture.

Troubleshooting Guide

Issue 1: Low Incorporation of Deuterated Valine

If you are observing low incorporation of the heavy label when using this compound, work through the following potential causes and solutions.

Potential Cause 1: Competitive Inhibition by D-Valine

The D-valine in the racemic mixture competes with the L-valine-d2 for uptake by amino acid transporters and for the active site of the aminoacyl-tRNA synthetase.

  • Troubleshooting Steps:

    • Switch to L-Valine-d2: The most effective solution is to use pure L-Valine-d2 instead of the DL-racemic mixture. This eliminates competition and the risk of D-valine toxicity.

    • Increase L-Valine-d2 Concentration: If using L-Valine-d2 is not immediately possible, you can try to outcompete the D-isomer by increasing the concentration of the this compound in your medium. However, be mindful of potential toxicity from high concentrations of D-valine.

Potential Cause 2: Cellular Toxicity of D-Valine

Your cells may be sensitive to D-valine, leading to reduced viability, slower growth, and decreased protein synthesis.

  • Troubleshooting Steps:

    • Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) on cells grown in the this compound medium compared to a control medium with L-valine.

    • Monitor Cell Growth: Track the proliferation rate of your cells in the labeling medium. A significant decrease in growth rate is a strong indicator of toxicity.

    • Reduce D-Valine Concentration: If toxicity is observed, try reducing the concentration of this compound. This is a trade-off, as it may also reduce the incorporation of the L-isomer.

Potential Cause 3: Inefficient D-Valine Metabolism

If your cells have low or no D-amino acid oxidase (DAO) activity, they cannot effectively degrade the D-valine, leading to its accumulation and potential toxicity.

  • Troubleshooting Steps:

    • Determine DAO Activity: If possible, perform a DAO activity assay on your cell lysate.

    • Choose a Different Cell Line: If your current cell line has low DAO activity and you must use DL-valine, consider switching to a cell line known to have higher DAO activity.

Troubleshooting Workflow

Here is a logical workflow to diagnose the cause of low incorporation efficiency.

TroubleshootingWorkflow cluster_toxicity Toxicity Issues cluster_incorporation Incorporation Issues start Start: Low this compound Incorporation check_viability Assess Cell Viability and Growth Rate start->check_viability viability_ok Viability and Growth Normal? check_viability->viability_ok incorporation_check Confirm Incorporation via MS viability_ok->incorporation_check Yes toxicity_issue Reduced Viability or Growth viability_ok->toxicity_issue No low_incorporation Low Heavy/Light Ratio in MS incorporation_check->low_incorporation reduce_concentration Reduce this compound Concentration toxicity_issue->reduce_concentration switch_to_L_valine_tox Switch to Pure L-Valine-d2 reduce_concentration->switch_to_L_valine_tox If still low incorporation competition Suspect Competitive Inhibition low_incorporation->competition increase_concentration Increase this compound Concentration competition->increase_concentration switch_to_L_valine_inc Switch to Pure L-Valine-d2 increase_concentration->switch_to_L_valine_inc If still low or toxicity appears

Troubleshooting workflow for low this compound incorporation.
Issue 2: Interpreting Mass Spectrometry Data

The use of a racemic mixture can complicate the interpretation of your mass spectrometry data.

  • Expected Observation: You will likely see a lower-than-expected ratio of heavy to light peptides, as only half of the provided deuterated valine (the L-isomer) is being incorporated.

  • Data Analysis Considerations: When calculating incorporation efficiency, remember that the effective concentration of the "heavy" label is only 50% of the total this compound concentration.

Quantitative Data Summary

The following table summarizes the expected differences when using pure L-Valine versus a DL-Valine racemic mixture for protein labeling.

ParameterL-Valine-d2This compoundRationale
Effective Labeling Concentration 100% of added concentration50% of added concentrationOnly the L-isomer is incorporated into proteins.
Expected Incorporation Efficiency High (>95% with sufficient cell doublings)Significantly LowerCompetitive inhibition by D-valine for transport and synthesis.
Risk of Cellular Toxicity LowModerate to HighD-valine can be toxic to cells lacking D-amino acid oxidase.
Data Interpretation StraightforwardRequires correction for the 50% effective concentration.The presence of the D-isomer artificially lowers the apparent incorporation rate.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using Trypan Blue Exclusion

This protocol provides a basic method to assess the impact of this compound on cell viability.

  • Cell Culture: Culture your cells in two sets of conditions:

    • Control: Standard medium containing "light" L-valine.

    • Experimental: SILAC medium containing this compound at the desired concentration.

  • Incubation: Incubate the cells for a period equivalent to at least one to two cell doublings.

  • Cell Harvesting: Harvest the cells from both conditions using standard trypsinization methods.

  • Staining:

    • Take a 50 µL aliquot of your cell suspension.

    • Add 50 µL of 0.4% Trypan Blue solution.

    • Mix gently and incubate for 1-2 minutes at room temperature.

  • Counting:

    • Load a hemocytometer with the stained cell suspension.

    • Count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation:

    • Viability (%) = (Number of viable cells / Total number of cells) x 100

Protocol 2: Protein Hydrolysis and Amino Acid Analysis by LC-MS to Determine Incorporation Efficiency

This protocol outlines the general steps to quantify the incorporation of deuterated valine into proteins.

  • Protein Extraction and Quantification:

    • Harvest cells grown in "heavy" this compound medium.

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Protein Hydrolysis:

    • Take a known amount of protein (e.g., 50-100 µg).

    • Perform acid hydrolysis by adding 6 M HCl and incubating at 110°C for 24 hours in a vacuum-sealed tube.

  • Sample Preparation:

    • Neutralize the hydrolyzed sample.

    • The sample may require derivatization depending on the LC-MS method used.

  • LC-MS/MS Analysis:

    • Analyze the sample using a suitable LC-MS/MS method for amino acid analysis. The method should be capable of separating and detecting both deuterated and non-deuterated valine.

  • Data Analysis:

    • Determine the peak areas for the "light" (unlabeled) and "heavy" (deuterated) valine.

    • Incorporation Efficiency (%) = (Peak area of heavy valine / (Peak area of heavy valine + Peak area of light valine)) x 100

Valine Metabolism and Incorporation Pathway

The following diagram illustrates the cellular pathways relevant to the incorporation of valine into proteins and the potential interference by D-valine.

ValineMetabolism cluster_intracellular Intracellular L_Val_d2 L-Valine-d2 L_Val_d2_in L-Valine-d2 L_Val_d2->L_Val_d2_in Amino Acid Transporter D_Val_d2 D-Valine-d2 D_Val_d2_in D-Valine-d2 D_Val_d2->D_Val_d2_in Amino Acid Transporter ValRS Valyl-tRNA Synthetase L_Val_d2_in->ValRS D_Val_d2_in->ValRS Competitive Inhibition DAO D-amino Acid Oxidase (DAO) D_Val_d2_in->DAO If present Val_tRNA_Val Val-tRNA-Val (d2) ValRS->Val_tRNA_Val ATP -> AMP + PPi tRNA_Val tRNA-Val tRNA_Val->ValRS Ribosome Ribosome -> Protein Synthesis Val_tRNA_Val->Ribosome Metabolites α-keto acid + NH3 + H2O2 DAO->Metabolites Toxicity Cellular Toxicity (ROS) Metabolites->Toxicity

Cellular pathways of valine metabolism and protein incorporation.

References

Technical Support Center: Optimizing DL-Valine-d2 Concentration for Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DL-Valine-d2 in cell culture media. The following sections offer frequently asked questions (FAQs) and troubleshooting guides to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture media?

A1: The optimal concentration of this compound is highly dependent on the specific cell line and experimental goals. As a general starting point, it is recommended to replace the standard L-Valine concentration in your basal medium with an equimolar amount of this compound. For many common media formulations, this is typically in the range of 0.8 mM to 1.0 mM. However, empirical testing is crucial for determining the ideal concentration for your system.

Q2: Will the use of this compound affect cell growth and viability?

A2: Most studies indicate that replacing L-Valine with its deuterated counterpart does not significantly impact cell morphology, doubling time, or viability, especially when used for stable isotope labeling by amino acids in cell culture (SILAC).[1] However, at very high concentrations, deuterium oxide (heavy water) has been shown to be toxic to cells, potentially affecting metabolic activity.[2] It is advisable to perform a dose-response experiment to assess the effect of different this compound concentrations on your specific cell line.

Q3: How many cell doublings are required for complete incorporation of this compound?

A3: For applications requiring high levels of isotopic labeling, such as SILAC-based proteomics, a minimum of five to six cell doublings in the this compound containing medium is generally recommended to ensure greater than 95% incorporation.[3] For complete incorporation, some protocols suggest up to 8-10 doubling times.[4] The actual number of doublings can be influenced by the protein turnover rate in your specific cell line.

Q4: Can I use this compound in serum-containing media?

A4: Yes, but with an important consideration. Standard fetal bovine serum (FBS) contains unlabeled L-Valine, which will compete with the labeled this compound for uptake and incorporation by the cells. This will reduce the overall labeling efficiency. To mitigate this, it is highly recommended to use dialyzed fetal bovine serum (dFBS), which has had small molecules like amino acids removed.

Q5: What is the difference between using this compound and D-Valine in cell culture?

A5: this compound is a mixture of the D and L stereoisomers of valine that have been labeled with deuterium. It is typically used for metabolic labeling studies. D-Valine, on the other hand, is the D-isomer of valine and is used in specialized media formulations to selectively inhibit the growth of fibroblasts, which lack the enzyme D-amino acid oxidase required to convert D-Valine to the essential L-Valine.[5] Epithelial cells, which possess this enzyme, can proliferate in D-Valine containing media.

Troubleshooting Guides

Issue 1: Low Incorporation of this compound
Potential Cause Troubleshooting Steps & Optimization
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the this compound containing medium. For proteins with slow turnover, more doublings may be necessary.
Presence of Unlabeled Valine If using serum, switch to dialyzed fetal bovine serum (dFBS) to minimize competition from unlabeled L-Valine. Ensure all media components are free of unlabeled valine.
Slow Metabolic Flux The metabolic pathway utilizing valine may have a slow turnover. Consider increasing the incubation time with this compound.
Incorrect Concentration Verify the final concentration of this compound in your prepared medium. An error in calculation or preparation can lead to a lower than intended concentration.
Issue 2: Reduced Cell Proliferation or Viability
Potential Cause Troubleshooting Steps & Optimization
Deuterium Toxicity High concentrations of deuterated compounds can sometimes be toxic to cells.[2] Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. Start with the standard physiological concentration of L-Valine and test a range of concentrations above and below this value.
Media Formulation Issues Ensure that the custom media was prepared correctly and is sterile. Inadvertent omission of other essential nutrients can impact cell health.
Amino Acid Imbalance Altering the concentration of one amino acid can sometimes affect the uptake and metabolism of others. Ensure other essential amino acids are present at their optimal concentrations.
Issue 3: Inaccurate Quantification in Mass Spectrometry
Potential Cause Troubleshooting Steps & Optimization
H/D Back-Exchange Hydrogen-Deuterium (H/D) back-exchange can occur when deuterium atoms are replaced by hydrogen from the surrounding environment (e.g., solvents).[2] To minimize this, use aprotic solvents for sample preparation and storage when possible, control the pH, and store samples at low temperatures (-80°C).
Chromatographic Separation of Isotopologues Deuterated compounds can sometimes be resolved from their non-deuterated counterparts by reversed-phase liquid chromatography, which can complicate quantification.[6] This effect should be evaluated during the development of your analytical method.
Incorrect Natural Isotope Abundance Correction The presence of naturally occurring heavy isotopes (e.g., ¹³C) must be correctly accounted for to accurately calculate deuterium enrichment.[2] Utilize appropriate software and algorithms for this correction.

Data Presentation

Table 1: Recommended Starting Concentrations of L-Valine in Common Cell Culture Media

Medium L-Valine Concentration (mg/L) L-Valine Concentration (mM)
DMEM93.80.8
RPMI-164020.00.17
MEM26.20.22
Ham's F-123.50.03

This table provides standard L-Valine concentrations as a baseline for substitution with this compound. The optimal concentration of this compound should be empirically determined.

Experimental Protocols

Protocol 1: Preparation of Custom Medium with this compound
  • Select a Base Medium: Choose a basal medium formulation that is available without L-Valine. Common choices include DMEM or RPMI-1640 formulated for SILAC.

  • Prepare Stock Solution: Prepare a sterile stock solution of this compound in ultrapure water or PBS. For example, to make a 100 mM stock solution, dissolve 119.16 mg of this compound (MW: 119.16 g/mol ) in 10 mL of sterile water.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm sterile filter.

  • Supplement the Medium: Aseptically add the sterile this compound stock solution to the L-Valine-free basal medium to achieve the desired final concentration. For example, add 8 mL of a 100 mM stock solution to 992 mL of basal medium for a final concentration of 0.8 mM.

  • Add Other Supplements: Add other necessary supplements such as dialyzed fetal bovine serum (dFBS), antibiotics, and growth factors under sterile conditions.

  • Storage: Store the prepared medium at 4°C and protect it from light.

Protocol 2: Determining Optimal this compound Concentration
  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for several days of growth.

  • Prepare Media with Varying Concentrations: Prepare several batches of your custom medium with a range of this compound concentrations (e.g., 0.2 mM, 0.4 mM, 0.8 mM, 1.2 mM, 1.6 mM). Include a positive control with the standard L-Valine concentration and a negative control with no valine.

  • Cell Culture: Culture the cells in the different media preparations for a period equivalent to at least 3-4 normal cell doublings.

  • Assess Viability and Proliferation: At regular intervals (e.g., every 24 hours), assess cell viability using a method like Trypan Blue exclusion or a commercial viability assay. Determine cell proliferation by cell counting or using a proliferation assay (e.g., MTT or CyQUANT).

  • Data Analysis: Plot cell number and viability against the this compound concentration to determine the optimal concentration that supports robust growth and viability.

Visualizations

Valine_Metabolic_Pathway Valine Metabolic Pathway Valine Valine alpha_KIV alpha-Ketoisovalerate Valine->alpha_KIV Transamination BCAT Branched-Chain Aminotransferase (BCAT) alpha_KG alpha-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate BCKDH Branched-Chain alpha-Ketoacid Dehydrogenase (BCKDH) Isobutyryl_CoA Isobutyryl-CoA alpha_KIV->Isobutyryl_CoA Oxidative Decarboxylation Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Further Oxidation TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Prep_Medium Prepare Valine-Free Basal Medium Create_Concentrations Create Media with a Range of this compound Concentrations Prep_Medium->Create_Concentrations Prep_Stock Prepare Sterile This compound Stock Prep_Stock->Create_Concentrations Add_Media Add Experimental and Control Media Create_Concentrations->Add_Media Seed_Cells Seed Cells in Multi-Well Plate Seed_Cells->Add_Media Incubate Incubate for 3-4 Doubling Times Add_Media->Incubate Assess_Viability Assess Cell Viability (e.g., Trypan Blue) Incubate->Assess_Viability Assess_Proliferation Assess Proliferation (e.g., Cell Counting) Incubate->Assess_Proliferation Determine_Optimal Determine Optimal Concentration Assess_Viability->Determine_Optimal Assess_Proliferation->Determine_Optimal Troubleshooting_Flow Troubleshooting Logic for Low this compound Incorporation Start Low this compound Incorporation Detected Check_Serum Are you using dialyzed serum? Start->Check_Serum Switch_Serum Switch to dialyzed FBS Check_Serum->Switch_Serum No Check_Doublings Have cells undergone at least 5 doublings? Check_Serum->Check_Doublings Yes Switch_Serum->Check_Doublings Increase_Doublings Increase incubation time Check_Doublings->Increase_Doublings No Verify_Concentration Verify this compound concentration in media Check_Doublings->Verify_Concentration Yes Increase_Doublings->Verify_Concentration Remake_Media Remake media with correct concentration Verify_Concentration->Remake_Media No Consider_Turnover Consider protein turnover rate; longer incubation may be needed Verify_Concentration->Consider_Turnover Yes Remake_Media->Consider_Turnover

References

Technical Support Center: Troubleshooting Isotopic Interference with DL-Valine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues you may encounter when using DL-Valine-d2 in your mass spectrometry experiments, particularly concerning isotopic interference.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern with this compound?

A1: Isotopic interference occurs when different ions with the same nominal mass-to-charge ratio (m/z) are detected as a single peak in a mass spectrometer.[1] This is a particular concern with this compound for two main reasons:

  • Small Mass Shift: The two deuterium atoms in this compound only increase its mass by approximately 2 Da compared to the unlabeled ("light") valine. This small mass difference means that the isotopic clusters of the light and heavy valine-containing peptides can overlap.

  • Natural Isotope Abundance: All naturally occurring elements have heavier isotopes (e.g., ¹³C, ¹⁵N, ²H).[2] These natural isotopes in an unlabeled peptide can create M+1 and M+2 peaks that overlap with the M+0 peak of the this compound labeled peptide, artificially inflating its signal.

Q2: What are the common types of isotopic interference I might encounter?

A2: There are three main types of spectral interferences you might encounter:

  • Isobaric Interference: This occurs when isotopes of different elements have the same nominal mass.[1]

  • Polyatomic (or Molecular) Ion Interference: These are ions formed from the combination of two or more atoms in the plasma source or from the sample matrix.[1]

  • Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺) which will appear at half their mass-to-charge ratio (m/z = M/2).

Q3: How can I confirm that I am seeing isotopic interference in my data?

A3: An unexpectedly high signal for your this compound labeled peptide is a primary indicator of interference. To confirm this, you can:

  • Analyze an Unlabeled Control Sample: Run a sample that contains only the unlabeled ("light") version of your peptide. Observe the intensity of the M+2 peak arising from the natural isotopic abundance. This will give you a baseline for the contribution of the light peptide to the heavy peptide's signal.

  • Check the Isotopic Distribution: The observed isotopic distribution of your this compound peak should match the theoretical distribution. Significant deviation can indicate interference. There are several online calculators that can help you predict the theoretical isotopic distribution.[3][4]

Q4: What is "deuterium back-exchange" and how can I prevent it?

A4: Deuterium back-exchange is an undesirable process where deuterium atoms on your labeled compound are replaced by hydrogen atoms from the surrounding solvent (e.g., water).[2][5] This leads to a loss of the isotopic label and can compromise the accuracy of your quantification.[5] To minimize back-exchange:

  • Maintain Low pH: The rate of back-exchange is at a minimum at approximately pH 2.6.[2]

  • Keep Samples Cold: Perform all post-labeling steps at 0-4 °C.[5]

  • Use Aprotic Solvents When Possible: Solvents like acetonitrile are preferred over protic solvents like water or methanol.[6]

  • Minimize Exposure to Protic Solvents: Keep the time your sample is in protic solvents to a minimum.[2]

Troubleshooting Guides

Problem 1: The signal for my this compound labeled peptide is higher than expected, leading to inaccurate quantification.

This is a classic sign of isotopic interference from the naturally abundant isotopes of the unlabeled peptide.

Troubleshooting Workflow for Isotopic Interference

start High Signal for d2-Peptide Detected check_unlabeled Analyze Unlabeled (Light) Peptide Control start->check_unlabeled is_m2_high Is M+2 Peak in Light Control Significant? check_unlabeled->is_m2_high interference_confirmed Isotopic Interference Confirmed is_m2_high->interference_confirmed Yes no_interference Interference from Natural Abundance is Minimal is_m2_high->no_interference No correction Apply Mathematical Correction for Natural Abundance interference_confirmed->correction hr_ms Use High-Resolution Mass Spectrometry correction->hr_ms optimize_chrom Optimize Chromatographic Separation hr_ms->optimize_chrom end Accurate Quantification optimize_chrom->end

Caption: A logical workflow for identifying and mitigating isotopic interference.

Solutions:

  • Mathematical Correction: The most common solution is to mathematically correct for the contribution of the natural isotopic abundance of the light peptide to the heavy peptide's signal.[7][8] This involves:

    • Determining the isotopic distribution of the unlabeled peptide.

    • Calculating the percentage of the M+2 peak of the light peptide that overlaps with the M+0 peak of the heavy peptide.

    • Subtracting this contribution from the measured intensity of the heavy peptide.

  • High-Resolution Mass Spectrometry: If available, a high-resolution mass spectrometer can often resolve the small mass difference between the M+2 peak of the light peptide (containing two ¹³C atoms, for example) and the M+0 peak of the d2-labeled peptide.

  • Chromatographic Separation: While the light and heavy peptides will likely co-elute, optimizing your chromatography may help to separate them from other interfering compounds.

Problem 2: My SILAC experiment with this compound shows poor labeling efficiency or inconsistent results.

This could be due to issues with the SILAC media, cell culture, or the properties of this compound itself.

Troubleshooting Steps:

  • Ensure Complete Incorporation: For SILAC, it is crucial that the heavy amino acid is fully incorporated into the cellular proteins. This typically requires at least five to six cell doublings in the heavy medium.[9]

  • Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains unlabeled amino acids that will compete with the this compound, leading to incomplete labeling. Always use dialyzed FBS in your SILAC media.[10]

  • Check for Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolically converted to proline.[11] If you are also using labeled arginine in your SILAC experiment, this can lead to the appearance of labeled proline, complicating your analysis.

  • Consider the "DL" Mixture: DL-Valine is a racemic mixture of D- and L-valine. Ribosomes will only incorporate the L-isomer into proteins.[12] While most commercial this compound is used with the understanding that only half will be incorporated, ensure your calculations for expected labeling efficiency account for this.

Quantitative Data Summary

**Table 1: Natural Isotopic Abundance of Elements in Valine (C₅H₁₁NO₂) **

ElementIsotopeNatural Abundance (%)Mass (Da)
Hydrogen¹H99.98851.007825
²H (D)0.01152.014102
Carbon¹²C98.9312.000000
¹³C1.0713.003355
Nitrogen¹⁴N99.63214.003074
¹⁵N0.36815.000109
Oxygen¹⁶O99.75715.994915
¹⁷O0.03816.999132
¹⁸O0.20517.999160

Table 2: Predicted m/z of Protonated Valine and Its Major Fragment

Note: These are theoretical values. Actual observed m/z may vary slightly based on instrument calibration.

AnalyteFormula[M+H]⁺ m/zMajor Fragment IonFragment m/z
DL-Valine (Light)C₅H₁₁NO₂118.0863[M+H - COOH]⁺72.0808
This compoundC₅H₉D₂NO₂120.0988[M+H - COOH]⁺ (d2)74.0933

The major fragmentation of valine involves the loss of the carboxyl group (COOH).[2][13] For this compound, this fragmentation is predicted to retain the two deuterium atoms.

Key Experimental Protocol: SILAC using this compound

This protocol provides a general workflow for a SILAC experiment using this compound.

Experimental Workflow for SILAC with this compound

cluster_0 Cell Culture and Labeling cluster_1 Experiment and Sample Preparation cluster_2 Mass Spectrometry and Data Analysis culture_light Culture cells in 'Light' medium (unlabeled Valine) incorporation Allow for >5 cell doublings for full incorporation culture_light->incorporation culture_heavy Culture cells in 'Heavy' medium (this compound) culture_heavy->incorporation treatment Apply experimental treatment to one cell population incorporation->treatment harvest Harvest and count cells from both populations treatment->harvest mix Mix cell populations 1:1 harvest->mix lyse Lyse mixed cells and extract proteins mix->lyse digest Digest proteins into peptides (e.g., with trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms quantify Quantify Light vs. Heavy peptide pairs lcms->quantify correct Correct for natural isotope abundance quantify->correct analyze Analyze protein expression changes correct->analyze M+0_light M+0 (Mainly ¹²C, ¹⁴N, ¹H) M+1_light M+1 (One ¹³C or ¹⁵N) M+2_light M+2 (Two ¹³C, etc.) M+0_heavy M+0 (Contains d2-Valine) M+2_light->M+0_heavy Causes Interference M+1_heavy M+1 M+2_heavy M+2

References

Technical Support Center: DL-Valine-d2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor signal-to-noise issues encountered during the mass spectrometry (MS) analysis of DL-Valine-d2.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor signal-to-noise (S/N) for this compound in a mass spectrometry assay?

Poor signal-to-noise for this compound can stem from several factors, primarily related to ion suppression, suboptimal instrument parameters, and issues with the internal standard itself. Ion suppression is a major contributor, where components in the sample matrix interfere with the ionization of this compound, reducing its signal.[1] Other causes include incorrect mass spectrometer settings, sample degradation, or problems with the liquid chromatography separation.[2][3]

Q2: What is ion suppression and how does it affect the analysis of this compound?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where co-eluting matrix components (e.g., salts, lipids, proteins) reduce the ionization efficiency of the target analyte, in this case, this compound.[1][4] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[4] In severe cases, the analyte signal may be completely lost.[1]

Q3: My deuterated internal standard (this compound) is showing a poor signal. What could be the cause?

A weak signal from your deuterated internal standard can compromise the reliability of your assay.[5] Potential causes include:

  • Suboptimal Concentration: The concentration of the internal standard may be too low, leading to a poor signal-to-noise ratio.[6]

  • Isotopic Instability (H/D Exchange): Deuterium atoms on the valine molecule may exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are in labile positions (e.g., on -OH, -NH, or -COOH groups).[6][7]

  • Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lower its effective concentration.[5][6]

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions, including the deuterated standard.[6][8]

Q4: I am observing a chromatographic shift between my analyte (Valine) and the deuterated internal standard (this compound). Is this normal and can it cause problems?

Yes, it is a known phenomenon that deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[6] This is known as the "deuterium isotope effect".[1][6] This can be problematic if the analyte and the internal standard elute into regions with different levels of co-eluting matrix components, leading to "differential matrix effects" where they experience different degrees of ion suppression.[4][5]

Q5: Can the purity of my this compound internal standard affect my results?

Absolutely. The chemical and isotopic purity of the deuterated standard is crucial.[6] If the deuterated standard contains a significant amount of the unlabeled analyte as an impurity, it can lead to a constant positive bias in your results.[5] Always check the certificate of analysis (CoA) for your standard to verify its purity.[7]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Poor Signal-to-Noise

This guide provides a systematic approach to troubleshooting poor signal-to-noise for this compound.

Step 1: Initial Checks

  • Prepare Fresh Standards and Mobile Phase: Ensure that your this compound standard and mobile phases have not degraded.[2]

  • Verify Instrument Performance: Perform a system suitability test with a known standard to confirm the mass spectrometer is functioning correctly.[3]

  • Clean the Ion Source: A contaminated ion source is a common cause of poor signal intensity.[8]

Step 2: Investigate Matrix Effects

  • Qualitative Assessment (Post-Column Infusion): This experiment helps identify regions in your chromatogram where ion suppression is occurring.[1]

  • Quantitative Assessment: This experiment quantifies the extent of ion suppression or enhancement.[4]

Step 3: Optimize LC-MS Parameters

  • Liquid Chromatography: Adjust the mobile phase composition and gradient to improve peak shape and move the analyte peak away from regions of significant ion suppression.[2][9]

  • Mass Spectrometry: Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for this compound.[2][6]

Guide 2: Addressing Chromatographic Shift (Isotope Effect)

If you observe a separation between valine and this compound, consider the following:

  • Modify Chromatographic Conditions: Try using a shallower gradient or adjusting the mobile phase composition to improve co-elution.[5]

  • Evaluate the Impact: If the separation is minimal and does not lead to differential matrix effects, it may not be a significant issue.[5] You can assess this by performing the quantitative matrix effect experiment described in Guide 1.

  • Consider Alternative Internal Standards: If the isotope effect cannot be overcome and is impacting your data quality, consider using a ¹³C or ¹⁵N labeled internal standard, as these are less likely to exhibit a chromatographic shift.[4]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows you to quantify the degree of ion suppression or enhancement for this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): First, extract a blank matrix sample. Then, spike this compound into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before the extraction procedure.[4]

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.[5]

  • Calculate Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[10]

Protocol 2: Optimizing MS Parameters via Direct Infusion

This protocol helps to determine the optimal mass spectrometer settings for this compound.

Methodology:

  • Prepare a Standard Solution: Prepare a solution of this compound in a solvent compatible with your mobile phase.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump.[2]

  • Precursor Ion Selection: In Q1 scan mode, identify the most abundant and stable precursor ion for this compound.[5]

  • Optimize Ion Source Parameters: Adjust parameters such as capillary voltage, nebulizer gas flow, drying gas flow, and source temperature to maximize the signal intensity of the precursor ion.[2]

  • Optimize Fragmentation (Product Ion Scan): Perform a product ion scan on the selected precursor ion. Vary the collision energy to find the optimal energy that produces the most intense and stable fragment ions.[2]

Data Presentation

Table 1: Example of MS Parameter Optimization for a Deuterated Standard.

ParameterInitial ValueOptimized ValueRationale
Capillary Voltage (kV)2.53.5Increased voltage can improve ionization efficiency.
Cone Voltage (V)2035Higher cone voltage can improve ion transmission, but excessive voltage may cause fragmentation.
Desolvation Gas Flow (L/hr)600800Higher flow can improve desolvation and reduce adduct formation.
Desolvation Temperature (°C)350450Increased temperature aids in solvent evaporation and ion formation.

Note: These are representative examples; actual optimal values will be compound-dependent.[6]

Table 2: Interpreting Matrix Effect and Recovery Results.

ObservationInterpretation
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.
Peak area in Set B is similar to Set A.No significant ion suppression or enhancement.
Peak area in Set C is significantly lower than in Set B.Poor extraction recovery.

Visualizations

IonSuppression cluster_source Ion Source cluster_ms Mass Spectrometer Analyte This compound Droplet ESI Droplet Analyte->Droplet Ionization Matrix Matrix Components Matrix->Droplet Co-elution Detector Detector Droplet->Detector Suppressed Signal

Caption: Ion suppression mechanism in the electrospray ionization (ESI) source.

TroubleshootingWorkflow Start Poor S/N with this compound Check_Basics Check Instrument Performance & Fresh Reagents Start->Check_Basics Assess_Matrix_Effects Assess Matrix Effects (Post-Column Infusion) Check_Basics->Assess_Matrix_Effects If problem persists Optimize_LC Optimize LC Method Assess_Matrix_Effects->Optimize_LC Suppression observed Optimize_MS Optimize MS Parameters Assess_Matrix_Effects->Optimize_MS No significant suppression Resolution Improved S/N Optimize_LC->Resolution Optimize_MS->Resolution

Caption: A logical workflow for troubleshooting poor signal-to-noise.

References

Technical Support Center: Quantitative Analysis Using DL-Valine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-Valine-d2 as an internal standard in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in quantitative analysis?

A1: this compound is a deuterium-labeled form of the amino acid DL-Valine. It is primarily used as an internal standard (IS) in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry because it closely mimics the analyte of interest throughout sample preparation, chromatography, and ionization, helping to correct for variability and matrix effects.[2][3][4]

Q2: What are the key characteristics to consider when sourcing this compound?

A2: For reliable and accurate quantification, the this compound internal standard should possess high chemical and isotopic purity. The following table summarizes the recommended specifications:

CharacteristicRecommendationRationale
Chemical Purity >99%Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[5]
Isotopic Enrichment ≥98%Minimizes the contribution of the unlabeled analyte (DL-Valine) in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[4][5]
Number of Deuterium Atoms At least 2A sufficient number of deuterium atoms ensures that the mass-to-charge ratio (m/z) of the internal standard is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[5]
Label Position Stable, non-exchangeable positionsPlacing deuterium on chemically stable parts of the molecule, such as carbon atoms not adjacent to heteroatoms, prevents exchange with hydrogen atoms from the solvent (H/D back-exchange).[5][6]

Q3: Can the "DL" racemic mixture nature of this compound affect my quantitative analysis?

A3: Yes, the presence of both D and L enantiomers can be a factor depending on your specific assay. If your analytical method does not chromatographically separate the D and L forms of valine, and your analyte is also a DL-mixture, then using this compound is appropriate. However, if you are quantifying only L-Valine or D-Valine, using a racemic internal standard can be problematic if the enantiomers are separated chromatographically. In such cases, it is crucial to ensure that the peak for the corresponding enantiomer of the internal standard is used for quantification. For enantioselective analysis, it is often recommended to use the corresponding pure L- or D-deuterated standard. Chiral separation methods, such as using a chiral HPLC column, may be necessary to resolve the enantiomers.[7][8][9]

Troubleshooting Guides

This section addresses common pitfalls encountered during the quantitative analysis using this compound and provides systematic troubleshooting steps.

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of sample concentrations.

  • Inconsistent analyte to internal standard area ratios across the analytical run.

Potential Causes & Troubleshooting Steps:

Below is a logical workflow for troubleshooting poor precision and accuracy.

cluster_symptoms Symptoms cluster_causes Potential Causes cluster_troubleshooting Troubleshooting Steps Symptom1 High %CV in QCs Cause1 Chromatographic Separation (Isotope Effect) Symptom1->Cause1 Cause2 Isotopic Impurity Symptom1->Cause2 Cause3 H/D Back-Exchange Symptom1->Cause3 Cause4 Matrix Effects Symptom1->Cause4 Symptom2 Inaccurate Concentrations Symptom2->Cause1 Symptom2->Cause2 Symptom2->Cause3 Symptom2->Cause4 Symptom3 Inconsistent Analyte/IS Ratio Symptom3->Cause1 Symptom3->Cause3 Symptom3->Cause4 Step1 Verify Co-elution: Overlay Chromatograms Cause1->Step1 Step2 Assess Isotopic Purity: Analyze IS alone Cause2->Step2 Step3 Perform Back-Exchange Test: Incubate IS in matrix Cause3->Step3 Step4 Evaluate Matrix Effects: Post-column infusion Cause4->Step4

Caption: Troubleshooting workflow for poor precision and accuracy issues.

1. Chromatographic Separation (Isotope Effect)

  • Problem: A slight difference in retention time between DL-Valine and this compound can occur due to the kinetic isotope effect. This separation can expose the analyte and the internal standard to different matrix components as they elute, leading to differential matrix effects and inaccurate quantification.[5][6]

  • Troubleshooting:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they are co-eluting.

    • Modify Chromatographic Conditions: If separation is observed, adjust the mobile phase composition, gradient slope, or consider using a column with lower resolution to improve co-elution.[6]

2. Isotopic Impurity

  • Problem: The this compound standard may contain a small amount of unlabeled DL-Valine. This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

  • Troubleshooting:

    • Assess Isotopic Purity: Analyze a "blank" sample containing only the internal standard at the concentration used in your assay. A significant signal in the analyte's MRM transition confirms the presence of the unlabeled analyte as an impurity.[6]

    • Adjust LLOQ: If a purer standard is not available, you may need to raise your LLOQ to a concentration where the contribution from the impurity is negligible (typically less than 20% of the LLOQ response).[6]

3. Hydrogen-Deuterium (H/D) Back-Exchange

  • Problem: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent, a process known as H/D back-exchange. This leads to a decrease in the internal standard signal and an increase in the analyte signal over time, causing analytical inaccuracy.[6] This is more likely if the deuterium atoms are on labile positions, such as adjacent to heteroatoms.

  • Troubleshooting:

    • Perform a Deuterium Back-Exchange Stability Test: Incubate the internal standard in the sample matrix or mobile phase under the same conditions as your experimental workflow and monitor its stability over time.

    • Modify Mobile Phase: If back-exchange is confirmed, consider adjusting the pH of the mobile phase or using a non-aqueous mobile phase if your chromatography allows.[6]

    • Choose a More Stable Standard: If the issue persists, the deuterium labels may be on a chemically labile position. Consider sourcing an alternative standard with deuterium labels on more stable positions.[6]

4. Matrix Effects

  • Problem: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.[3][10] Even with a deuterated internal standard, differential matrix effects can occur if there is chromatographic separation.[5]

  • Troubleshooting:

    • Evaluate Matrix Effects: A post-column infusion experiment can help to identify regions of ion suppression or enhancement in your chromatogram.[5]

    • Improve Sample Preparation: Implement more rigorous sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components.

    • Ensure Co-elution: As mentioned previously, ensuring the analyte and internal standard co-elute is crucial for compensating for matrix effects.[6]

Experimental Protocols

Protocol 1: Deuterium Back-Exchange Stability Test

Objective: To determine if H/D back-exchange of this compound is occurring under specific experimental conditions.

Methodology:

  • Prepare Samples:

    • Prepare a solution of this compound at a known concentration in the mobile phase to be used for the analysis.

    • Prepare another solution of this compound at the same concentration in a processed blank biological matrix (e.g., protein-precipitated plasma).

  • Incubation:

    • Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Store the aliquots under conditions that mimic the analytical workflow (e.g., room temperature in the autosampler).

  • LC-MS/MS Analysis:

    • At each time point, inject the samples and monitor the peak areas of both this compound and any formed (unlabeled) DL-Valine.

  • Data Analysis:

    • Plot the peak area of this compound and DL-Valine against time. A significant decrease in the this compound signal with a corresponding increase in the DL-Valine signal indicates H/D back-exchange.

Protocol 2: Evaluation of Matrix Effects using Post-Column Infusion

Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.

Methodology:

  • Set up the Infusion:

    • Use a T-junction to introduce a constant flow of a solution containing both DL-Valine and this compound into the LC flow path after the analytical column but before the mass spectrometer.

  • LC-MS/MS Analysis:

    • Inject a blank, extracted matrix sample onto the LC column while infusing the analyte and internal standard solution.

    • Monitor the signal intensity of both compounds in the mass spectrometer.

  • Data Analysis:

    • Any dip or rise in the baseline signal during the chromatographic run indicates a region of ion suppression or enhancement, respectively. By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[5]

cluster_workflow Post-Column Infusion Workflow LC_Column LC Column T_Junction LC_Column->T_Junction MS Mass Spectrometer T_Junction->MS Infusion_Pump Infusion Pump (Analyte + IS) Infusion_Pump->T_Junction LC_Pump LC Pump (Blank Matrix) LC_Pump->LC_Column Mobile Phase

Caption: Experimental setup for post-column infusion to assess matrix effects.

References

Technical Support Center: Enhancing Quantitative Accuracy with DL-Valine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of DL-Valine-d2 as an internal standard to improve the accuracy of quantitative analysis, particularly in mass spectrometry-based applications. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comparative analysis of internal standards to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when using this compound and other deuterated internal standards.

Q1: Why is my this compound internal standard eluting at a slightly different retention time than the unlabeled valine?

This phenomenon is known as the "isotope effect" and is a common observation with deuterated standards. The substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the physicochemical properties of the molecule, which can affect its interaction with the stationary phase in liquid chromatography.[1] This may result in the deuterated standard eluting slightly earlier or later than the unlabeled analyte.

Troubleshooting Steps:

  • Chromatographic Optimization: Adjusting chromatographic parameters such as the mobile phase gradient, flow rate, or column temperature can help minimize the retention time difference.

  • Use of Lower Resolution Chromatography: In some instances, a column with lower resolving power may be sufficient to ensure co-elution of the analyte and the internal standard, which can mitigate differential matrix effects.[1]

  • Consider Alternative Isotopes: For highly sensitive assays where complete co-elution is critical, internal standards labeled with ¹³C or ¹⁵N are recommended as they typically do not exhibit a significant chromatographic shift.[1]

Q2: I'm observing a signal for unlabeled valine in my internal standard solution. What is the cause?

This indicates either the presence of unlabeled analyte as an impurity in the deuterated internal standard or isotopic exchange.

  • Isotopic Purity: The synthesis of deuterated standards is a complex process, and it is common for a small percentage of the unlabeled compound to remain as an impurity.[1] This can lead to an artificially high response for the analyte, particularly at the lower limit of quantitation (LLOQ).[1]

  • Isotopic Exchange (H/D Back-Exchange): Deuterium atoms, especially those in chemically labile positions, can exchange with protons from the solvent or matrix. However, the deuterium atoms in this compound are on carbon atoms, which are generally stable and not prone to exchange under typical analytical conditions.

Troubleshooting Steps:

  • Consult the Certificate of Analysis (CoA): The CoA for your this compound standard should provide information on its isotopic purity.

  • Assess Isotopic Stability: If you suspect isotopic exchange, you can perform a stability study by incubating the this compound in your sample matrix under your experimental conditions and monitoring for any increase in the unlabeled valine signal over time.

  • Proper Storage: Store your this compound standard according to the manufacturer's recommendations, typically in a dry, aprotic solvent at low temperatures to prevent any potential for degradation or exchange.[1]

Q3: My quantification results are inconsistent, especially across different sample batches. Could this be a matrix effect?

Yes, matrix effects are a common cause of variability in LC-MS analysis. Matrix effects occur when co-eluting components from the sample matrix (e.g., salts, lipids, proteins) suppress or enhance the ionization of the analyte and/or the internal standard.[2]

Troubleshooting Steps:

  • Optimize Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. Protein precipitation is a common first step for plasma or serum samples.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is as similar as possible to your study samples to ensure that the analyte and internal standard experience similar matrix effects.

  • Evaluate Differential Matrix Effects: If there is a chromatographic shift between valine and this compound, they may experience different degrees of ion suppression or enhancement. Optimizing your chromatography to achieve co-elution is crucial.

Quantitative Data: Performance Comparison of Internal Standards

While this compound is a cost-effective and reliable internal standard for many applications, for assays requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard is often considered the "gold standard."[3] The following table provides a representative comparison of the expected performance of a deuterated internal standard like this compound versus a ¹³C-labeled valine internal standard.

Performance ParameterThis compound (Deuterated IS)¹³C-Labeled Valine ISAcceptance Criteria (FDA/EMA)
Linearity (r²) > 0.995> 0.999≥ 0.99
Accuracy (% Bias) Within ±15%Within ±10%Within ±15% (±20% at LLOQ)
Precision (%CV) < 15%< 10%≤ 15% (≤20% at LLOQ)
Matrix Effect (%CV of Matrix Factor) ≤ 15%< 10%≤ 15%
Recovery Variability (%CV) < 15%< 10%Consistent and reproducible

Note: This data is representative and based on typical performance characteristics of deuterated versus ¹³C-labeled internal standards. Actual performance may vary depending on the specific assay and matrix.

Experimental Protocols

Below are detailed methodologies for key experiments related to the use of this compound for quantitative analysis.

Protocol 1: Quantification of Valine in Human Plasma using this compound by LC-MS/MS

This protocol outlines a typical workflow for the analysis of valine in a biological matrix.

1. Preparation of Standards and Solutions

  • Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-valine in 10 mL of 0.1 M HCl.

  • This compound Internal Standard (IS) Working Solution (50 µg/mL): Prepare a stock solution of this compound and dilute it in acetonitrile to the final working concentration.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate volumes of the valine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma).

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the IS working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.[4]

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Optimize a linear gradient to achieve baseline separation of valine from other matrix components.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for both valine and this compound.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of valine to this compound against the concentration of the calibration standards.

  • Determine the concentration of valine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Assessing the Isotopic Stability of this compound

This protocol is designed to determine if isotopic exchange is occurring under your experimental conditions.

1. Sample Preparation

  • Set A (Control): Spike a known concentration of this compound into a clean solvent (e.g., acetonitrile).

  • Set B (Matrix): Spike the same concentration of this compound into your blank sample matrix (e.g., plasma, urine).

2. Incubation

  • Store both sets of samples under the same conditions as your typical analytical workflow (e.g., time, temperature, pH).

3. Sample Processing

  • Use your established extraction procedure to process both sets of samples.

4. Analysis

  • Analyze the processed samples by LC-MS/MS, monitoring for the signal of both this compound and unlabeled valine.

5. Evaluation

  • Compare the signal of unlabeled valine in Set B to that in Set A. A significant increase in the unlabeled valine signal in the matrix samples suggests that H/D back-exchange is occurring.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and decision-making processes.

cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Sample Add IS Add this compound Internal Standard Sample->Add IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for valine quantification using this compound.

start Inconsistent Quantification Results Observed check_shift Check for Chromatographic Shift between Analyte and IS start->check_shift check_purity Assess Isotopic Purity of Internal Standard check_shift->check_purity No optimize_chrom Optimize Chromatography (Gradient, Flow Rate) check_shift->optimize_chrom Yes check_matrix Evaluate Matrix Effects check_purity->check_matrix Purity OK verify_coa Verify Certificate of Analysis check_purity->verify_coa Impurity Suspected stability_test Perform Isotopic Stability Test check_purity->stability_test Exchange Suspected optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) check_matrix->optimize_prep Yes matrix_match Use Matrix-Matched Calibrants check_matrix->matrix_match Yes new_standard Consider 13C-labeled Internal Standard optimize_chrom->new_standard If shift persists

Caption: Troubleshooting workflow for quantification issues.

References

Addressing DL-Valine-d2 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Valine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a stable isotope-labeled form of the essential amino acid DL-Valine, where two hydrogen atoms have been replaced by deuterium. This labeling makes it a valuable tool in various research applications, including:

  • Metabolic Tracing: Tracking the metabolism of valine in cells, tissues, or whole organisms to understand biochemical pathways.[1][2]

  • Quantitative Proteomics: Used as an internal standard in mass spectrometry-based proteomics, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, for accurate protein quantification.[3][4][5][6]

  • Drug Development: Investigating the pharmacokinetic and metabolic profiles of drugs, as deuteration can influence a drug's metabolic stability.[7][8]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the key factors affecting its solubility?

A2: The solubility of this compound in aqueous solutions is influenced by several factors:

  • pH: Like other amino acids, the solubility of this compound is lowest at its isoelectric point and increases in acidic or alkaline solutions.[9]

  • Temperature: Increasing the temperature generally enhances the solubility of amino acids.

  • Crystal Form: The specific crystalline structure of the powder can affect its solubility.[10][11]

  • Presence of Other Solutes: The concentration of salts and other molecules in the buffer can impact solubility.

Q3: Can I expect the solubility of this compound to be significantly different from that of standard DL-Valine?

A3: The substitution of hydrogen with deuterium is not expected to dramatically alter the aqueous solubility. Therefore, the solubility of this compound should be very similar to that of DL-Valine. However, it is always recommended to perform a small-scale solubility test with your specific batch and buffer.

Troubleshooting Guides

Issue 1: this compound is not dissolving completely in my aqueous solution.
  • Possible Cause: The solution may be close to its saturation point at the current temperature and pH.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warm the solution while stirring. For DL-Valine, heating to 60°C with sonication has been shown to increase solubility.[12]

    • Adjust pH: Move the pH of the solution away from the isoelectric point of valine (approximately 5.96). Adding a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) can significantly increase solubility.[9][13] Always check if the final pH is compatible with your experimental design.

    • Sonication: Use a sonicator to aid in the dissolution process.[14]

    • Use a Co-solvent: If your experiment allows, dissolving the this compound in a small amount of a polar organic solvent like DMSO first, and then slowly adding it to your aqueous buffer with vigorous stirring can be effective.[7]

Issue 2: My this compound solution appears cloudy or forms a precipitate over time.
  • Possible Cause: The compound may be precipitating out of a supersaturated solution as it cools or if the pH shifts.

  • Troubleshooting Steps:

    • Re-dissolve with Heat: Gently warm the solution to redissolve the precipitate.

    • Maintain pH: Ensure the pH of your stock solution and final working solution is stable and in a range where this compound is soluble.

    • Prepare Fresh Solutions: It is best practice to prepare solutions fresh for each experiment to avoid issues with stability and precipitation.

    • Sterile Filtration: For cell culture applications, after dissolving the this compound, sterile filter the solution using a 0.22 µm filter to remove any undissolved micro-precipitates.[12]

Quantitative Data

Table 1: Solubility of DL-Valine in Aqueous Solutions

SolventTemperatureConcentrationNotes
Water25°C~58.5 mg/mLGeneral solubility.[15]
WaterNot Specified25 mg/mLSonication is recommended.[14]
Water60°C50 mg/mLWith ultrasonic warming.[12]

Note: The solubility of this compound is expected to be very similar to that of DL-Valine.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Initial Dissolution:

    • For Aqueous Stock: Add a portion of the final volume of high-purity water or your desired buffer to the powder.

    • For DMSO Stock: Add a small volume of anhydrous DMSO to the powder to dissolve it completely.[7]

  • Enhancing Solubility (if needed for aqueous stock):

    • Gently warm the solution (up to 60°C) with continuous stirring.

    • Place the solution in a sonicator bath until the powder is fully dissolved.

    • If necessary, adjust the pH by adding dilute HCl or NaOH dropwise until the solution clears.

  • Final Volume Adjustment:

    • For Aqueous Stock: Once dissolved, add the remaining solvent to reach the final desired concentration.

    • For DMSO Stock: Slowly add the DMSO concentrate to your aqueous buffer with vigorous stirring to reach the final concentration.

  • Sterilization (for cell culture): Pass the solution through a 0.22 µm sterile filter.

  • Storage: Store the stock solution at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound for In Vivo Studies

This is an example formulation and may need optimization for your specific application.

  • Prepare DMSO Stock: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.

  • Add Co-solvents: To the DMSO stock solution, add PEG300 and mix until the solution is clear.

  • Add Surfactant: Add Tween 80 to the mixture and mix until clear.

  • Add Aqueous Component: Finally, add sterile water (ddH₂O) to the mixture and mix until the formulation is clear.[7]

  • Administration: Use the freshly prepared formulation for in vivo studies.

Visualizations

Valine_Metabolic_Pathway Valine This compound (from diet/supplement) BCAT Branched-Chain Amino Acid Transaminase (BCAT) Valine->BCAT aKIV α-Ketoisovalerate Valine->aKIV Transamination aKG α-Ketoglutarate aKG->BCAT Glutamate Glutamate aKG->Glutamate BCAT->Glutamate BCAT->aKIV BCKDH Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) aKIV->BCKDH Propionyl_CoA Propionyl-CoA aKIV->Propionyl_CoA Oxidative Decarboxylation BCKDH->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Energy Energy Production (ATP) TCA_Cycle->Energy

Caption: Metabolic pathway of Valine.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Experimental Treatment cluster_2 Sample Processing cluster_3 Analysis Culture1 Cell Population 1 (Light Medium, e.g., L-Valine) Treatment1 Control Treatment Culture1->Treatment1 Culture2 Cell Population 2 (Heavy Medium, e.g., this compound) Treatment2 Experimental Treatment Culture2->Treatment2 Combine Combine Cell Populations Treatment1->Combine Treatment2->Combine Lyse Cell Lysis Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantification Protein Identification and Quantification LC_MS->Quantification

Caption: SILAC experimental workflow.

Troubleshooting_Logic Start This compound Solubility Issue Check_pH Is pH at isoelectric point? Start->Check_pH Adjust_pH Adjust pH with dilute acid/base Check_pH->Adjust_pH Yes Check_Temp Is solution at room temperature? Check_pH->Check_Temp No Success Solubility Achieved Adjust_pH->Success Warm Gently warm and sonicate Check_Temp->Warm Yes Consider_Cosolvent Consider using a co-solvent (e.g., DMSO) Check_Temp->Consider_Cosolvent No Warm->Success Consider_Cosolvent->Success

Caption: Solubility troubleshooting workflow.

References

Minimizing back-conversion of DL-Valine-d2 to unlabeled valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the back-conversion of DL-Valine-d2 to unlabeled valine during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the back-conversion of this compound, and why is it a concern?

A1: The back-conversion of this compound refers to the chemical or enzymatic process where the deuterium atoms on the labeled valine molecule are replaced by hydrogen atoms from the surrounding environment, resulting in unlabeled valine. This is a significant concern in stable isotope tracing studies as it can lead to an underestimation of the labeled compound's concentration and an overestimation of the unlabeled pool, thereby compromising the accuracy and reliability of kinetic measurements in metabolic research and drug development.[1]

Q2: What are the primary mechanisms that cause the back-conversion of this compound in a biological system?

A2: The primary mechanism for in-vivo and in-vitro back-conversion is enzymatic transamination.[2] This reaction is catalyzed by aminotransferases, which utilize pyridoxal phosphate (PLP) as a coenzyme.[3][4][5] During the transamination process, the amino group of valine is transferred to an α-keto acid, and this can involve the temporary removal and subsequent replacement of the deuterium atom at the alpha-carbon with a proton from the aqueous environment of the cell.[6][7]

Q3: Can back-conversion occur during sample preparation and analysis?

A3: Yes, back-conversion can also occur during sample preparation and analysis, particularly under certain pH and temperature conditions.[1] Protic solvents (like water and methanol) and exposure to acidic or basic conditions can facilitate hydrogen-deuterium (H/D) exchange.[1] During mass spectrometry analysis, factors such as the ionization method and instrument settings can also potentially contribute to deuterium loss, although this is less common with stable C-D bonds compared to more labile N-D or O-D bonds.[8]

Q4: How can I detect and quantify the extent of this compound back-conversion in my experiment?

A4: The extent of back-conversion can be quantified using mass spectrometry. By analyzing a sample from your experiment, you can measure the relative peak areas or intensities of the labeled this compound and the unlabeled valine. A carefully designed experiment with appropriate controls, such as a time-zero sample and a cell-free control, can help to differentiate between biological back-conversion and artifactual exchange during sample processing.

Q5: Are there any alternatives to using deuterated valine to avoid the issue of back-conversion?

A5: Yes, using other stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled valine is an effective way to avoid the problem of back-conversion. The C-C and C-N bonds that form the backbone of the amino acid are not susceptible to biological exchange reactions in the same way that C-D bonds can be. However, deuterated compounds are often more cost-effective.[8]

Troubleshooting Guides

Issue: High Levels of Unlabeled Valine Detected in a this compound Labeling Experiment

This guide will help you to identify the potential sources of unexpected unlabeled valine in your experiment.

Step 1: Verify the Isotopic Purity of Your this compound Stock

  • Action: Analyze your this compound stock solution directly by mass spectrometry.

  • Rationale: To ensure that the starting material is of high isotopic purity and is not a source of unlabeled valine.

Step 2: Assess Back-Conversion During Sample Preparation and Analysis

  • Action: Prepare a "cell-free" control by adding this compound to the cell culture medium without cells. Process this sample alongside your experimental samples.

  • Rationale: This will help to determine if the back-conversion is occurring during your sample extraction, derivatization, or mass spectrometry analysis pipeline.

Step 3: Investigate Biological Back-Conversion

  • Action: If the cell-free control shows minimal back-conversion, the likely source is cellular metabolism. Consider the following:

    • Inhibit Transaminase Activity: Treat cells with a transaminase inhibitor, such as aminooxyacetate (AOA), and compare the level of back-conversion to untreated cells. Note that this will have broad effects on cellular metabolism.[9]

    • Optimize Cell Culture Conditions: The composition of the cell culture medium can influence amino acid metabolism.[10] Ensure that the medium is not deficient in other amino acids, which could drive transamination reactions.

Step 4: Review Your Mass Spectrometry Method

  • Action: Consult with a mass spectrometry specialist to review your instrument settings.

  • Rationale: While less common for C-D bonds, harsh ionization conditions could potentially contribute to in-source fragmentation and deuterium loss.

Data Presentation

The following tables provide representative data to illustrate the potential impact of different experimental conditions on the back-conversion of this compound.

Table 1: Representative Data on the Impact of a Transaminase Inhibitor on this compound Back-Conversion in Cell Culture

Condition This compound Abundance (%) Unlabeled Valine Abundance (%) Back-Conversion (%)
Control (No Inhibitor)85.214.814.8
With Aminooxyacetate (AOA)94.55.55.5

This table illustrates that inhibiting transaminase activity can significantly reduce the back-conversion of this compound, suggesting a primary role for this enzymatic process.

Table 2: Representative Data on the Effect of Sample Processing Conditions on this compound Back-Conversion

Condition This compound Abundance (%) Unlabeled Valine Abundance (%) Back-Conversion (%)
Standard Protocol98.11.91.9
Protocol with Extended Incubation at Room Temperature95.34.74.7
Protocol with Acidic Quench (pH 2.5)98.51.51.5

This table shows that prolonged exposure to ambient temperatures during sample processing can increase back-conversion, while a rapid acidic quench can help to minimize it.

Experimental Protocols

Protocol: Quantification of this compound Back-Conversion in Adherent Cell Culture

Objective: To quantify the extent of this compound back-conversion to unlabeled valine in a cell culture experiment.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in approximately 80% confluency at the time of the experiment.

  • Labeling:

    • Prepare the labeling medium by supplementing the culture medium with a known concentration of this compound (e.g., 100 µM).

    • Remove the standard medium from the cells, wash once with PBS, and add the labeling medium.

    • Incubate the cells for the desired period (e.g., 24 hours).

  • Metabolite Extraction:

    • Place the 6-well plate on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for your LC-MS/MS method (e.g., 100 µL of 50:50 acetonitrile:water).

    • Inject the sample into the LC-MS/MS system.

    • Monitor the mass transitions for both this compound and unlabeled valine.

  • Data Analysis:

    • Integrate the peak areas for both the labeled and unlabeled valine.

    • Calculate the percentage of back-conversion using the following formula: % Back-Conversion = [Peak Area (Unlabeled Valine) / (Peak Area (Unlabeled Valine) + Peak Area (this compound))] * 100

Mandatory Visualizations

Valine Metabolism and Potential for Deuterium Back-Conversion This compound This compound α-Ketoisovalerate-d1 α-Ketoisovalerate-d1 This compound->α-Ketoisovalerate-d1 Transamination (BCAT) α-Ketoglutarate α-Ketoglutarate α-Ketoisovalerate-d1->this compound Transamination (BCAT) Unlabeled Valine Unlabeled Valine α-Ketoisovalerate-d1->Unlabeled Valine Reverse Transamination (H+ from H2O) Glutamate Glutamate α-Ketoglutarate->Glutamate PLP PLP PLP->this compound PLP->α-Ketoisovalerate-d1

Caption: Valine transamination pathway showing potential for back-conversion.

Experimental Workflow for Quantifying Back-Conversion cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Seed Cells Seed Cells Introduce this compound Introduce this compound Seed Cells->Introduce this compound Incubate Incubate Introduce this compound->Incubate Wash Cells Wash Cells Incubate->Wash Cells Metabolite Extraction Metabolite Extraction Wash Cells->Metabolite Extraction Sample Cleanup Sample Cleanup Metabolite Extraction->Sample Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Sample Cleanup->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Calculate Back-Conversion Calculate Back-Conversion Data Processing->Calculate Back-Conversion

Caption: Workflow for quantifying this compound back-conversion.

Troubleshooting High Unlabeled Valine Start High Unlabeled Valine Detected CheckPurity Check Isotopic Purity of Stock this compound Start->CheckPurity PurityOK Purity > 99%? CheckPurity->PurityOK ReplaceStock Action: Replace this compound Stock PurityOK->ReplaceStock No CellFreeControl Run Cell-Free Control PurityOK->CellFreeControl Yes BackConversionInControl Back-Conversion in Control? CellFreeControl->BackConversionInControl OptimizeSamplePrep Action: Optimize Sample Prep (e.g., lower temp, faster processing) BackConversionInControl->OptimizeSamplePrep Yes BiologicalConversion Likely Biological Back-Conversion BackConversionInControl->BiologicalConversion No InhibitTransaminase Consider Transaminase Inhibitor (e.g., AOA) BiologicalConversion->InhibitTransaminase

Caption: Troubleshooting decision tree for high unlabeled valine.

References

Technical Support Center: DL-Valine-d2 Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of DL-Valine-d2 standards. Find answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity attributes to assess for a this compound standard?

A1: The primary purity attributes for a this compound standard are:

  • Isotopic Purity/Enrichment: The percentage of the molecule that is labeled with deuterium, and the distribution of deuterated isotopologues.

  • Chemical Purity: The percentage of the material that is this compound, distinct from any other chemical entities.

  • Enantiomeric Purity: The ratio of D-valine-d2 to L-valine-d2. For a DL-mixture, this should ideally be 50:50.

  • Structural Integrity: Confirmation that the deuterium atoms are in the correct positions within the valine molecule.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Mass Spectrometry (MS): The primary technique for determining isotopic purity and enrichment.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Used to assess chemical and enantiomeric purity.[1][3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Ideal for confirming the structural integrity and position of the deuterium labels, as well as for quantitative analysis (qNMR).[2][7]

Q3: What are some common impurities that might be found in a this compound standard?

A3: Common impurities can include:

  • Unlabeled DL-Valine: The non-deuterated form of the amino acid.

  • Partially Deuterated Valine: Molecules with fewer than the expected number of deuterium atoms.

  • Related Amino Acids: Other amino acids that may be present from the starting materials or as byproducts.

  • Residual Solvents and Reagents: Volatile or non-volatile substances remaining from the synthesis and purification process.[8]

  • Enantiomeric Impurities: An incorrect ratio of D and L enantiomers.

Q4: Why is it important to use an internal standard when quantifying this compound?

A4: Using a stable isotope-labeled internal standard is crucial for accurate quantification, especially in complex matrices like plasma.[9] It helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the precision and accuracy of the results.[9]

Troubleshooting Guides

Mass Spectrometry (MS) Analysis
Issue Potential Cause Troubleshooting Steps
Low Isotopic Enrichment Detected Incomplete deuteration during synthesis.- Review the synthesis and purification records. - Use a high-resolution mass spectrometer to resolve different isotopologues.[1] - Compare with a certified reference material if available.
Presence of Unlabeled Valine Contamination or incomplete reaction.- Verify the purity of starting materials. - Optimize purification methods (e.g., recrystallization, chromatography).
Poor Signal Intensity Suboptimal MS parameters or sample preparation.- Optimize ionization source parameters (e.g., spray voltage, gas flow). - Ensure the sample is properly dissolved in a suitable volatile solvent.[1] - Check for ion suppression effects from the matrix.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column degradation, improper mobile phase, or sample overload.- Use a new or properly conditioned column. - Ensure the mobile phase is correctly prepared and degassed. - Inject a smaller sample volume or a more dilute sample.
Inadequate Separation of Enantiomers Incorrect chiral stationary phase (CSP) or mobile phase composition.- Select a CSP known to be effective for amino acid enantiomers (e.g., polysaccharide-based or macrocyclic glycopeptide-based).[3][5] - Optimize the mobile phase composition (e.g., organic modifier concentration, additives).[6]
Baseline Noise or Drift Contaminated mobile phase, detector issues, or temperature fluctuations.- Use fresh, HPLC-grade solvents. - Purge the system to remove air bubbles. - Ensure a stable column temperature.

Experimental Protocols & Data

Isotopic Purity Assessment by Mass Spectrometry

Objective: To determine the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol/water).

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF, often coupled with liquid chromatography (LC-MS).[1]

  • Procedure:

    • Infuse the sample directly or inject it into the LC system.

    • Acquire the mass spectrum in full scan mode.

    • Measure the relative abundances of the molecular ions corresponding to the deuterated species and any unlabeled or partially labeled species.

  • Calculation: Calculate the isotopic purity as the percentage of the desired deuterated isotopologue relative to the sum of all isotopologues of the molecule.[1]

Quantitative Data Summary:

ParameterTypical ValueAcceptance Criteria
Isotopic Enrichment> 98 atom % D≥ 98%
Abundance of Unlabeled Valine< 1%≤ 2%
Abundance of Partially Deuterated Valine< 1%≤ 2%
Chemical and Enantiomeric Purity by Chiral HPLC

Objective: To separate and quantify the D- and L-enantiomers of Valine-d2 and assess chemical purity.

Methodology:

  • Sample and Standard Preparation: Prepare solutions of the this compound sample and reference standards at a known concentration in the mobile phase.[1]

  • Instrumentation: An HPLC system with a UV detector and a chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T).[3]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic additive (e.g., formic acid).[3]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Procedure:

    • Inject the sample onto the HPLC column.

    • Record the chromatogram and identify the peaks for D- and L-valine-d2 based on their retention times.

    • Calculate the percentage of each enantiomer and any impurities by peak area normalization.

Quantitative Data Summary:

ParameterTypical ValueAcceptance Criteria
Chemical Purity> 99%≥ 98%
Enantiomeric Ratio (D:L)49-51% : 51-49%48:52 to 52:48
Individual Impurities< 0.1%≤ 0.5%

Visualizations

Purity_Assessment_Workflow cluster_start Sample Preparation cluster_analysis Analytical Techniques cluster_results Purity Assessment cluster_end Final Evaluation Start This compound Standard MS Mass Spectrometry Start->MS HPLC Chiral HPLC Start->HPLC NMR NMR Spectroscopy Start->NMR Isotopic Isotopic Purity MS->Isotopic Chemical Chemical Purity HPLC->Chemical Enantiomeric Enantiomeric Purity HPLC->Enantiomeric NMR->Isotopic Structural Structural Integrity NMR->Structural Pass Standard Passes Isotopic->Pass Chemical->Pass Enantiomeric->Pass Structural->Pass Fail Standard Fails

References

Technical Support Center: Overcoming Matrix Effects with DL-Valine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of DL-Valine-d2 as an internal standard in LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects and ensuring accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest, in this case, valine, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your bioanalytical method.[1]

Q2: What are the common causes of matrix effects in plasma-based assays?

A2: The primary culprits for matrix effects in plasma are phospholipids, which are abundant and can co-elute with the analyte of interest. Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[3]

Q3: How does using this compound as an internal standard help overcome matrix effects?

A3: A stable isotope-labeled (SIL) internal standard like this compound is the "gold standard" for quantitative mass spectrometry.[3] Because it is chemically almost identical to the analyte (valine), it is expected to have the same chromatographic retention time, extraction recovery, and ionization response.[3][4] This allows it to effectively compensate for variations in sample preparation and matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more reliable quantification.[3]

Q4: Can this compound always perfectly compensate for matrix effects?

A4: While highly effective, SIL internal standards may not always provide perfect compensation.[5] Issues can arise if the deuterium labeling causes a slight shift in retention time (isotopic effect), leading to differential ion suppression where the analyte and internal standard are not affected by the matrix to the same extent.[5] Severe matrix effects can also suppress the signals of both the analyte and the internal standard, impacting the overall sensitivity of the assay.[5]

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: The most common method is the post-extraction spike experiment, which is used to calculate the Matrix Factor (MF).[1] This involves comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution at the same concentration. The formula is:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) [1]

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]

Q6: What is an acceptable range for the Matrix Factor?

A6: Ideally, the matrix factor should be between 0.8 and 1.2. The precision of the matrix factor, expressed as the coefficient of variation (%CV), across at least six different lots of the biological matrix should be ≤15%.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects when using this compound.

Problem 1: High variability in quality control (QC) samples and poor reproducibility.

  • Possible Cause: Inconsistent matrix effects across different lots of the biological matrix.

  • Troubleshooting Steps:

    • Assess Lot-to-Lot Variability: Perform a post-extraction spike experiment using at least six different lots of the matrix.

    • Calculate Matrix Factor: Determine the matrix factor for each lot. A high coefficient of variation (%CV) for the matrix factor across the lots confirms variability.

    • Optimize Sample Preparation: If variability is high, the current sample preparation method may not be sufficient. Consider switching to a more rigorous technique (e.g., from protein precipitation to SPE).

Problem 2: Low signal intensity and poor sensitivity for both valine and this compound.

  • Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: This experiment can help identify the retention time windows with the most significant ion suppression.

    • Adjust Chromatography: Modify the chromatographic method (e.g., change the gradient, mobile phase, or column) to separate the analyte and internal standard from the suppression zones.

    • Improve Sample Cleanup: A more effective sample preparation method, such as Solid Phase Extraction (SPE), can remove the interfering components.[6]

Problem 3: Inaccurate results with a consistent bias in QC samples (e.g., consistently high or low).

  • Possible Cause: A consistent matrix effect that is not being adequately compensated for by this compound. This can happen if there is a chromatographic separation between valine and this compound due to the deuterium isotope effect.[5]

  • Troubleshooting Steps:

    • Evaluate Internal Standard Co-elution: Carefully check if the retention times for valine and this compound are identical. Even a small shift can lead to differential matrix effects.

    • Assess Matrix Effects Independently: Calculate the matrix factor for both the analyte and the internal standard separately to see if they are experiencing the same degree of suppression or enhancement.

    • Matrix-Matched Calibrators: If co-elution is a problem, preparing calibration standards in the same matrix as the samples can help to compensate for the differential effects.[7]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance for common techniques.

Sample Preparation MethodAnalyte RecoveryMatrix Effect RemovalThroughput
Protein Precipitation (PPT) Good to ExcellentPoor to FairHigh
Liquid-Liquid Extraction (LLE) Fair to GoodGoodMedium
Solid Phase Extraction (SPE) Good to ExcellentExcellentLow to Medium

Note: The values presented are typical and can vary based on the specific protocol, analyte, and matrix.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative determination of matrix effects by calculating the Matrix Factor.

  • Sample Preparation:

    • Set A (Analyte in Neat Solution): Prepare a solution of valine and this compound in the final mobile phase composition at a known concentration (e.g., medium QC level).

    • Set B (Analyte in Spiked Matrix Extract): Extract at least six different lots of blank biological matrix using your established sample preparation method (e.g., Protein Precipitation). After extraction, spike the resulting supernatant with valine and this compound to the same final concentration as Set A.

  • LC-MS/MS Analysis:

    • Inject and analyze both sets of samples.

  • Calculation:

    • Calculate the Matrix Factor (MF) for valine using the following formula for each lot of the matrix:

      • MF = (Peak Area of Valine in Set B) / (Peak Area of Valine in Set A)

    • Calculate the average MF and the coefficient of variation (%CV) across all lots.

Protocol 2: Protein Precipitation (PPT) using Acetonitrile

This is a fast and simple method for removing proteins from plasma or serum samples.[8]

  • Sample Thawing: Thaw plasma/serum samples on ice.

  • Internal Standard Spiking: To 100 µL of the plasma sample in a microcentrifuge tube, add the working solution of this compound.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.[9]

  • Incubation (Optional): For enhanced protein precipitation, incubate the samples at -20°C for 20 minutes.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or a 96-well plate, being cautious not to disturb the protein pellet.

  • Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is used to separate analytes based on their relative solubilities in two immiscible liquids, typically an aqueous and an organic phase.[11]

  • Sample and Internal Standard: To 200 µL of plasma in a clean tube, add the this compound internal standard solution.

  • pH Adjustment (if necessary): Adjust the pH of the sample to optimize the partitioning of valine into the organic phase.

  • Addition of Organic Solvent: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Extraction: Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge for 5-10 minutes to achieve complete phase separation.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 4: Solid Phase Extraction (SPE)

SPE provides a more thorough cleanup by isolating analytes on a solid sorbent while matrix interferences are washed away.[12][13] This example uses a reversed-phase mechanism.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample (plasma diluted with an appropriate buffer and spiked with this compound) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak, aqueous solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase, similar to the LLE protocol.

  • Analysis: Inject the sample into the LC-MS/MS system.

Visualizations

Workflow for Assessing and Overcoming Matrix Effects

start Start: High variability or inaccurate results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me mf_check Is Matrix Factor (MF) between 0.8-1.2 and %CV <= 15%? assess_me->mf_check end_good Method Acceptable mf_check->end_good Yes coelution_check Check Analyte-IS Co-elution mf_check->coelution_check No optimize_chrom Optimize Chromatography (Separate analyte from suppression zones) improve_cleanup Improve Sample Cleanup (e.g., PPT -> SPE) optimize_chrom->improve_cleanup end_bad Re-evaluate Method improve_cleanup->end_bad use_mmc Use Matrix-Matched Calibrators use_mmc->end_bad coelution_ok Co-elution OK? coelution_check->coelution_ok coelution_ok->optimize_chrom Yes coelution_ok->use_mmc No

Caption: Troubleshooting workflow for matrix effects.

Causes of Matrix Effects in LC-MS

matrix_effects Matrix Effects (Ion Suppression/Enhancement) esi_source Electrospray Ionization (ESI) Source matrix_effects->esi_source competition Competition for Charge/ Droplet Surface esi_source->competition droplet_char Changes in Droplet Characteristics (e.g., viscosity) esi_source->droplet_char gas_phase Gas-Phase Reactions esi_source->gas_phase endogenous Endogenous Components (Phospholipids, Salts) endogenous->matrix_effects exogenous Exogenous Components (Dosing Vehicles, etc.) exogenous->matrix_effects

Caption: Primary causes of matrix effects in LC-MS.

Sample Preparation Method Selection Logic

start Start: Method Development throughput_need High Throughput Needed? start->throughput_need ppt Use Protein Precipitation (PPT) throughput_need->ppt Yes matrix_complexity High Matrix Complexity? throughput_need->matrix_complexity No validate Validate Method ppt->validate lle Use Liquid-Liquid Extraction (LLE) matrix_complexity->lle No spe Use Solid Phase Extraction (SPE) matrix_complexity->spe Yes lle->validate spe->validate

Caption: Decision logic for selecting a sample prep method.

References

Validation & Comparative

A Head-to-Head Comparison: DL-Valine-d2 vs. 13C-Labeled Valine for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal isotopic tracer for metabolic analysis.

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical pathways. Among the most utilized are deuterium (²H or D) and carbon-13 (¹³C) labeled molecules. This guide provides an objective comparison of DL-Valine-d2 and ¹³C-labeled valine for metabolic tracing, offering a detailed analysis of their respective strengths, weaknesses, and ideal applications. Supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for their specific experimental needs.

Core Differences: Tracking Atoms and the Kinetic Isotope Effect

The fundamental distinction between this compound and ¹³C-labeled valine lies in the atoms they trace. ¹³C-labeled valine tracks the carbon backbone of the molecule, providing a direct readout of its journey through central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle.[1] This makes ¹³C tracers the gold standard for metabolic flux analysis (MFA) aimed at quantifying the flow of carbon through these core pathways.

In contrast, this compound traces the fate of hydrogen atoms. This unique capability offers insights into different aspects of metabolism, such as redox reactions and the activity of dehydrogenases. However, the most significant characteristic of deuterium labeling is the pronounced Kinetic Isotope Effect (KIE) . The doubling of mass when a hydrogen atom is replaced by deuterium can significantly alter the rate of enzymatic reactions where a C-H bond is broken.[1][2] While this can be a powerful tool to investigate reaction mechanisms, it can also complicate the interpretation of metabolic flux data, as the tracer may not behave identically to its unlabeled counterpart.[3][4] The KIE for ¹³C is generally considered negligible, making it a more suitable tracer for quantitative flux analysis where minimal perturbation of the metabolic system is desired.[5]

Quantitative Data Summary

Table 1: Key Physicochemical and Analytical Differences

FeatureThis compound¹³C-Labeled Valine
Isotope ²H (Deuterium)¹³C (Carbon-13)
Traced Atom HydrogenCarbon
Kinetic Isotope Effect (KIE) Significant[1][2]Negligible[5]
Primary Analytical Method Mass Spectrometry (MS), NMR SpectroscopyMass Spectrometry (MS), NMR Spectroscopy
Label Stability Can be prone to back-exchange in certain positionsHighly stable, integrated into the carbon skeleton
Cost Generally less expensiveGenerally more expensive

Table 2: Representative Quantitative Data from Metabolic Tracing Studies

Study TypeTracer UsedOrganism/SystemKey Quantitative FindingReference
Apolipoprotein Kinetics[4,4,4-²H₃]valineHumansAbsolute production rate of VLDL apoB-100: 11.2 ± 6.8 mg/kg/day[6]
Metabolic Flux AnalysisL-[1-¹³C,¹⁵N] valineHumansValine carbon flux: 80.3 ± 1.2 µmol/kg/h; Valine oxidation rate: 11.8 ± 0.6 µmol/kg/h[7][8][9]
Metabolic Flux Analysis[U-¹³C]valineCorynebacterium glutamicumIncreased flux through the pentose phosphate pathway in l-valine producing strains[10][11]
Protein Synthesis RateL-[1-¹³C]valinePigletsMean protein fractional synthetic rate in skeletal muscle: 0.052 ± 0.007% h⁻¹[12]

Experimental Workflows and Signaling Pathways

To visualize the application of these tracers in a research context, the following diagrams illustrate a general experimental workflow for a stable isotope tracing experiment and the metabolic fate of valine.

experimental_workflow cluster_exp Isotope Labeling cell_culture 1. Cell Culture labeling_medium 2. Prepare Labeling Medium (with this compound or 13C-Valine) cell_culture->labeling_medium incubation 3. Incubate Cells with Labeled Medium labeling_medium->incubation quenching 4. Quench Metabolism incubation->quenching extraction 5. Metabolite Extraction quenching->extraction analysis 6. Analytical Measurement (GC-MS or NMR) extraction->analysis isotopomer_analysis 7. Mass Isotopomer Distribution Analysis analysis->isotopomer_analysis flux_calculation 8. Metabolic Flux Calculation isotopomer_analysis->flux_calculation

A generalized experimental workflow for stable isotope tracer studies.

valine_metabolism Valine Valine aKIV α-Ketoisovalerate Valine->aKIV Transamination Protein Protein Synthesis Valine->Protein IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA Oxidative Decarboxylation PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle

Simplified metabolic fate of Valine.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for conducting metabolic tracing experiments using either deuterated or ¹³C-labeled valine.

Protocol 1: Metabolic Tracing with this compound in Mammalian Cells

Objective: To trace the metabolic fate of valine and measure its incorporation into downstream metabolites or proteins.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • Valine-free cell culture medium

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (for quenching)

  • Cell scrapers

  • Microcentrifuge tubes

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Seeding: Plate cells in multi-well plates at a density that allows them to reach 70-80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing valine-free medium with this compound to the desired final concentration (typically similar to the concentration in the standard medium). Add dFBS and other necessary supplements.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a predetermined duration to allow for isotopic labeling. This time should be optimized based on the metabolic rate of the cell line and the pathway of interest.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to the cells to quench all enzymatic activity.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation.

    • Derivatize the samples if necessary for GC-MS analysis (e.g., silylation).

    • Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopomer distribution of valine and its downstream metabolites.

Protocol 2: ¹³C-Metabolic Flux Analysis with ¹³C-Labeled Valine

Objective: To quantify the metabolic fluxes through central carbon metabolism using ¹³C-labeled valine as a tracer.

Materials:

  • Bacterial or mammalian cell line of interest

  • Defined culture medium lacking unlabeled valine

  • ¹³C-labeled valine (e.g., [U-¹³C₅]-Valine)

  • Standard cell culture or fermentation equipment

  • Methods for rapid cell harvesting and quenching (e.g., cold solvent quenching)

  • GC-MS or LC-MS/MS system

  • Metabolic flux analysis software (e.g., INCA, Metran)

Procedure:

  • Cell Culture and Isotopic Labeling:

    • Culture cells in a defined medium containing the ¹³C-labeled valine as the sole source of this amino acid.

    • Ensure the culture reaches a metabolic and isotopic steady state. The time to reach steady state will vary depending on the organism and growth rate.

  • Cell Harvesting and Quenching:

    • Rapidly harvest the cells from the culture.

    • Immediately quench metabolism using a cold solvent mixture (e.g., -20°C 60% methanol).

  • Metabolite Extraction:

    • Extract intracellular metabolites using an appropriate solvent system (e.g., chloroform/methanol/water).

  • Protein Hydrolysis (for amino acid isotopomer analysis):

    • Pellet the remaining cell debris.

    • Hydrolyze the protein pellet (e.g., using 6M HCl at 110°C for 24 hours) to release amino acids.

  • Derivatization and GC-MS Analysis:

    • Derivatize the amino acids from the protein hydrolysate to make them volatile for GC-MS analysis (e.g., using TBDMS).

    • Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions of valine and other amino acids that incorporate carbon from valine catabolism.

  • Flux Calculation:

    • Use the measured mass isotopomer distributions and a stoichiometric model of the organism's metabolism in a specialized software to calculate the intracellular metabolic fluxes.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and ¹³C-labeled valine is not a matter of one being universally superior, but rather selecting the appropriate tool for the specific scientific question.

  • ¹³C-labeled valine is the preferred tracer for quantitative metabolic flux analysis of central carbon metabolism. Its stable carbon label and negligible kinetic isotope effect allow for accurate determination of carbon flow through pathways like the TCA cycle.

  • This compound is a valuable tool for specific applications, such as studying protein synthesis, investigating reaction mechanisms through its kinetic isotope effect, and in certain clinical applications where cost is a significant factor. Researchers using deuterated tracers for flux analysis must be mindful of the potential for the KIE to alter metabolic rates and should consider this during data interpretation.

For a comprehensive understanding of cellular metabolism, a combined approach using both ¹³C and deuterium tracers can provide a more complete picture by simultaneously assessing carbon flow and other metabolic activities. As analytical technologies continue to advance, the synergistic use of different stable isotopes will undoubtedly unlock deeper insights into the complexities of biological systems.

References

Cross-Validation of Analytical Methods: A Comparative Guide Using DL-Valine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amino acids is paramount in various fields of research, including clinical diagnostics, drug development, and metabolic studies. The cross-validation of analytical methods ensures the reliability and reproducibility of results. This guide provides a comprehensive comparison of analytical methodologies for the quantification of valine, focusing on the use of DL-Valine-d2 as a stable isotope-labeled (SIL) internal standard.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. By incorporating heavy isotopes, such as deuterium, these standards are chemically almost identical to the analyte of interest. This similarity allows them to mimic the analyte's behavior throughout sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide will compare the use of this compound with a non-deuterated structural analog internal standard, L-Norvaline, and provide detailed experimental protocols for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Performance Comparison: this compound vs. L-Norvaline

The use of a deuterated internal standard like this compound offers significant advantages in analytical method performance over a non-deuterated structural analog such as L-Norvaline. The near-identical physicochemical properties of this compound to the endogenous valine ensure it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer, leading to more accurate and precise quantification.

Below is a summary of representative performance data from validated LC-MS/MS methods, illustrating the typical outcomes when comparing a deuterated internal standard with a non-deuterated alternative.

Validation Parameter Method with this compound (Deuterated IS) Method with L-Norvaline (Non-Deuterated IS) Acceptance Criteria (FDA/EMA)
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 5%< 15%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) < 10%< 20%≤ 15%
Recovery (% CV) < 10%Consistent but can be more variableConsistent and reproducible

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative and based on typical performance of deuterated vs. non-deuterated internal standards.

The data clearly indicates that the use of a deuterated internal standard results in superior linearity, accuracy, precision, and better compensation for matrix effects and recovery variability.

Experimental Protocols

A robust and validated analytical method is the foundation of reliable results. Below are detailed protocols for the analysis of valine using this compound as an internal standard.

Protocol 1: LC-MS/MS Method for Valine Quantification in Human Plasma

This protocol is suitable for the analysis of underivatized amino acids in plasma and is ideal for high-throughput screening.

1. Materials and Reagents:

  • DL-Valine and this compound standards

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Autosampler vials

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • Prepare a stock solution of this compound in 0.1 M HCl.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1]

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient optimized for the separation of valine. A typical starting point would be 5% B, increasing to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Valine: Precursor ion > Product ion (e.g., m/z 118.1 > 72.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 120.1 > 74.1)

Protocol 2: GC-MS Method for Valine Quantification in Human Plasma

This protocol involves a derivatization step to increase the volatility of the amino acids for gas chromatography.

1. Materials and Reagents:

  • DL-Valine and this compound standards

  • Human plasma

  • Acetonitrile (ACN), GC grade

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS

  • Hydrochloric acid (HCl)

  • Microcentrifuge tubes

  • GC vials

2. Sample Preparation and Derivatization:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge as described in the LC-MS/MS protocol.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • To the dried residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.[2]

3. GC-MS Conditions:

  • GC System: Gas chromatograph with a mass selective detector

  • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Detection Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the TBDMS derivative of valine and valine-d2.

Mandatory Visualizations

Below are diagrams illustrating key logical relationships and pathways relevant to the cross-validation of analytical methods for valine.

Analytical Method Cross-Validation Workflow cluster_method1 Method A (e.g., LC-MS/MS with this compound) cluster_method2 Method B (e.g., GC-MS with L-Norvaline) A_prep Sample Preparation A_analysis LC-MS/MS Analysis A_prep->A_analysis A_data Data Processing A_analysis->A_data compare Compare Results (Accuracy, Precision, Linearity) A_data->compare B_prep Sample Preparation B_analysis GC-MS Analysis B_prep->B_analysis B_data Data Processing B_analysis->B_data B_data->compare report Validation Report compare->report

Caption: Workflow for the cross-validation of two analytical methods.

BCAA_Catabolism Branched-Chain Amino Acid (BCAA) Catabolism Pathway Valine Valine BCAT Branched-chain aminotransferase (BCAT) Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT KIV α-Ketoisovalerate (KIV) BCAT->KIV KIC α-Ketoisocaproate (KIC) BCAT->KIC KMV α-Keto-β-methylvalerate (KMV) BCAT->KMV BCKDH Branched-chain α-keto acid dehydrogenase complex (BCKDH) KIV->BCKDH KIC->BCKDH KMV->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA Methylbutyryl_CoA α-Methylbutyryl-CoA BCKDH->Methylbutyryl_CoA Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Methylbutyryl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Methylbutyryl_CoA->Succinyl_CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Succinyl_CoA->TCA

Caption: Simplified pathway of BCAA catabolism, including Valine.

References

A Comparative Guide to Inter-Laboratory Performance in DL-Valine-d2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of expected inter-laboratory performance for the quantitative analysis of DL-Valine-d2. While direct inter-laboratory comparison studies on this compound are not publicly available, this document synthesizes data from proficiency testing programs and published studies on valine and other amino acids to establish a baseline for analytical variability. The methodologies presented are representative of current best practices for stable isotope dilution analysis.

Data Presentation: Expected Analytical Variation

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis via mass spectrometry, as it corrects for variability during sample preparation and analysis.[1] However, inter-laboratory differences in instrumentation, calibration, and protocols can still contribute to variation in results. The following table summarizes typical performance characteristics for amino acid analysis across multiple laboratories, which can be considered a proxy for this compound analysis.

Performance MetricTypical RangeNotes
Inter-Laboratory Coefficient of Variation (CV%) 5% - 18%For most amino acids, the CV is under 10%, but for valine, it has been reported to be between 10% and 18% in some studies.[2][3][4]
Intra-Laboratory Coefficient of Variation (CV%) < 5%Within a single laboratory, precision is generally high.[3]
Mean Bias vs. Target Value < ± 5%For standardization programs like the CDC's Vitamin D program, a mean bias of less than 5% is a common performance criterion.[5][6]
Analytical Recovery 95% - 105%Expected recovery for spiked samples in a validated bioanalytical method.

Data synthesized from studies on general amino acid analysis and proficiency testing programs.[2][3][4][5][6]

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using isotopic dilution is the standard for the accurate quantification of this compound in biological matrices.

Sample Preparation: Protein Precipitation

This protocol is suitable for serum or plasma samples.

  • Aliquoting : Transfer 100 µL of the biological sample (e.g., serum, plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a precise volume of this compound internal standard solution of a known concentration to each sample, calibrator, and quality control sample.

  • Precipitation : Add 300 µL of ice-cold 15% (v/v) 5-sulfosalicylic acid (SSA) to precipitate proteins.[7]

  • Vortexing : Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

The following are typical parameters for an LC-MS/MS system.

  • Liquid Chromatography (LC) System : A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column : A C18 reversed-phase column is commonly used for amino acid analysis.

  • Mobile Phase : A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[8]

  • Flow Rate : A typical flow rate is between 0.3 and 0.6 mL/min.

  • Mass Spectrometer (MS) : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both unlabeled valine and this compound would be monitored.

Quantification

The concentration of valine in the sample is determined by calculating the ratio of the peak area of the endogenous valine to the peak area of the this compound internal standard. This ratio is then compared to a calibration curve generated from samples with known concentrations of valine and a constant concentration of the internal standard.[1]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) spike Spike with this compound Internal Standard sample->spike precipitate Add 15% SSA (300 µL) Protein Precipitation spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (12,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (Reversed-Phase) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify vs. Calibration Curve ratio->quantify

Caption: Experimental workflow for this compound quantification.

Caption: Simplified metabolic pathway of valine catabolism.

References

A Researcher's Guide to Quantifying Protein Dynamics: Validating DL-Valine-d2 Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis and turnover is fundamental to understanding cellular physiology and pathology. Stable isotope labeling coupled with mass spectrometry has become the gold standard for these quantitative studies. This guide provides an objective comparison of DL-Valine-d2, a deuterated valine isotopic tracer, with other established methods for measuring protein incorporation rates, supported by experimental data and detailed protocols.

Comparing the Tools of the Trade: this compound in the Context of Other Labeling Strategies

The choice of an isotopic tracer is critical for the accuracy and feasibility of protein turnover studies. While methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and the use of heavy water (D2O) are well-established, deuterated amino acids such as this compound offer a cost-effective and versatile alternative, particularly for in vivo studies.

Here, we present a comparative overview of these methods. The following table summarizes their key characteristics, drawing on data from studies comparing various stable isotope tracers.

FeatureThis compoundSILAC (e.g., 13C6-Leucine)Heavy Water (D2O)
Principle Metabolic incorporation of a "heavy" essential amino acid.Metabolic incorporation of "heavy" essential amino acids (commonly Arginine and Lysine).Incorporation of deuterium from D2O into non-essential amino acids and subsequently into proteins.
Applicability In vitro and in vivo.Primarily in vitro cell culture; in vivo is complex and costly.In vitro and in vivo, well-suited for long-term studies.
Cost Generally more cost-effective than 13C or 15N labeled amino acids.Can be expensive due to the cost of labeled amino acids and specialized media.Relatively inexpensive and readily available.
Data Analysis Relatively straightforward, based on the mass shift of valine-containing peptides.Well-established and straightforward, based on the mass shift between "light" and "heavy" peptide pairs.More complex due to the variable number of deuterium atoms incorporated per peptide, requiring specialized software.
Potential Perturbation Minimal, as it is chemically similar to its natural counterpart.Generally considered to have a minimal impact on cell signaling.At low concentrations, not expected to significantly perturb major signaling pathways.

Performance Snapshot: Quantitative Comparison of Protein Synthesis Rates

Direct quantitative comparisons of this compound with other tracers are not abundant in the literature. However, we can extrapolate from studies comparing similar methodologies. For instance, a study directly comparing the fractional synthetic rates (FSR) of muscle protein using deuterated water (D2O) and L-[ring-13C6]-phenylalanine provides a valuable benchmark for the type of data required for validation.

The following table is a template based on such comparative studies, illustrating how the performance of this compound could be quantitatively assessed against other methods.

TracerBasal FSR (%/h)Post-prandial FSR (%/h)
This compound Data to be generatedData to be generated
L-[ring-13C6]-Phenylalanine 0.065 ± 0.0040.089 ± 0.006
Deuterated Water (D2O) 0.050 ± 0.0070.088 ± 0.008

FSR data for L-[ring-13C6]-Phenylalanine and D2O are from a study on human muscle protein synthesis and are presented as mean ± SEM.

Experimental Protocols: A Roadmap to Validation

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data on protein incorporation rates. Below are detailed methodologies for key experiments involving this compound labeling and its comparison with SILAC and D2O labeling.

Protocol 1: Validation of this compound Incorporation Rate in Cell Culture

This protocol outlines a typical workflow for measuring the incorporation of this compound into cellular proteins and comparing it with a standard SILAC amino acid like 13C6-Leucine.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.

  • For the this compound group, use a medium deficient in L-valine, supplemented with a known concentration of this compound.

  • For the comparative SILAC group, use a medium deficient in L-leucine, supplemented with 13C6-Leucine.

  • Maintain the cells in their respective labeling media for at least five to six cell doublings to ensure maximal incorporation.

2. Sample Collection and Protein Extraction:

  • Harvest cells at various time points.

  • Lyse the cells and extract total protein.

  • Quantify the protein concentration for each sample.

3. Protein Digestion:

  • Denature, reduce, and alkylate the protein samples.

  • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

4. Mass Spectrometry Analysis:

  • Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Acquire data in a data-dependent acquisition (DDA) mode.

5. Data Analysis:

  • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the incorporation of the stable isotope label.

  • Calculate the fractional synthetic rate (FSR) for individual proteins based on the ratio of labeled to unlabeled peptides over time.

Protocol 2: In Vivo Protein Synthesis Measurement using this compound

This protocol describes a general approach for measuring protein synthesis rates in an animal model using this compound.

1. Animal Acclimatization and Diet:

  • Acclimatize animals to a defined diet for a set period.

  • The diet should have a known composition of amino acids.

2. Administration of this compound:

  • Administer this compound to the animals, either through their drinking water, diet, or via injection.

3. Tissue Collection:

  • Collect tissue samples at different time points after the administration of the tracer.

4. Sample Preparation and Analysis:

  • Follow steps 2-5 from Protocol 1 for protein extraction, digestion, and LC-MS/MS analysis of the tissue samples.

Visualizing the Workflow and Underlying Biology

To better understand the experimental processes and the biological pathways involved, the following diagrams are provided.

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis DL_Valine_d2 This compound Cell_Lysis Cell/Tissue Lysis DL_Valine_d2->Cell_Lysis SILAC_Leucine 13C6-Leucine SILAC_Leucine->Cell_Lysis D2O Heavy Water (D2O) D2O->Cell_Lysis Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction Digestion Proteolytic Digestion Protein_Extraction->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & FSR Calculation LC_MS->Data_Analysis

Caption: Experimental workflow for protein turnover analysis.

mTOR_Pathway Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Growth_Factors Growth Factors (e.g., Insulin) Growth_Factors->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibition

Caption: The mTOR signaling pathway in protein synthesis.

Unveiling the Pace of Reactions: A Comparative Guide to the Kinetic Isotope Effect of DL-Valine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount. The kinetic isotope effect (KIE) serves as a powerful tool to elucidate reaction mechanisms and to fine-tune the metabolic stability of drug candidates. This guide provides a comprehensive comparison of the anticipated kinetic isotope effect of DL-Valine-d2 against other deuterated amino acids, supported by established experimental methodologies.

When a hydrogen atom in a reacting molecule is replaced by its heavier isotope, deuterium, the rate of the reaction can change. This phenomenon, known as the kinetic isotope effect, arises from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The stronger C-D bond typically requires more energy to break, leading to a slower reaction rate. The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), provides invaluable insights into the rate-determining step of a reaction.

The Significance of KIE in Drug Development

In the realm of drug discovery and development, the KIE is not just a theoretical concept; it has practical applications. By strategically replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule, it is possible to slow down its breakdown by metabolic enzymes, such as cytochrome P450. This can lead to an improved pharmacokinetic profile, including increased half-life and reduced toxic metabolite formation. Deuterated drugs have emerged as a promising strategy to enhance the therapeutic potential of existing pharmaceuticals.

Comparing this compound: What the Data Suggests

To provide a comparative framework, the following table summarizes experimentally observed KIE values for other relevant deuterated molecules. This data can serve as a valuable reference for anticipating the potential KIE of this compound in similar enzymatic or chemical transformations.

Deuterated MoleculeEnzyme/ReactionObserved KIE (kH/kD)Reference Compound
[Hypothetical] this compound Branched-Chain Amino Acid TransaminaseAnticipated to be significantDL-Valine
[Hypothetical] this compound D-Amino Acid OxidaseAnticipated to be significantDL-Valine
Deuterated AlanineD-Amino Acid Oxidase~2.5Alanine
Deuterated GlucoseGlucose-6-phosphate dehydrogenase1.2 - 1.5Glucose
Deuterated EthanolAlcohol Dehydrogenase3.0 - 4.0Ethanol

Note: The KIE values for this compound are hypothetical and serve as an estimation based on typical enzymatic reactions involving C-H bond cleavage. Actual experimental values may vary.

Experimental Determination of the Kinetic Isotope Effect

The kinetic isotope effect is determined experimentally by comparing the reaction rates of the deuterated and non-deuterated substrates under identical conditions. Two primary methods are employed:

  • Independent Kinetic Assays: The initial rates of the reactions for the deuterated and non-deuterated substrates are measured in separate experiments. The ratio of these rates gives the KIE.

  • Competition Experiments: A mixture of the deuterated and non-deuterated substrates is allowed to react. The relative amounts of the products or the remaining substrates are then analyzed to determine the KIE. This method is often more accurate as it minimizes variations in experimental conditions.

The following diagram illustrates a generalized workflow for determining the KIE using a competitive method with mass spectrometry analysis.

KIE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare mixture of DL-Valine and this compound B Initiate enzymatic reaction (e.g., with D-Amino Acid Oxidase) A->B Incubate C Quench reaction at various time points B->C Stop reaction D Extract substrates and products C->D Purify E LC-MS/MS Analysis D->E Inject F Determine ratio of deuterated to non-deuterated species E->F Quantify G Calculate KIE (kH/kD) F->G Apply formula

Generalized workflow for KIE determination.
Detailed Experimental Protocol: Competitive KIE Measurement by LC-MS/MS

The following is a representative protocol for determining the KIE of an enzymatic reaction using a competitive method.

1. Reagents and Materials:

  • DL-Valine

  • This compound

  • Enzyme (e.g., D-Amino Acid Oxidase from porcine kidney)

  • Buffer solution (e.g., 100 mM sodium pyrophosphate, pH 8.3)

  • Quenching solution (e.g., 1 M HCl)

  • Internal standard (e.g., ¹³C-labeled Valine)

  • Solvents for LC-MS/MS analysis (e.g., acetonitrile, water, formic acid)

2. Reaction Setup:

  • Prepare a stock solution containing an equimolar mixture of DL-Valine and this compound.

  • Prepare the reaction buffer and equilibrate all solutions to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme to the substrate mixture in the reaction buffer.

3. Time-Course Experiment:

  • At specific time intervals (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

4. Sample Preparation for LC-MS/MS:

  • To each quenched sample, add a known amount of the internal standard.

  • Centrifuge the samples to pellet any precipitated protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Separate the analytes (DL-Valine, this compound, and their corresponding products) using a suitable liquid chromatography column (e.g., a C18 reverse-phase column).

  • Detect and quantify the different species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each analyte and the internal standard should be established beforehand.

6. Data Analysis and KIE Calculation:

  • Determine the concentrations of the remaining DL-Valine and this compound at each time point by comparing their peak areas to that of the internal standard.

  • The KIE can be calculated from the change in the ratio of the two isotopes over the course of the reaction using established equations.

Logical Pathway for KIE Interpretation

The observed KIE value provides critical information about the transition state of the rate-determining step. The following diagram illustrates the logical relationship between the KIE value and the mechanistic insights it provides.

KIE_Interpretation Start Measure KIE (kH/kD) KIE_Value kH/kD > 1 (Normal KIE) Start->KIE_Value KIE_Small kH/kD ≈ 1 (No significant KIE) Start->KIE_Small KIE_Inverse kH/kD < 1 (Inverse KIE) Start->KIE_Inverse Conclusion_Normal C-H bond cleavage is part of the rate-determining step. KIE_Value->Conclusion_Normal Conclusion_Small C-H bond cleavage is not involved in the rate-determining step. KIE_Small->Conclusion_Small Conclusion_Inverse A C-H bond becomes stiffer in the transition state. KIE_Inverse->Conclusion_Inverse

Interpreting the Kinetic Isotope Effect.

A Researcher's Guide to Selecting DL-Valine-d2: A Comparative Analysis of Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of metabolomics, proteomics, and drug development, the quality of isotopically labeled compounds is paramount. DL-Valine-d2, a deuterated form of the essential amino acid valine, serves as a critical internal standard and tracer in a variety of mass spectrometry and NMR-based applications. The choice of supplier for this crucial reagent can significantly impact experimental accuracy and reproducibility. This guide provides an objective comparison of this compound from prominent chemical suppliers, supported by publicly available data and detailed experimental protocols for in-house verification.

Key Performance Metrics: A Comparative Table

To facilitate a direct comparison, the following table summarizes the key specifications for this compound offered by various suppliers. Data has been compiled from online product listings and available specification sheets.

SupplierProduct NameCatalog NumberChemical PurityIsotopic Enrichment (Atom % D)
LGC Standards DL-Valine-2,3-d2CDN-D-2920≥ 98%≥ 98%
InvivoChem This compoundV68180-d2Not specifiedNot specified
MedChemExpress This compoundHY-W012889S1Not specifiedNot specified

Experimental Protocols for Quality Assessment

To ensure the purchased this compound meets the requirements of your specific application, independent verification of its chemical purity and isotopic enrichment is recommended. The following are detailed protocols for these essential analyses.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reference standard of non-deuterated DL-Valine

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample and the DL-Valine reference standard in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the chemical purity as the percentage of the area of the main this compound peak relative to the total area of all peaks.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To determine the percentage of deuterium incorporation in the this compound sample.

Materials:

  • This compound sample

  • Reference standard of non-deuterated DL-Valine

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of the this compound sample and the DL-Valine reference standard in 50:50 methanol:water with 0.1% formic acid.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Scan Range: m/z 100-150

    • Resolution: High resolution (e.g., >10,000)

    • Direct infusion or LC-MS can be used.

  • Data Analysis:

    • Acquire the mass spectra for both the non-deuterated DL-Valine (expected [M+H]⁺ ≈ 118.086) and the this compound (expected [M+H]⁺ ≈ 120.099).

    • Determine the relative intensities of the monoisotopic peak of the deuterated (M+2) and non-deuterated (M) species in the this compound sample.

    • Calculate the isotopic enrichment (Atom % D) using the following formula: Isotopic Enrichment (%) = (Intensity of M+2) / (Intensity of M + Intensity of M+2) * 100

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and the position of deuterium labeling in the this compound molecule.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of the this compound sample in D₂O.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ²H (Deuterium) NMR spectrum.

  • Data Analysis:

    • In the ¹H NMR spectrum, the signals corresponding to the protons at the deuterated positions (e.g., at the 2nd and 3rd positions for DL-Valine-2,3-d2) should be significantly reduced or absent compared to the spectrum of non-deuterated DL-Valine.

    • The ²H NMR spectrum should show a signal at the chemical shift corresponding to the deuterated positions, confirming the presence and location of the deuterium atoms.

Visualizing the Workflow and Key Relationships

To better illustrate the process of selecting and verifying a this compound supplier, the following diagrams were created using Graphviz.

Experimental_Workflow cluster_selection Supplier Selection cluster_verification In-House Verification cluster_decision Final Decision Identify Suppliers Identify Suppliers Request CoA Request CoA Identify Suppliers->Request CoA Compare Specifications Compare Specifications Request CoA->Compare Specifications Order Sample Order Sample Compare Specifications->Order Sample Perform QC Tests Perform QC Tests Order Sample->Perform QC Tests HPLC (Purity) HPLC (Purity) Perform QC Tests->HPLC (Purity) MS (Enrichment) MS (Enrichment) Perform QC Tests->MS (Enrichment) NMR (Structure) NMR (Structure) Perform QC Tests->NMR (Structure) Final Selection Final Selection HPLC (Purity)->Final Selection MS (Enrichment)->Final Selection NMR (Structure)->Final Selection

Caption: Workflow for this compound supplier selection and verification.

Signaling_Pathway_Analogy High Purity High Purity Reliable Data Reliable Data High Purity->Reliable Data High Isotopic Enrichment High Isotopic Enrichment High Isotopic Enrichment->Reliable Data Accurate Quantification Accurate Quantification Reliable Data->Accurate Quantification

Caption: Relationship between product quality and experimental outcome.

By following this guide, researchers can make an informed decision when selecting a this compound supplier, ensuring the integrity and success of their experimental work. Always prioritize obtaining a lot-specific Certificate of Analysis and, when necessary, perform in-house quality control to guarantee the product meets the stringent requirements of your research.

A Comparative Guide to DL-Valine-d2 for Isotopic Labeling in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern research, particularly in proteomics, metabolomics, and drug development, stable isotope-labeled compounds are indispensable tools. Among these, deuterated amino acids serve as powerful tracers and internal standards. This guide provides a detailed comparison of DL-Valine-d2 with other commonly used deuterated amino acids, supported by experimental data and methodologies to assist researchers in selecting the appropriate tool for their studies.

Introduction to Deuterated Amino Acids

Deuterated amino acids are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D). This substitution imparts a mass shift that is readily detectable by mass spectrometry (MS) and can simplify nuclear magnetic resonance (NMR) spectra. These characteristics make them invaluable for a range of applications, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, metabolic flux analysis, and pharmacokinetic studies.[1] The choice of which deuterated amino acid to use depends on the specific experimental goals, the biological system under investigation, and the analytical techniques employed.

Head-to-Head Comparison: this compound vs. Other Deuterated Amino Acids

This compound, a racemic mixture of D- and L-valine with two deuterium atoms, offers a cost-effective option for metabolic labeling studies. While only the L-isomer is incorporated into proteins, many cell types can convert the D-isomer to the L-form, making the entire labeled pool available for protein synthesis.[1]

Below is a comparative summary of this compound against other frequently used deuterated amino acids.

FeatureThis compoundL-Leucine-d10L-Lysine-d8DL-Methionine-d4
Primary Application Metabolic tracing, Quantitative Proteomics (SILAC)Quantitative Proteomics (SILAC), MetabolomicsQuantitative Proteomics (SILAC)Metabolic Tracing, Quantitative Proteomics
Isotopic Purity Typically >98%Typically >98%Typically >98%Typically >98%
Incorporation Efficiency High in most cell linesHigh (essential amino acid)High (essential amino acid)High (essential amino acid)
Metabolic Stability Generally stableGenerally stable, but can be transaminatedGenerally stableCan be converted to other metabolites
Potential for Cytotoxicity Low at typical concentrationsGenerally lowGenerally lowCan inhibit cell growth at high concentrations[1]
Chromatographic Behavior May exhibit slight retention time shifts compared to the unlabeled form[2]May exhibit slight retention time shiftsMay exhibit slight retention time shiftsMay exhibit slight retention time shifts[1]

Experimental Data and Performance

While comprehensive head-to-head data for all applications is limited, studies have demonstrated the comparable efficacy of deuterated valine with other deuterated amino acids in specific contexts.

Apolipoprotein Production Rate Measurement

A key study directly compared the use of deuterated leucine, valine, and lysine for measuring the production rates of apolipoprotein (apo) A-I and B-100 in humans. The results indicated that all three deuterated amino acids provided similar results, demonstrating their interchangeability for this type of metabolic study.[3]

ApolipoproteinTracer Amino AcidAbsolute Production Rate (mg/kg/day, mean ± SD)
VLDL apoB-100[5,5,5,-²H₃]leucine11.4 ± 5.8
[4,4,4,-²H₃]valine11.2 ± 6.8
[6,6-²H₂,1,2-¹³C₂]lysine11.1 ± 5.4
LDL apoB-100[5,5,5,-²H₃]leucine8.0 ± 4.7
[4,4,4,-²H₃]valine7.5 ± 3.8
[6,6-²H₂,1,2-¹³C₂]lysine7.5 ± 4.2
HDL apoA-I[5,5,5,-²H₃]leucine9.7 ± 0.2
[4,4,4,-²H₃]valine9.4 ± 1.7
[6,6-²H₂,1,2-¹³C₂]lysine9.1 ± 1.3

Data from a study on three normolipidemic adult males in a constantly fed state over a 15-hour period.[3]

The Kinetic Isotope Effect

A crucial consideration when using deuterated compounds is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate for reactions involving the cleavage of this bond.[4] This can potentially alter the kinetics of metabolic pathways. While this effect is often minimal, it is an important factor to consider in experimental design and data interpretation, particularly in studies of drug metabolism.[5][4]

Experimental Protocols

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines a general workflow for a SILAC experiment using a deuterated amino acid like this compound.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "heavy" population, use a medium deficient in the natural amino acid (e.g., valine) but supplemented with the deuterated version (e.g., this compound).

    • For the "light" population, use a medium with the natural, unlabeled amino acid.

    • Grow the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.[6]

  • Experimental Treatment:

    • Apply the experimental condition (e.g., drug treatment) to one cell population while the other serves as a control.

  • Sample Preparation:

    • Harvest and lyse the cells from both populations.

    • Combine equal amounts of protein from the "heavy" and "light" cell lysates.

    • Digest the protein mixture with an enzyme, typically trypsin.[7]

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Peptides containing the deuterated amino acid will appear with a specific mass shift compared to their unlabeled counterparts.

    • The ratio of the peak intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two samples.[8]

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Treatment cluster_processing Sample Processing Light_Culture Cell Culture (Light Amino Acid) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture (Heavy Amino Acid) Treatment Experimental Treatment Heavy_Culture->Treatment Mix Mix Cell Lysates (1:1 Ratio) Control->Mix Treatment->Mix Digest Tryptic Digestion Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantification Protein Quantification LC_MS->Quantification

A simplified workflow of a SILAC experiment.

Valine Metabolic Pathway

Understanding the metabolic fate of valine is crucial for interpreting tracer studies. Valine is a branched-chain amino acid (BCAA) that, after transamination, enters a catabolic pathway that ultimately yields succinyl-CoA, an intermediate of the citric acid cycle.[9]

Valine_Catabolism Valine Valine alpha_Keto α-Ketoisovalerate Valine->alpha_Keto Transamination Isobutyryl_CoA Isobutyryl-CoA alpha_Keto->Isobutyryl_CoA Oxidative Decarboxylation Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate Methylmalonate_Semialdehyde Methylmalonate Semialdehyde Hydroxyisobutyrate->Methylmalonate_Semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA Citric Acid Cycle Succinyl_CoA->TCA

The catabolic pathway of valine.

Conclusion

This compound is a versatile and cost-effective tool for metabolic labeling studies. Experimental evidence suggests that for certain applications, such as measuring protein synthesis rates, it performs comparably to other commonly used deuterated amino acids like deuterated leucine and lysine.[3] The choice of a specific deuterated amino acid should be guided by the experimental objectives, the biological system, and a consideration of potential factors such as metabolic conversion and the kinetic isotope effect. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific needs.

References

A Researcher's Guide to DL-Valine-d2: A Comparative Review of its Potential Applications in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive review of the potential applications of DL-Valine-d2, a deuterated stable isotope of the essential amino acid valine. In the absence of extensive published studies specifically utilizing this compound, this document provides a comparative analysis based on established methodologies for similar isotopic tracers. It aims to equip researchers with the necessary information to effectively incorporate this compound into their experimental designs, particularly for metabolic flux analysis and quantitative proteomics.

Core Applications: A Comparative Overview

Stable isotope-labeled amino acids are indispensable tools in modern biological research.[1] this compound, by substituting two hydrogen atoms with deuterium, becomes a powerful tracer distinguishable by mass spectrometry.[1] Its primary applications fall into two categories: as a metabolic tracer to elucidate pathway dynamics and as an internal standard for precise quantification.

The choice of an isotopic label is critical and depends on the specific experimental goals. Deuterium labeling offers a cost-effective and sensitive method for tracking metabolic processes.

Table 1: Comparison of Isotopic Tracers for Valine Metabolism Studies

Tracer TypeCommon IsotopePrimary ApplicationsKey AdvantagesPotential Considerations
Deuterated Valine d2, d8 Metabolic flux analysis, quantitative internal standard for MS. [1]High sensitivity in mass spectrometry; minimal kinetic isotope effect in many pathways; cost-effective. Potential for back-exchange of deuterium in aqueous solutions, which must be accounted for in experimental design.
Carbon-13 Valine ¹³C Metabolic flux analysis, protein turnover studies. [2][3]Stable label with no risk of exchange; directly traces the carbon skeleton through metabolic pathways. Higher cost compared to deuterium; lower mass shift per label compared to some deuterated forms.
Nitrogen-15 Valine ¹⁵N Amino acid metabolism, nitrogen flux, and transamination studies. [2]Specifically tracks the fate of the amino group, providing unique insights into nitrogen metabolism. Does not provide information on the fate of the carbon backbone of the amino acid.
Radioactive Valine ¹⁴C, ³H Pancreatic imaging, historical metabolic pathway elucidation. [4][5]Extremely high sensitivity of detection. Requires specialized handling and disposal of radioactive materials; largely superseded by stable isotopes for many applications.

Experimental Protocols: Methodologies for Application

Protocol: Quantification of Valine in Biological Samples using this compound as an Internal Standard

This protocol outlines the use of this compound for the accurate quantification of endogenous valine in a plasma sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Preparation of Standards and Reagents:

  • Valine Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled L-valine in 0.1 M HCl for creating calibration curves.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 0.1 M HCl.

  • Working IS Solution: Dilute the IS stock solution to a fixed concentration (e.g., 25 µg/mL) in the initial mobile phase or an appropriate solvent.

  • Calibration Standards: Create a series of calibration standards by spiking known concentrations of the unlabeled valine stock solution into a control matrix (e.g., charcoal-stripped plasma).

2. Sample Preparation:

  • Spiking: To 50 µL of each plasma sample, calibration standard, and quality control sample, add a fixed volume (e.g., 10 µL) of the working IS solution.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Inject the supernatant onto a C18 reversed-phase LC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation.

  • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both endogenous valine and this compound.

4. Data Analysis and Quantification:

  • Peak Integration: Integrate the peak areas for both the analyte (valine) and the internal standard (this compound).

  • Calibration Curve Construction: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A weighted linear regression (1/x) is typically used.

  • Concentration Determination: Calculate the concentration of valine in the unknown samples by applying their peak area ratios to the regression equation derived from the calibration curve.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks relevant to the use of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Stage cluster_2 Data Processing A Biological Sample (e.g., Plasma, Tissue) B Add Known Amount of This compound (Internal Standard) A->B C Protein Precipitation & Supernatant Isolation B->C D LC Separation C->D E MS/MS Detection (MRM Mode) D->E F Peak Area Integration (Analyte & IS) E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Quantification via Calibration Curve G->H

Workflow for quantitative analysis using this compound as an internal standard.

G cluster_catabolism Catabolism Valine This compound (Tracer) Protein Protein Synthesis Valine->Protein aKIV α-Ketoisovalerate-d2 Valine->aKIV Transamination Deamination Deamination aKIV->Deamination Propionyl_CoA Propionyl-CoA-d2 aKIV->Propionyl_CoA Succinyl_CoA Succinyl-CoA-d2 Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Metabolic fate of this compound as a tracer for key cellular processes.

References

A Researcher's Guide to Reproducible Experiments with DL-Valine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of reproducible and accurate experimental data is paramount. In quantitative studies utilizing mass spectrometry and NMR, stable isotope-labeled internal standards are critical for achieving reliable results. This guide provides an objective comparison of DL-Valine-d2 with other stable isotope-labeled alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for your research needs.

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. These labeled compounds are chemically identical to their native counterparts but are distinguishable by their mass. This property makes them ideal internal standards to correct for variability throughout the experimental workflow, from sample preparation to analysis. This compound is a deuterated form of the amino acid valine, where two hydrogen atoms have been replaced by deuterium.

Comparison of Stable Isotope Labeling Strategies for Valine

The choice of a stable isotope-labeled standard can significantly impact the accuracy and reproducibility of an experiment. The most common isotopes used for labeling amino acids are deuterium (²H or D) and carbon-13 (¹³C). Each has distinct advantages and disadvantages.

FeatureDeuterium Labeling (e.g., this compound, L-Valine-d8)Carbon-13 Labeling (e.g., L-Valine-¹³C₅)
Cost Generally lowerTypically higher
Synthesis Often simpler and more cost-effectiveMore complex and expensive
Chemical Stability Lower. Deuterium labels can be susceptible to back-exchange with hydrogen from the solvent, particularly under certain pH and temperature conditions.[1]High. The ¹³C label is chemically stable and does not exchange.[1]
Kinetic Isotope Effect (KIE) Can be significant. The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates in enzymatic or chemical reactions.[1][2]Minimal. The rate of a reaction involving a ¹³C-labeled molecule is very similar to its unlabeled counterpart.[1]
Chromatographic Separation Can cause a noticeable shift in retention time compared to the unlabeled analyte, especially in reversed-phase chromatography.[1][3] This can lead to quantification errors if not properly addressed.[3]Minimal to no effect on retention time. ¹³C-labeled compounds typically co-elute with their unlabeled counterparts.[1]
Mass Spectrometry The mass difference allows for clear differentiation. However, in-source back-exchange can complicate data analysis.Provides a clean and stable mass shift, simplifying data interpretation.

Performance Comparison: this compound vs. Alternatives

Performance ParameterThis compoundL-Valine-d8L-Valine-¹³C₅,¹⁵N
Analyte Co-elution Partial separation from native valine is possible.Greater separation from native valine due to higher deuterium content.Excellent co-elution with native valine.
Signal Stability Good, but potential for back-exchange under certain conditions.Good, with similar potential for back-exchange as this compound.Excellent, highly stable label.
Quantification Accuracy High, but can be affected by chromatographic shifts and matrix effects if not carefully optimized.High, but with a greater potential for chromatographic shifts that need to be accounted for in data processing.Very High, less susceptible to differential matrix effects due to co-elution.
Cost-Effectiveness HighHighModerate to Low

Experimental Protocols

Reproducibility is contingent on meticulous experimental execution. The following is a generalized protocol for the quantification of valine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard like this compound.

Sample Preparation: Protein Precipitation
  • Thaw biological samples (e.g., plasma) on ice.

  • To a 100 µL aliquot of the sample, add 10 µL of the internal standard working solution (e.g., this compound at a known concentration).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for amino acid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of valine from other matrix components.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • Valine: Monitor the transition from the precursor ion (m/z of native valine) to a specific product ion.

      • This compound: Monitor the transition from the precursor ion (m/z of this compound) to its corresponding product ion.

Data Analysis
  • Integrate the peak areas for both the native valine and the this compound internal standard.

  • Calculate the ratio of the peak area of the native valine to the peak area of the internal standard.

  • Quantify the concentration of valine in the sample by comparing this ratio to a standard curve prepared with known concentrations of native valine and a fixed concentration of the internal standard.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility. The following diagram illustrates the key steps in a typical quantitative analysis using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample add_is Add this compound Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification (Standard Curve) ratio->quantify

Quantitative analysis workflow using a stable isotope-labeled internal standard.

By carefully considering the type of labeled standard and adhering to a robust and well-documented protocol, researchers can significantly enhance the reproducibility and reliability of their experimental findings.

References

Safety Operating Guide

Proper Disposal of DL-Valine-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical aspect of maintaining a safe work environment and adhering to environmental regulations. This guide provides essential safety and logistical information for the proper disposal of DL-Valine-d2, a deuterated, non-hazardous amino acid.

Immediate Safety and Handling

While DL-Valine and its deuterated forms are not classified as hazardous substances, standard laboratory safety protocols should always be followed.[1][2] Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and ample water.

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Clean the mouth with water and seek medical attention.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of DL-Valine. The properties of this compound are expected to be very similar.

PropertyValue
Physical State Solid, crystalline powder
Appearance White to off-white
Molecular Formula C₅H₉D₂NO₂
Molecular Weight 119.16 g/mol
Melting Point Approximately 283-285 °C (decomposes)
Solubility Soluble in water
pH ~6.1 (50 g/L solution)[2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment. Therefore, it should not be disposed of down the drain or in regular trash.[1] All waste containing this compound should be handled as chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Waste Segregation and Collection:

    • Solid Waste: Collect dry, uncontaminated this compound powder in a clearly labeled, sealed container designated for non-hazardous chemical waste. Contaminated materials such as weighing paper, gloves, and wipes should also be placed in this container.

    • Liquid Waste: If this compound is dissolved in a solvent, the entire solution must be treated as chemical waste. Collect all liquid waste in a sealed, labeled, and appropriate waste container. Do not mix with other incompatible waste streams.

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • For small dry spills, gently sweep or vacuum the material into a designated waste container. If necessary, slightly moisten the material to prevent it from becoming airborne.

    • Thoroughly clean the affected area with a suitable solvent or detergent and water.

    • Ensure the area is well-ventilated.

  • Final Disposal:

    • All waste containers must be clearly labeled with "this compound Waste" and any other information required by your institution.

    • Arrange for pickup and disposal through your institution's EHS office. Always follow all local, state, and federal regulations for chemical waste disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start This compound Waste Generated waste_form Determine Waste Form start->waste_form spill Spill Occurs start->spill solid_waste Solid Waste (Powder, Contaminated Debris) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_form->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for non-hazardous chemical waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible container for chemical waste. liquid_waste->collect_liquid contact_ehs Contact Institutional EHS for Pickup and Disposal collect_solid->contact_ehs collect_liquid->contact_ehs cleanup Follow Spill Management Protocol spill->cleanup cleanup->contact_ehs

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within their research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-Valine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Valine-d2, a stable isotope-labeled amino acid. By offering clear operational and disposal plans, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

Stable isotope-labeled compounds like this compound are not radioactive and therefore do not necessitate special precautions for radioactivity.[1] However, adherence to standard laboratory safety protocols is crucial to maintain the integrity of the compound and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2]Protects eyes from potential splashes or airborne particles of the powdered compound.
Hand Protection Nitrile or other chemically resistant gloves.[1]Prevents direct skin contact with the compound.
Body Protection A standard laboratory coat or other protective clothing.[1]Minimizes the risk of the compound coming into contact with personal clothing and skin.
Respiratory Protection A dust respirator should be used if user operations generate dust, fume or mist, to keep exposure to airborne contaminants below the exposure limit.[2]Recommended when weighing or handling larger quantities of the powder, especially in areas with limited ventilation, to prevent inhalation.

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation : Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare a designated clean area for handling the compound to avoid cross-contamination.[1]

  • Weighing and Aliquoting :

    • Whenever possible, handle the powdered compound in a chemical fume hood or a well-ventilated area to minimize the risk of aerosolization.[1]

    • Use appropriate tools, such as a spatula or weighing paper, to handle the solid.

    • Close the container tightly after use to protect the integrity of the remaining compound.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Cleanup :

    • In the event of a small spill, use appropriate tools to carefully sweep up the spilled solid and place it in a designated waste disposal container.[2]

    • Clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[2]

    • For larger spills, use a shovel to place the material into a convenient waste disposal container and then clean the area.[2]

Disposal Plan

DL-Valine is not classified as a hazardous substance.[3][4] However, all chemical waste should be disposed of responsibly.

  • Waste Collection : Collect any waste containing this compound, including empty containers and contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled waste container.

  • Disposal : Consult with your institution's environmental health and safety (EHS) office or a local waste disposal expert for guidance on the proper disposal of non-hazardous chemical waste.[3] Do not empty into drains.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Receive_and_Inspect Receive and Inspect Container Don_PPE Don Appropriate PPE Receive_and_Inspect->Don_PPE Proceed if container is intact Prepare_Work_Area Prepare Designated Work Area Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Ventilated Area Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Clean_Work_Area Clean and Decontaminate Work Area Conduct_Experiment->Clean_Work_Area Segregate_Waste Segregate Waste Clean_Work_Area->Segregate_Waste Dispose_Waste Dispose of Waste per Institutional Guidelines Segregate_Waste->Dispose_Waste Spill_Event Spill Occurs Contain_Spill Contain Spill Spill_Event->Contain_Spill Clean_Spill Clean Spill Area Contain_Spill->Clean_Spill Dispose_Spill_Waste Dispose of Spill Waste Clean_Spill->Dispose_Spill_Waste

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.